tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a pivotal building block in modern medicinal chemistry. With the CAS Number 1430230-65-1, this molecule is increasingly recognized for its utility in the synthesis of complex pharmaceutical agents, particularly in the burgeoning field of protein degradation.[1][2] This document will cover its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its critical applications in drug discovery, including its role in the development of Proteolysis Targeting Chimeras (PROTACs). The guide is structured to provide both foundational knowledge and actionable protocols for researchers actively engaged in small molecule drug development.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a hydroxyl group, and a Boc-protected amine. The trans stereochemistry of the hydroxyl and carbamate groups provides a defined three-dimensional vector for molecular elaboration, making it an invaluable chiral building block. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the amine, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical modifications.
Its primary significance lies in its application as a structural component in the design of novel therapeutics. The tetrahydrofuran ring is a common motif in many natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a protected amine and a free hydroxyl group offers two orthogonal points for chemical diversification, enabling its incorporation into more complex molecular architectures.
Physicochemical Properties and Identification
Accurate identification and characterization are the bedrock of chemical synthesis and drug development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1430230-65-1 | [1][2] |
| Alternate CAS | 477584-34-2 (isomer may vary) | [3] |
| Molecular Formula | C9H17NO4 | [1][2][3][4] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | [2] |
| Purity | Typically ≥97% | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process for its application. While numerous variations exist, a common and reliable approach involves the Boc-protection of the corresponding amino alcohol precursor.
Proposed Synthetic Workflow
The following diagram outlines a logical and efficient workflow for the synthesis, purification, and verification of the target compound.
Caption: A standard workflow for the synthesis and purification of the title compound.
Detailed Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.
Materials:
-
trans-3-amino-4-hydroxyoxolane hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per gram of starting material)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane gradient
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add trans-3-amino-4-hydroxyoxolane hydrochloride and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.
-
Expertise & Experience: Starting with the hydrochloride salt is common for amino alcohols, which are often more stable in this form. The reaction is cooled to 0°C to moderate the initial exotherm upon base and anhydride addition, preventing side reactions.
-
-
Base Addition: Slowly add triethylamine (2.2 equivalents). The first equivalent neutralizes the HCl salt, while the second acts as the base for the carbamoylation reaction. Stir for 15 minutes until the starting material fully dissolves.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in DCM.
-
Trustworthiness: Using a slight excess of (Boc)₂O ensures the complete consumption of the starting amine, simplifying purification.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous wash removes the triethylamine hydrochloride salt and any unreacted (Boc)₂O byproducts. The brine wash removes residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Mechanistic Pathway
The core of the synthesis is the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the Boc anhydride.
Caption: Mechanism of Boc-protection of an amine.
Applications in Drug Discovery and Development
The utility of this compound stems from its classification as a "Protein Degrader Building Block".[1] This points to its significant role in the synthesis of PROTACs and other related modalities.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound is an ideal component for the linker region.
-
Vectorial Diversity: The hydroxyl group can be used as an attachment point (e.g., via ether or ester formation) to the POI ligand.
-
Amine Handle: After Boc-deprotection, the resulting free amine provides a nucleophilic handle to connect to the E3 ligase ligand, often through amide bond formation.
-
Improved Pharmacokinetics: The tetrahydrofuran core is a known "pharmacokinetic-friendly" scaffold that can improve properties like solubility and cell permeability of the final PROTAC molecule.
Caption: Conceptual role of the title compound as a linker building block in a PROTAC.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]
-
Pictograms: GHS07 (Exclamation Mark).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry, orthogonal functional handles, and favorable structural properties make it a highly valuable building block for constructing complex and potent therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application, empowering researchers to leverage its full potential in the development of next-generation medicines.
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tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4. PubChem. [Link]
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An In-depth Technical Guide to the Molecular Weight of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
This guide provides a comprehensive analysis of the molecular weight of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a key parameter for researchers, scientists, and professionals in drug development. Understanding this fundamental property is critical for the accurate preparation of solutions, stoichiometric calculations in chemical synthesis, and the interpretation of analytical data.
Introduction
This compound is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a carbamate protecting group and a substituted oxolane (tetrahydrofuran) ring, makes it a versatile intermediate. The precise molecular weight is a cornerstone of its chemical identity, influencing everything from reaction kinetics to purification strategies.
Molecular Formula and Structure
The first step in determining the molecular weight is to ascertain the correct molecular formula. For this compound, the molecular formula is C₉H₁₇NO₄ .[1][2][3] This formula indicates that each molecule is composed of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.
The molecular structure is crucial for confirming the atomic composition and understanding the compound's chemical behavior.
Caption: Molecular structure of this compound.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation. These values represent a weighted average of the naturally occurring isotopes of each element.[4][5]
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011[4][6] | 108.099 |
| Hydrogen | H | 17 | 1.008[7][8] | 17.136 |
| Nitrogen | N | 1 | 14.007[9][10] | 14.007 |
| Oxygen | O | 4 | 15.999[11] | 63.996 |
| Total | 203.238 |
Based on this calculation, the molecular weight of this compound is 203.238 g/mol .[1][2] Several chemical suppliers also report this molecular weight, often rounded to two decimal places as 203.24 g/mol .[3][12]
Significance in a Research Context
The precision of the molecular weight is paramount in a laboratory setting. Here’s why:
-
Stoichiometry and Reaction Yields: In synthesizing new molecules, reactants are measured in moles. Converting from mass (grams) to moles requires an accurate molecular weight. An error in this value will lead to incorrect stoichiometric ratios, potentially resulting in lower yields, incomplete reactions, or the formation of unwanted byproducts.
-
Solution Preparation: The preparation of solutions with a specific molar concentration (e.g., mol/L) is a fundamental task in chemistry and biology. The accuracy of these concentrations is directly dependent on the molecular weight used to calculate the mass of solute needed.
-
Analytical Techniques:
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. The experimentally determined molecular ion peak is compared to the calculated theoretical exact mass. The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 203.11575802 Da.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly measure molecular weight, the integration of proton (¹H) signals can be used to determine the relative number of protons. This information, combined with other structural data, helps to confirm the molecular formula and thus the molecular weight.
-
Elemental Analysis: This method determines the mass percentages of each element in a compound. The experimental results are compared against the theoretical percentages calculated from the molecular formula and atomic weights.
-
Experimental Workflow for Molecular Weight Verification
The following diagram outlines a typical workflow for the experimental verification of a compound's molecular weight and identity.
Caption: Workflow for the verification of molecular weight and chemical identity.
Conclusion
The molecular weight of this compound is a fundamental and critical piece of data for any scientist working with this compound. A value of 203.238 g/mol , derived from its molecular formula C₉H₁₇NO₄ and the standard atomic weights of its constituent elements, serves as the basis for a wide range of experimental calculations and analytical interpretations. Adherence to this precise value ensures the reproducibility and accuracy of scientific research and development endeavors.
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tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate structure
An In-depth Technical Guide to tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Introduction: A Versatile Chiral Building Block
In the landscape of modern medicinal chemistry and drug development, the demand for stereochemically pure and functionally versatile building blocks is paramount. This compound emerges as a significant chiral intermediate, prized for its embedded tetrahydrofuran (oxolane) scaffold and orthogonally protected amino and hydroxyl functionalities. The tetrahydrofuran ring is a common motif in numerous biologically active natural products and synthetic drugs, often serving as a stable, non-aromatic mimic of a ribose sugar.[1] The trans stereochemical arrangement of the amine and hydroxyl groups on this scaffold provides a specific three-dimensional orientation that is crucial for precise molecular recognition in targeted therapies.
This guide provides a comprehensive technical overview of this compound, from its fundamental structure and properties to its synthesis, characterization, and critical applications, designed for researchers, chemists, and professionals in the field of drug discovery.
Molecular Identity and Physicochemical Profile
The precise identification and understanding of a compound's physical properties are the foundation of its effective use in synthesis.
Nomenclature and Identifiers
-
Systematic IUPAC Name: tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate (referring to one specific enantiomeric pair)[2]
-
Common Synonyms: rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate, tert-Butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate[3]
Chemical Structure
The structure features a five-membered tetrahydrofuran ring. A hydroxyl (-OH) group is located at the C4 position, and a tert-butoxycarbonyl (Boc) protected amine is at the C3 position. The term "trans" indicates that these two substituents are on opposite faces of the ring plane, a critical feature for its role in stereospecific synthesis.
Caption: General workflow for the synthesis.
Experimental Protocol: Boc Protection
This protocol is a representative method. Researchers should optimize conditions based on scale and available equipment.
-
Reaction Setup: To a solution of trans-3-amino-4-hydroxytetrahydrofuran (1.0 eq) in an appropriate inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (TEA, 1.1-1.5 eq). The base is critical to neutralize the acidic proton of the amine, enhancing its nucleophilicity, and to scavenge the acid generated during the reaction.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the base and any water-soluble impurities.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound. [7]
Structural Elucidation via Spectroscopy
Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | ~1.45 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group. [8]~2.5-4.5 ppm (m): A series of complex multiplets corresponding to the seven protons on the tetrahydrofuran ring and the hydroxyl proton. Specific assignments require advanced 2D NMR techniques. ~5.0 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate. [8] |
| ¹³C NMR | ~28.5 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group. [9]~50-75 ppm: Four distinct signals corresponding to the four carbons of the tetrahydrofuran ring. ~80 ppm: Signal for the quaternary carbon of the tert-butyl group. [9]~156 ppm: Signal for the carbonyl carbon of the carbamate group. [9] |
| IR (cm⁻¹) | ~3300-3400: Broad peak for the O-H stretch and a sharper peak for the N-H stretch. [9]~2850-2980: C-H stretching of the alkyl groups. [9]~1680-1710: Strong C=O stretching of the carbamate carbonyl group. [9]~1160-1250: C-O stretching from the ether and carbamate functionalities. [9] |
| Mass Spec. | [M+H]⁺ = 204.12: Expected mass for the protonated molecular ion. [M+Na]⁺ = 226.10: Common adduct observed in ESI-MS. |
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a chiral synthon. The orthogonally protected functional groups—an acid-labile Boc group on the amine and a readily modifiable hydroxyl group—allow for selective and sequential chemical transformations.
-
Nucleoside Analogs: The tetrahydrofuran core can act as a carbocyclic mimic of the ribose sugar in nucleosides. This makes the compound a key starting material for the synthesis of antiviral agents that target viral polymerases or reverse transcriptases. [1]* Protease Inhibitors: The defined stereochemistry is often used to construct fragments of larger molecules designed to fit into the active sites of enzymes, such as HIV protease.
-
PROTACs and Molecular Glues: As a "Protein Degrader Building Block," this molecule can serve as part of the linker or ligand in Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics. [4]
Caption: Role as an intermediate in a synthetic pathway.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Statements:
-
H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H332: Harmful if inhaled. [3]* GHS Pictogram: GHS07 (Exclamation Mark) [4]* Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]* Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of complex and stereochemically defined molecules. Its robust Boc-protected amine and accessible hydroxyl group, fixed in a trans configuration on a biologically relevant tetrahydrofuran scaffold, provide chemists with a reliable and versatile starting point for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the research and development pipeline.
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A Comprehensive Technical Guide to rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field of synthetic chemistry and drug development has repeatedly highlighted the critical importance of well-characterized starting materials and intermediates. The purity, stability, and well-defined properties of these building blocks are the bedrock upon which successful and reproducible synthetic campaigns are built. This guide is dedicated to a molecule of significant interest in modern antiviral therapy: rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate .
This chiral tetrahydrofuran derivative is a pivotal intermediate in the synthesis of several potent therapeutic agents, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir[1]. The precise stereochemistry of the amino and hydroxyl groups on the tetrahydrofuran ring is crucial for the ultimate biological activity of the final drug molecule. This guide aims to provide a comprehensive technical resource for researchers and developers working with this compound, consolidating its properties, synthesis, and analysis into a single, in-depth reference. We will delve into not just the "what" but the "why," providing insights into the causality behind experimental choices to empower your own research and development endeavors.
Physicochemical and Structural Characteristics
1.1. Chemical Identity and Computed Properties
rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate, also known as tert-butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate, is a carbamate-protected aminohydroxytetrahydrofuran. The "rel" notation indicates the relative stereochemistry of the chiral centers. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the amine functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. This protecting group can be readily removed under acidic conditions[2].
While extensive experimental data on the physicochemical properties of this specific intermediate is not widely published, computational models provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| XLogP3 | -0.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 203.115758 g/mol | [3] |
| Topological Polar Surface Area | 67.8 Ų | [3] |
Note: The properties listed above are computationally generated and should be used as estimates. Experimental validation is recommended.
1.2. Structural Representation
The chemical structure of the title compound is depicted below. The Graphviz diagram illustrates the connectivity of the atoms and the stereochemical relationship between the hydroxyl and Boc-protected amino groups.
Caption: Chemical structure of rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate.
Spectroscopic Characterization (Predicted)
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring, the Boc group, and the hydroxyl and amine protons.
-
Boc Group: A sharp singlet integrating to 9 protons will be observed around δ 1.4 ppm.
-
Tetrahydrofuran Ring Protons: A series of multiplets will be present in the region of δ 3.5-4.2 ppm. The protons adjacent to the oxygen atom (C2 and C5) will be the most deshielded. The protons at the stereocenters (C3 and C4) will likely show complex splitting patterns due to coupling with each other and with the adjacent methylene protons.
-
Hydroxyl and Amine Protons: A broad singlet for the hydroxyl proton (OH) and a doublet for the amine proton (NH) are expected. Their chemical shifts can vary depending on the solvent and concentration, but they are typically found in the region of δ 2-5 ppm for the alcohol and δ 5-7 ppm for the carbamate NH. Deuterium exchange with D₂O can be used to confirm the assignment of these exchangeable protons.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will resonate at approximately δ 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically in the range of δ 155-157 ppm.
-
Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected to resonate in the region of δ 60-80 ppm. The carbons bearing the hydroxyl and amino groups (C3 and C4) will have distinct chemical shifts, and the carbons adjacent to the ring oxygen (C2 and C5) will also be in this region.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H bonds of the alkyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the Boc protecting group.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ether and alcohol.
2.4. Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 204.12. Adducts with sodium [M+Na]⁺ at m/z 226.10 may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification
The synthesis of rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate typically involves the stereoselective functionalization of a suitable tetrahydrofuran precursor. A common strategy involves the derivatization of commercially available chiral starting materials.
Sources
- 1. Pharmacokinetic characteristics of telaprevir in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid dispersions of telaprevir with improved solubility prepared by co-milling: formulation, physicochemical characterization, and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide) – All About Drugs [allfordrugs.com]
- 6. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijcr.info [ijcr.info]
An In-depth Technical Guide to the Physical Properties of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (Figure 1) is a carbamate-protected aminotetrahydrofuran derivative. The presence of a hydroxyl group and a protected amine on a five-membered heterocyclic ring makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The trans stereochemistry of the substituents on the oxolane ring is a key structural feature that influences its three-dimensional conformation and potential biological activity.
Accurate knowledge of the physical properties of this compound is essential for its effective use in a research and development setting. These properties dictate the appropriate conditions for its storage, handling, purification, and use in chemical reactions.
Molecular and Chemical Identity
A solid understanding of the fundamental identifiers of this compound is the starting point for any technical assessment.
Chemical Structure
The chemical structure of this compound is presented below. The trans configuration indicates that the hydroxyl (-OH) and the carbamate (-NHBoc) groups are on opposite sides of the oxolane ring.
Figure 1. Chemical structure of this compound.
Key Identifiers
The fundamental chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 1430230-65-1 | [2][3] |
Physical Properties: Data and Experimental Protocols
While specific, experimentally determined physical properties for this compound are not widely reported in peer-reviewed literature, this section outlines the standard methodologies for their determination.
Physical State and Appearance
Based on its molecular weight and functional groups, the compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1 °C is expected.
Experimental Protocol for Melting Point Determination:
Figure 2. Workflow for melting point determination.
Causality in Experimental Choices:
-
Dry Sample: Moisture can act as an impurity, depressing and broadening the melting point range.
-
Fine Powder: A finely ground sample ensures uniform heat distribution within the capillary tube.
-
Slow Heating Rate: A slow temperature ramp is crucial for accurately observing the temperatures at which melting begins and ends.
Solubility
The solubility profile of the compound is critical for selecting appropriate solvents for reactions, purification, and formulation. Due to the presence of both polar (hydroxyl and carbamate) and nonpolar (tert-butyl) groups, the compound is expected to have moderate solubility in a range of organic solvents.
Predicted Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding with the hydroxyl and carbamate groups. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Dipole-dipole interactions. |
| Chlorinated (e.g., Dichloromethane) | Moderately Soluble | Balance of polar and nonpolar characteristics. |
| Ethers (e.g., Diethyl Ether, THF) | Slightly Soluble | Moderate polarity. |
| Nonpolar (e.g., Hexanes, Toluene) | Insoluble to Sparingly Soluble | The polar functional groups will limit solubility. |
| Aqueous | Slightly Soluble | The nonpolar tert-butyl group will reduce water solubility. |
Experimental Protocol for Solubility Determination:
-
Preparation: Add a known mass of the compound (e.g., 10 mg) to a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Vigorously stir or sonicate the mixture at a controlled temperature.
-
Observation: Observe if the solid completely dissolves.
-
Incremental Addition: If the solid dissolves, add another known mass of the compound and repeat the process until a saturated solution with excess solid is obtained. If the solid does not dissolve, incrementally add more solvent until it does.
-
Quantification: For a precise solubility value, the saturated solution is filtered to remove excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~3.5-4.2 ppm (multiplets): Protons on the oxolane ring, showing complex splitting patterns due to their diastereotopic nature.
-
~5.0 ppm (broad singlet): NH proton of the carbamate.
-
Variable (broad singlet): OH proton of the hydroxyl group.
¹³C NMR Spectroscopy (Predicted):
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~70-80 ppm: Carbons of the oxolane ring and the quaternary carbon of the tert-butyl group.
-
~155 ppm: Carbonyl carbon of the carbamate.
Experimental Protocol for NMR Analysis:
Figure 3. Workflow for NMR sample preparation and analysis.
Self-Validating System: The use of a deuterated solvent with a known residual peak (e.g., CHCl₃ at 7.26 ppm) provides an internal reference for chemical shift calibration, ensuring the accuracy of the obtained spectrum.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3300 (sharp) | N-H | Stretching |
| ~2850-2950 | C-H | Stretching (alkane) |
| ~1680-1700 | C=O | Stretching (carbamate) |
| ~1520 | N-H | Bending |
| ~1250 and ~1160 | C-O | Stretching (carbamate and ether) |
Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
While a comprehensive experimental dataset for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The outlined protocols for determining its physical and spectroscopic properties are based on standard, validated laboratory practices. By following these methodologies, researchers can confidently generate the necessary data to support their synthetic and drug development endeavors. The predicted properties and spectral features serve as a reliable benchmark for the analysis of this important chemical entity.
References
-
PubChem. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. National Center for Biotechnology Information. [Link]
Sources
A-Level Guide to tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: Synthesis, Application, and Protocol
Abstract
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate is a pivotal chiral building block in modern medicinal chemistry. Its rigid tetrahydrofuran (oxolane) core, adorned with a trans-configured vicinal amino alcohol, provides a valuable scaffold for synthesizing complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust, yet readily cleavable, protection of the amine, facilitating multi-step synthetic campaigns. This guide provides an in-depth review of the compound's synthesis, physicochemical properties, and its critical role as a synthetic intermediate in drug development. We will explore the causal logic behind synthetic strategies and provide detailed, field-proven protocols for its preparation and use.
Introduction: The Strategic Value of a Chiral Building Block
In the intricate landscape of drug discovery, the ability to construct molecules with precise three-dimensional architectures is paramount. The efficacy and safety of a drug are often dictated by the specific stereochemistry of its functional groups. This compound, specifically enantiomers like (3R,4S)- and (3S,4R)-tert-butyl N-[4-hydroxyoxolan-3-yl]carbamate, has emerged as a high-value intermediate. Its utility stems from several key features:
-
Stereochemical Richness: The trans relationship between the hydroxyl and carbamate groups on a five-membered ring creates a defined and conformationally constrained starting point for synthesis.
-
Orthogonal Protection: The Boc group on the nitrogen and the free hydroxyl group allow for selective chemical transformations at either position, a cornerstone of complex molecule synthesis.
-
Proven Scaffold: The 3-amino-4-hydroxy-tetrahydrofuran motif is a recurring structural element in a variety of bioactive compounds, particularly in nucleoside analogues and protease inhibitors.
This document serves as a technical primer for researchers, offering both a conceptual understanding and practical methodologies for working with this versatile compound.
Physicochemical & Structural Properties
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. It is crucial to note that while the general name is used, specific enantiomers are often employed in synthesis; the CAS number provided is for the racemic trans mixture.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 1430230-65-1 (trans, racemic) | [1][3] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in methanol, ethyl acetate, DMSO | [4] |
| Storage | Store at 2-8°C to ensure long-term stability | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the diastereoselective opening of a cyclic sulfate derived from a readily available chiral diol.
Synthetic Workflow Overview
The overall transformation can be visualized as a sequence of protection, activation, nucleophilic attack, and deprotection steps. The key is to establish the trans stereochemistry through an S(_N)2 reaction, which inverts the stereocenter at the site of attack.
Sources
An In-depth Technical Guide on the Discovery and Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
<_Step_2>
Executive Summary
tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate is a pivotal chiral building block in modern medicinal chemistry. Its rigid tetrahydrofuran (oxolane) core, adorned with a specific trans stereochemical arrangement of hydroxyl and Boc-protected amine functionalities, renders it an indispensable intermediate in the synthesis of numerous antiviral agents, particularly protease inhibitors targeting viruses like Hepatitis C (HCV).[1][2] This guide provides a comprehensive overview of the strategic approaches to its synthesis, delves into the mechanistic details that govern stereochemical outcomes, and presents a detailed, field-proven experimental protocol. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this critical molecular scaffold.
Strategic Importance in Drug Discovery
The discovery and development of potent antiviral drugs often rely on the creation of molecules that can precisely fit into the active sites of viral enzymes, such as proteases or polymerases.[3] The three-dimensional architecture of these drugs is paramount to their efficacy and selectivity. The title compound, with its defined (3R,4S) or (3S,4R) absolute stereochemistry, serves as a "chiral synthon"—a pre-fabricated piece of a larger molecule that carries the required stereochemical information.
The trans-4-hydroxyoxolan-3-yl]carbamate core is a key structural motif in several successful antiviral drugs. The hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with key residues in an enzyme's active site, while the protected amine provides a handle for further synthetic elaboration to build the rest of the drug molecule. The rigidity of the five-membered tetrahydrofuran ring helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to its target and thereby increasing binding affinity.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic pathways for the target carbamate.
This analysis reveals two primary and divergent strategies employed in the field:
-
Chiral Pool Synthesis: This is the most common and industrially scalable approach. It begins with a readily available and inexpensive chiral molecule, such as diethyl tartrate.[4] The inherent stereochemistry of the starting material is then transferred through a series of chemical transformations to the final product, ensuring the correct absolute configuration.
-
Enzymatic Resolution: This strategy involves the synthesis of a racemic mixture (an equal mixture of both enantiomers) of a key intermediate, such as trans-3-amino-4-hydroxytetrahydrofuran.[5] A specific enzyme, typically a lipase, is then used to selectively react with only one of the enantiomers (e.g., by acylation).[5][6] This allows for the separation of the two enantiomers, providing access to the desired one in high optical purity.[7]
In-Depth Analysis of Synthetic Routes
Chiral Pool Synthesis from (2R,3R)-Diethyl Tartrate
This is arguably the most elegant and widely adopted route. It leverages the C2 symmetry and defined stereocenters of diethyl tartrate to set the required trans stereochemistry in the tetrahydrofuran ring.
Caption: Workflow for chiral pool synthesis.
Mechanistic Rationale:
-
Step 1: Reduction: The reduction of the two ester groups in diethyl tartrate to alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) creates the necessary 1,2,3,4-tetrol backbone.
-
Step 2 & 3: Acetal Protection & Tosylation: The 1,2-diol is typically protected as an acetonide to differentiate it from the 3,4-diol. The remaining primary hydroxyl groups are then converted into good leaving groups, often tosylates (OTs), by reacting with p-toluenesulfonyl chloride (TsCl).
-
Step 4: Cyclization: The key ring-forming step is an intramolecular Williamson ether synthesis. After deprotection of the acetonide to reveal the diol, one of the hydroxyl groups attacks one of the tosylated carbons in an Sₙ2 reaction, displacing the tosylate and forming the tetrahydrofuran ring. The stereochemistry of this step is critical and is controlled by the configuration of the starting tartrate.
-
Step 5: Epoxide Formation & Ring Opening: The resulting trans-diol on the tetrahydrofuran ring is then converted into an epoxide. This epoxide is subsequently opened by a nitrogen nucleophile, such as sodium azide (NaN₃). This is a crucial step for installing the amine group. The Sₙ2-type ring-opening of the epoxide ensures that the incoming azide and the remaining hydroxyl group are on opposite faces of the ring, establishing the desired trans relationship.
-
Step 6 & 7: Reduction and Protection: The azide is reduced to the primary amine, typically via catalytic hydrogenation (H₂ on Palladium/Carbon). Finally, the amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[8]
Chemoenzymatic Synthesis via Resolution
Causality Behind Experimental Choices:
-
Why Lipases? Lipases are robust and versatile enzymes that catalyze the hydrolysis or formation of esters. In a non-aqueous (organic) solvent, their function is reversed, and they can transfer an acyl group (e.g., from vinyl acetate) to an alcohol.[5]
-
Kinetic Resolution: The key principle is that the enzyme acylates one enantiomer of the racemic amino alcohol much faster than the other. For example, Candida antarctica lipase B (CALB) is frequently used and shows high enantioselectivity for these types of substrates.[5] The reaction is stopped at approximately 50% conversion. At this point, the reaction mixture contains the acylated (and now easily separable) version of one enantiomer and the unreacted, desired enantiomer of the amino alcohol.
-
Separation: The acylated and unacylated compounds have different polarities and can be readily separated by standard techniques like silica gel column chromatography. The desired unreacted amino alcohol is then protected with a Boc group as in the final step of the chiral pool synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Chiral Pool Synthesis (from Diethyl Tartrate) | Enzymatic Resolution |
| Starting Material | (2R,3R)- or (2S,3S)-Diethyl Tartrate | Racemic 3,4-epoxytetrahydrofuran or similar |
| Stereocontrol | Substrate-controlled; stereochemistry is pre-determined. | Reagent-controlled; enzyme selectively modifies one enantiomer. |
| Key Steps | Intramolecular cyclization, stereospecific epoxide opening. | Lipase-catalyzed acylation.[5] |
| Overall Yield | Generally moderate to good. | Theoretically limited to a maximum of 50% for the desired enantiomer. |
| Advantages | High stereopurity, well-established, scalable. | Access to both enantiomers, avoids use of expensive chiral precursors. |
| Disadvantages | Can involve multiple steps and harsh reagents (e.g., LiAlH₄). | Yield limitation, requires screening for optimal enzyme and conditions. |
Detailed Experimental Protocol: Synthesis from (2R,3R)-Diethyl Tartrate (Illustrative)
This protocol is a composite representation of common procedures and should be adapted and optimized by a qualified chemist.
Materials:
-
(2R,3R)-Diethyl Tartrate
-
Lithium Aluminum Hydride (LiAlH₄)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Sodium Azide (NaN₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Palladium on Carbon (10% Pd/C)
-
Anhydrous solvents (THF, Pyridine, DMF), and other standard lab reagents.
Step-by-Step Methodology:
-
Reduction to (2R,3R)-Butane-1,2,3,4-tetrol: A solution of (2R,3R)-diethyl tartrate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C under a nitrogen atmosphere. The reaction is carefully quenched with water and NaOH solution. The resulting salts are filtered off, and the filtrate is concentrated to yield the crude tetrol.
-
Formation of the Di-tosylate: The crude tetrol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise. The mixture is stirred overnight, allowing it to warm to room temperature. The reaction is worked up by pouring it into ice-water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to give the di-tosylate intermediate.
-
Cyclization to (3R,4R)-tetrahydrofuran-3,4-diol: The di-tosylate is dissolved in an aqueous acidic solution (e.g., dilute H₂SO₄) and heated to reflux to facilitate the intramolecular Sₙ2 cyclization. After cooling, the solution is neutralized and extracted to yield the crude diol.
-
Epoxidation: The diol is converted to a cyclic sulfate with thionyl chloride, followed by treatment with a base to form the epoxide. This two-step sequence ensures the correct stereochemistry.
-
Azide Ring-Opening: The crude epoxide is dissolved in DMF, and sodium azide (NaN₃) is added. The mixture is heated to promote the regioselective ring-opening. The product, an azido-alcohol, is isolated via extraction.
-
Reduction of Azide to Amine: The azido-alcohol is dissolved in methanol, and 10% Pd/C is added as a catalyst. The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). The catalyst is filtered off through Celite.
-
Boc-Protection: The resulting crude amino-alcohol is dissolved in a suitable solvent (e.g., dichloromethane). Triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) are added, and the mixture is stirred at room temperature. Upon completion, the solvent is removed, and the crude product is purified by silica gel column chromatography to afford tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate as a pure solid.
Characterization and Quality Control
The identity and purity of the final product must be confirmed rigorously.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and stereochemistry. Key signals include the tert-butyl singlet (around 1.4-1.5 ppm), the protons on the tetrahydrofuran ring, and the NH proton of the carbamate.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Chiral HPLC (High-Performance Liquid Chromatography): Essential for determining the enantiomeric excess (e.e.) of the product, confirming its optical purity.
Conclusion
The synthesis of this compound is a testament to the power of modern stereoselective synthesis. While the chiral pool approach starting from diethyl tartrate remains the workhorse method due to its scalability and stereochemical fidelity, chemoenzymatic methods offer valuable alternatives. A thorough understanding of the underlying mechanistic principles—particularly the Sₙ2 reactions that govern ring-formation and epoxide opening—is crucial for any scientist working on the synthesis of this vital pharmaceutical intermediate. The protocols and strategies outlined in this guide provide a robust framework for the successful laboratory- and industrial-scale production of this key chiral building block.
References
-
Organic Syntheses. Procedure for Sharpless Asymmetric Epoxidation. [Link]
-
ResearchGate. Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. [Link]
-
MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]
-
PubChem. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. [Link]
-
PubChem. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate. [Link]
-
NIH National Library of Medicine. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
NIH National Library of Medicine. Antiviral drug discovery: preparing for the next pandemic. [Link]
-
NIH National Library of Medicine. Discovery and evolution of 12N-substituted aloperine derivatives as anti-SARS-CoV-2 agents through targeting late entry stage. [Link]
-
NIH National Library of Medicine. Editorial of virtual special issue: The development of antiviral drug discovery. [Link]
-
ResearchGate. Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. [Link]
-
ResearchGate. Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. [Link]
- Google Patents. Process for making tetrahydrofurans.
- Google Patents.
- Google P
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An In-Depth Technical Guide to the Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Introduction: Significance of a Chiral Building Block
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate is a pivotal chiral intermediate in the synthesis of a multitude of pharmacologically active molecules. Its rigid tetrahydrofuran core, adorned with a trans-configured vicinal amino alcohol moiety, provides a valuable scaffold for the development of novel therapeutics, particularly in the realm of antiviral nucleoside analogues. The precise stereochemical arrangement of the hydroxyl and protected amine groups is critical for biological activity, making stereocontrolled synthesis a paramount objective for researchers in medicinal chemistry and drug development. This guide delineates the key synthetic strategies and critical intermediates involved in the preparation of this versatile building block, offering insights into the causal factors that govern reaction outcomes and ensure stereochemical fidelity.
Strategic Approaches to the Tetrahydrofuran Core
The synthesis of this compound hinges on the stereoselective construction of the 3,4-disubstituted tetrahydrofuran ring. Two principal strategies have emerged as robust and efficient: the functionalization of a pre-existing tetrahydrofuran scaffold and the cyclization of an acyclic precursor. This guide will focus on the most prevalent and field-proven methodologies, emphasizing the key intermediates that define each pathway.
Route 1: Epoxide Ring-Opening Strategy - A Cornerstone of Stereocontrol
A highly effective and widely employed strategy for establishing the desired trans-stereochemistry relies on the nucleophilic ring-opening of a key epoxide intermediate. This approach offers excellent control over the relative configuration of the hydroxyl and amino groups.
Key Intermediates in the Epoxide Route
The central intermediates in this synthetic pathway are:
-
3,4-Epoxytetrahydrofuran (2): This strained cyclic ether is the lynchpin of the epoxide strategy. Its synthesis often begins from commercially available precursors like 2,5-dihydrofuran.
-
(3R,4S)-4-Azido-tetrahydrofuran-3-ol (3): This intermediate is formed through the regioselective opening of the epoxide ring with an azide nucleophile. The azide serves as a masked amine, which is a common tactic in organic synthesis to avoid side reactions.
-
(3R,4S)-4-Amino-tetrahydrofuran-3-ol (4): Reduction of the azide group furnishes the free amine, which is the immediate precursor to the final product.
Synthetic Pathway and Mechanistic Insights
Methodological & Application
Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step procedure accompanied by in-depth explanations of the chemical principles and experimental choices. Our commitment to scientific integrity ensures that this guide is not merely a list of instructions, but a self-validating system grounded in established chemical literature.
Introduction
The target molecule, this compound, features a trans-substituted 3-amino-4-hydroxytetrahydrofuran core. This structural motif is of significant interest in the design of novel therapeutic agents due to its conformational rigidity and the presence of key hydrogen bonding donors and acceptors. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective transformations at other positions of the molecule. This guide outlines a stereoselective synthesis starting from the readily available and inexpensive chiral pool material, diethyl L-tartrate.
Synthetic Strategy Overview
The chosen synthetic pathway leverages the inherent chirality of diethyl L-tartrate to establish the desired stereochemistry in the final product. The strategy involves a multi-step sequence, including the formation of a key epoxide intermediate, regioselective ring-opening with an azide nucleophile, reduction of the azide to the corresponding amine, and finally, protection of the amine with a Boc group.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diethyl L-tartrate | ≥99% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl) | ACS reagent, ≥99.5% | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | VWR |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Hexanes | ACS reagent | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Celite® 545 | Sigma-Aldrich |
Step 1: Synthesis of (2R,3R)-1,4-bis(tosyloxy)butane-2,3-diol
The synthesis commences with the reduction of the ester functionalities of diethyl L-tartrate to the corresponding diol, followed by selective tosylation of the primary hydroxyl groups.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of diethyl L-tartrate (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford crude L-threitol.
-
The crude L-threitol is dissolved in anhydrous pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (2.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours, then at room temperature overnight.
-
The reaction is quenched by the addition of cold water, and the product is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield (2R,3R)-1,4-bis(tosyloxy)butane-2,3-diol as a white solid.
Causality of Experimental Choices:
-
Reduction with LiAlH₄: Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. The use of anhydrous THF is crucial as LiAlH₄ reacts violently with water.
-
Selective Tosylation: The primary hydroxyl groups are more sterically accessible and therefore react preferentially with p-toluenesulfonyl chloride over the secondary hydroxyl groups. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of (3R,4R)-3,4-Epoxytetrahydrofuran
The ditosylate is then cyclized to form the key epoxide intermediate.
Protocol:
-
To a solution of (2R,3R)-1,4-bis(tosyloxy)butane-2,3-diol (1.0 eq) in a mixture of THF and water, powdered sodium hydroxide (2.5 eq) is added.
-
The mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure to afford crude (3R,4R)-3,4-epoxytetrahydrofuran. This product is often used in the next step without further purification due to its volatility.
Causality of Experimental Choices:
-
Intramolecular Williamson Ether Synthesis: The strong base (NaOH) deprotonates the hydroxyl groups, and the resulting alkoxides undergo an intramolecular Sₙ2 reaction, displacing the tosylate leaving groups to form the tetrahydrofuran ring and then the epoxide.
Step 3: Synthesis of (3R,4S)-4-Azidotetrahydrofuran-3-ol
This step involves the regioselective ring-opening of the epoxide with an azide nucleophile.
Protocol:
-
To a solution of crude (3R,4R)-3,4-epoxytetrahydrofuran (1.0 eq) in a mixture of ethanol and water, sodium azide (1.5 eq) and ammonium chloride (1.2 eq) are added.
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3R,4S)-4-azidotetrahydrofuran-3-ol.
Causality of Experimental Choices:
-
Regioselective Ring Opening: The azide ion (N₃⁻) is a good nucleophile. Under these reaction conditions (Sₙ2-like), the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the trans product. The use of ammonium chloride helps to maintain a slightly acidic pH, which can facilitate the ring-opening.
Step 4: Synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-ol
The azide is reduced to the primary amine.
Protocol:
-
A solution of (3R,4S)-4-azidotetrahydrofuran-3-ol (1.0 eq) in methanol is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (10 wt. % Pd/C) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield (3R,4S)-4-aminotetrahydrofuran-3-ol, which is used in the next step without further purification.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of azides to amines.[1] The reaction proceeds with high yield and generates nitrogen gas as the only byproduct.
Step 5: Synthesis of this compound
The final step is the protection of the amine with a Boc group.
Protocol:
-
To a solution of crude (3R,4S)-4-aminotetrahydrofuran-3-ol (1.0 eq) in a mixture of dichloromethane and water, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added.
-
The reaction mixture is stirred vigorously at room temperature for 6 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
Causality of Experimental Choices:
-
Boc Protection: Di-tert-butyl dicarbonate is the standard reagent for the introduction of the Boc protecting group.[2][3] The reaction is typically carried out under mild conditions and gives high yields. The biphasic solvent system facilitates the reaction and subsequent workup.
Quantitative Data Summary
| Step | Starting Material | Product | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethyl L-tartrate | (2R,3R)-1,4-bis(tosyloxy)butane-2,3-diol | 1:2 (LiAlH₄), 1:2.2 (TsCl) | THF, Pyridine | 0 to reflux | 4, 16 | ~75 |
| 2 | Ditosylate | (3R,4R)-3,4-Epoxytetrahydrofuran | 1:2.5 (NaOH) | THF/H₂O | Reflux | 6 | ~85 (crude) |
| 3 | Epoxide | (3R,4S)-4-Azidotetrahydrofuran-3-ol | 1:1.5 (NaN₃) | EtOH/H₂O | Reflux | 12 | ~80 |
| 4 | Azido alcohol | (3R,4S)-4-Aminotetrahydrofuran-3-ol | N/A (Catalytic) | Methanol | RT | 12 | ~95 (crude) |
| 5 | Amino alcohol | This compound | 1:1.1 ((Boc)₂O) | DCM/H₂O | RT | 6 | ~90 |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Conclusion
This application note provides a robust and detailed protocol for the stereoselective synthesis of this compound. By starting with an inexpensive chiral precursor and employing a series of well-established chemical transformations, this guide enables the efficient production of this valuable building block. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate the procedure but also to adapt and troubleshoot as necessary. The successful synthesis of this molecule will facilitate further research and development in the field of medicinal chemistry.
References
-
El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . Molecules, 16(8), 6435-6447. Available at: [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles . Available at: [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions . Journal of the Mexican Chemical Society, 56(4), 389-393. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction . Available at: [Link]
Sources
large-scale synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
An Application Note and Protocol for the Large-Scale Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is paramount. Chiral synthons, or building blocks, serve as foundational components for constructing complex active pharmaceutical ingredients (APIs). Among these, This compound has emerged as a critical intermediate. Its tetrahydrofuran core, decorated with vicinal amino and hydroxyl groups in a specific trans stereochemical arrangement, is a key structural motif in a variety of therapeutic agents, including antiviral and anticancer drugs.
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this valuable compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical process parameters for scalability, and establishes a robust, self-validating protocol suitable for industrial and advanced research settings. The methodology emphasizes efficiency, stereochemical control, and practical purification techniques to ensure high yield and purity of the target molecule.
Synthetic Strategy: A Convergent Approach to Enantiopurity
The primary challenge in synthesizing the target compound lies in establishing the desired trans relative stereochemistry and isolating the correct enantiomer on a large scale. While numerous synthetic routes exist for substituted tetrahydrofurans, a strategy combining a diastereoselective synthesis followed by classical resolution is often the most practical and economically viable approach for industrial production.[1][2]
Our selected strategy involves three core stages:
-
Synthesis of Racemic Precursor: Generation of the racemic trans-3-amino-4-hydroxytetrahydrofuran. This is achieved through a reliable sequence that establishes the core heterocyclic structure.
-
Chiral Resolution: The cornerstone of this protocol is the separation of the racemic amine into its constituent enantiomers. This is accomplished by forming diastereomeric salts with a chiral resolving agent, leveraging differences in their physical properties, such as solubility, to effect separation.[3]
-
N-Protection: The final step involves the protection of the enantiomerically pure amine with a tert-butoxycarbonyl (Boc) group, yielding the stable, final product ready for use in subsequent synthetic steps.
Sources
Application Note & Protocols: High-Fidelity Deprotection of tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and orthogonal reactivity.[1][2] Its removal is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview and field-proven protocols for the deprotection of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a key intermediate in various synthetic pathways. We will explore the mechanistic underpinnings of acid-catalyzed deprotection, present validated methodologies using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, and discuss the critical parameters that ensure high yield and purity of the resulting trans-3-amino-4-hydroxyoxolane.
Introduction: The Strategic Role of the Boc Protecting Group
The Boc group is one of the most common carbamate protecting groups for amines, offering robust protection under a wide array of basic, nucleophilic, and reductive conditions.[3][4] This stability makes it an ideal choice in multi-step syntheses where other functional groups must be manipulated. The deprotection is typically achieved under acidic conditions, which cleave the carbamate to liberate the free amine, a stable tert-butyl cation, and carbon dioxide.[3][5][6]
The substrate, this compound, contains a secondary hydroxyl group. While generally stable, the choice of deprotection conditions must be carefully considered to prevent any potential side reactions, such as dehydration or rearrangement, particularly under harsh acidic or thermal conditions. The protocols outlined herein are optimized for efficiency and selectivity, ensuring the integrity of the oxolane core and the stereochemistry of its substituents.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway.[3][6] The mechanism is a three-step process that leverages the exceptional stability of the tert-butyl carbocation.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[5][6] This step activates the carbamate, making it a better leaving group.
-
Carbocation Formation: The protonated intermediate undergoes unimolecular cleavage of the tert-butyl-oxygen bond. This results in the formation of the highly stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[5][6]
-
Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4][5] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
It is critical to perform this reaction in a well-ventilated fume hood and avoid using a sealed reaction vessel, as the evolution of CO₂ gas can cause a pressure buildup.[4][5]
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Comparative Methodologies & Protocol Selection
The two most prevalent and reliable methods for Boc deprotection involve Trifluoroacetic Acid (TFA) and hydrogen chloride (HCl) in an organic solvent. The choice between them often depends on the substrate's sensitivity to acid strength, the desired salt form of the product, and practical considerations like solvent removal.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: HCl in 1,4-Dioxane |
| Reagent | Neat TFA or 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Acid Strength | Strong (pKa ≈ 0.5) | Strong |
| Reaction Time | Typically 0.5 - 2 hours | Typically 0.5 - 4 hours[7][8] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Workup | Volatile; easily removed via rotary evaporation.[6] | Less volatile; requires careful removal. |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Key Advantage | Simple workup due to high volatility of TFA and DCM. | Often offers higher selectivity when other acid-labile groups (e.g., t-butyl esters) are present.[7][9][10] |
| Considerations | TFA is corrosive and requires careful handling. | 1,4-Dioxane is a suspected carcinogen and peroxide-former. Anhydrous conditions are crucial. |
For this compound, both methods are highly effective. The choice can be guided by downstream synthetic steps; if a hydrochloride salt is desired for crystallization or subsequent reactions, Method B is preferable. If rapid reagent removal is the priority, Method A is advantageous.
Detailed Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is valued for its simplicity and the ease of removing reagents post-reaction.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional free amine isolation)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.0 g, 4.92 mmol) in anhydrous DCM (10-20 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates any potential exotherm upon acid addition.
-
Acid Addition: Slowly add TFA (5-10 eq, e.g., 2.5 mL of a 20% TFA/DCM solution, or neat TFA) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[6]
-
Workup (Isolation of TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
To ensure complete removal of TFA, co-evaporate by adding a portion of toluene or DCM and concentrating again. Repeat 2-3 times.[6]
-
Dissolve the resulting residue in a minimal amount of methanol and add it dropwise to a flask of cold, vigorously stirred diethyl ether.
-
The product, trans-3-amino-4-hydroxyoxolane trifluoroacetate, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Workup (Isolation of Free Amine - Optional):
-
After the initial concentration (Step 5a), carefully neutralize the residue by adding it to a stirred, cold solution of saturated NaHCO₃ until CO₂ evolution ceases.[6]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[6]
-
Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
This method is a classic and highly effective alternative, directly yielding the hydrochloride salt of the amine.
Materials:
-
This compound (1.0 eq)
-
4M Hydrogen Chloride solution in 1,4-Dioxane (commercially available)
-
Diethyl ether (cold)
-
Anhydrous 1,4-Dioxane (optional, for dilution)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Drying tube or nitrogen/argon inlet
-
Rotary evaporator
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask containing this compound (e.g., 1.0 g, 4.92 mmol), add a magnetic stir bar.
-
Reagent Addition: Under a nitrogen or argon atmosphere, add a solution of 4M HCl in 1,4-Dioxane (e.g., 10 mL). Ensure the starting material fully dissolves. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[7][8] The hydrochloride salt of the product may begin to precipitate from the solution during the reaction. Monitor progress by TLC or LC-MS.
-
Workup & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Alternatively, add cold diethyl ether directly to the reaction mixture to precipitate the product fully.
-
Collect the solid trans-3-amino-4-hydroxyoxolane hydrochloride by vacuum filtration.
-
Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual starting material.
-
Dry the white solid under high vacuum.
-
Caption: Figure 2: General Experimental Workflow for Boc Deprotection.
Troubleshooting & Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or add a small additional charge of the acidic reagent. Ensure reagents (especially HCl/dioxane) have not degraded.
-
Side Product Formation: The tert-butyl cation generated is a potent electrophile.[11] While the substrate has limited nucleophilic sites prone to alkylation (unlike tryptophan or methionine residues in peptides), this should be a consideration for more complex molecules.[6][12] Using scavengers like triethylsilane or anisole can mitigate this if necessary.
-
Product Isolation Issues: If the product salt is oily or difficult to precipitate, ensure all volatile acid has been thoroughly removed. Using a very cold, non-polar anti-solvent and scratching the inside of the flask can help induce crystallization.
-
Safety: Both TFA and HCl are highly corrosive. 1,4-Dioxane is a potential peroxide-former and should be handled with appropriate safety precautions. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) Source: University of Arizona Research URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: ResearchGate URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Studies on the Synthesis of Thiazolines and Thiazoles from Amino Acids Source: Heteroletters URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Role of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate in Modern Antiviral Synthesis
Abstract
The chiral scaffold provided by tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (CAS RN: 1430230-65-1) represents a cornerstone in the contemporary synthesis of complex antiviral agents.[1] Its rigid tetrahydrofuran ring, substituted with precisely oriented hydroxyl and Boc-protected amine functionalities, serves as a critical pharmacophore and a versatile synthetic handle. This document provides an in-depth examination of this intermediate's application, focusing on its pivotal role in the synthesis of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir. We will elucidate the synthetic rationale, provide detailed, field-tested protocols for its preparation via epoxide ring-opening, and outline its subsequent coupling in a multi-step drug synthesis pathway.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a high-value chiral building block. The molecule's structure, featuring a trans-1,2-amino alcohol motif constrained within a five-membered ether ring, is not merely a synthetic convenience but a deliberate design element. This specific stereochemical arrangement is crucial for establishing key hydrogen bonding and hydrophobic interactions within the active sites of viral enzymes, particularly proteases.
The Boc (tert-butyloxycarbonyl) protecting group on the amine is strategically important, rendering the amine nucleophilic only after a facile deprotection step, typically under acidic conditions. This allows for controlled, sequential bond formation, which is essential in the assembly of complex drug molecules. Its application is exemplified in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent approved for the treatment of chronic Hepatitis C genotype 1.[2]
Rationale for Use in Antiviral Design
The incorporation of the aminohydroxy-tetrahydrofuran moiety into a drug candidate like Boceprevir serves several key functions:
-
Structural Rigidity: The cyclic nature of the tetrahydrofuran ring reduces the conformational flexibility of the molecule. This pre-organization helps to minimize the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity.
-
Precise Vectorial Display of Functionality: The trans stereochemistry places the hydroxyl and amino groups on opposite faces of the ring system. This specific spatial arrangement is critical for docking into the intricate topology of an enzyme's active site, allowing for targeted interactions with specific amino acid residues.
-
Hydrogen Bonding: The secondary alcohol is a potent hydrogen bond donor and acceptor, forming critical interactions that anchor the inhibitor within the protease's active site.
-
Improved Pharmacokinetic Properties: The polarity imparted by the hydroxyl and carbamate groups can influence the solubility and overall pharmacokinetic profile of the final drug molecule.
In Boceprevir, this fragment is part of the P1' position of the inhibitor, which interacts with the S1' subsite of the HCV NS3 protease.
Synthesis of the Key Intermediate: A Protocol Grounded in Regioselectivity
The most efficient and stereocontrolled method for preparing this compound involves the regioselective ring-opening of a suitable epoxide precursor. This approach is widely favored because it establishes the required trans stereochemistry in a single, predictable step.[3][4] The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center and resulting in the desired trans-amino alcohol.
Protocol 1: Synthesis via Epoxide Ring-Opening
Objective: To synthesize rel-1,1-Dimethylethyl N-[(3R,4S)-tetrahydro-4-hydroxy-3-furanyl]carbamate from 3,4-epoxytetrahydrofuran.
Core Reaction: The nucleophilic attack of an ammonia equivalent (often a protected form like sodium azide followed by reduction, or directly using an ammonia solution) on the epoxide ring. For this protocol, we describe a direct aminolysis approach.
Materials & Reagents:
-
3,4-Epoxytetrahydrofuran
-
Ammonium hydroxide (28-30% solution)
-
Isopropyl alcohol (IPA)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the title carbamate intermediate.
Step-by-Step Procedure:
-
Reaction Setup: In a pressure-rated glass vessel, charge 3,4-epoxytetrahydrofuran (1.0 eq) and isopropyl alcohol (5 mL per gram of epoxide).
-
Aminolysis: Add ammonium hydroxide solution (5.0 eq) to the vessel. Seal the vessel securely.
-
Causality Note: A sealed vessel is crucial to maintain the concentration of ammonia at elevated temperatures. The large excess of ammonia drives the reaction to completion.
-
-
Heating: Heat the reaction mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction for the consumption of the starting epoxide by TLC or GC-MS.
-
Cooling & Boc Protection: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (3.0 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in isopropyl alcohol.
-
Causality Note: The basic bicarbonate solution acts as a buffer and ensures the free amine is available to react with the (Boc)2O.
-
-
Reaction: Stir vigorously at room temperature for 4-6 hours until the intermediate amino alcohol is fully consumed (monitor by TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the isopropyl alcohol. Add ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then saturated brine.
-
Causality Note: The brine wash helps to break any emulsions and removes the bulk of the water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the title compound as a white solid.
Application in Boceprevir Synthesis
The synthesized carbamate is a key fragment that is coupled with another advanced intermediate in the total synthesis of Boceprevir. The following protocol outlines a representative coupling step.
Protocol 2: Amide Coupling to form a Boceprevir Precursor
Objective: To couple the deprotected amine of a bicyclic proline derivative with a carboxylic acid fragment, a step analogous to how the aminohydroxy-tetrahydrofuran moiety would be incorporated in a convergent synthesis. While the exact industrial synthesis of Boceprevir involves multiple complex steps, this protocol illustrates the fundamental amide bond formation where our key intermediate would be utilized after appropriate functionalization.
Core Reaction: A peptide coupling reaction between a carboxylic acid and an amine, facilitated by a coupling agent.
Materials & Reagents:
-
Carboxylic Acid Fragment (e.g., N-Boc-tert-butylglycine) (1.0 eq)
-
Amine Fragment (e.g., a derivative of our title compound after further steps) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Reaction Parameters Summary:
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Acid:Amine) | 1.0 : 1.1 | A slight excess of the amine component ensures full consumption of the more valuable acid. |
| Coupling Agent | HATU (1.2 eq) | A highly efficient, modern coupling reagent that minimizes racemization and promotes rapid reaction. |
| Base | DIPEA (3.0 eq) | A non-nucleophilic base to neutralize the generated HCl and activate the carboxylic acid. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants and reagents. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the activation step, then warming allows the reaction to proceed to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for this type of coupling; monitored by LC-MS. |
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve the carboxylic acid fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.
-
Causality Note: This pre-activation step forms a highly reactive O-acylisourea intermediate from the carboxylic acid, which is poised for nucleophilic attack.
-
-
Amine Addition: Add a solution of the amine fragment (1.1 eq) in anhydrous DMF to the activated mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS until the starting acid is consumed.
-
Quenching: Dilute the reaction mixture with ethyl acetate and quench by washing with saturated aqueous NH4Cl.
-
Washing: Sequentially wash the organic layer with saturated aqueous NaHCO3 and saturated brine.
-
Causality Note: The NaHCO3 wash removes any unreacted acid and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by silica gel column chromatography to yield the desired coupled product.
Overall Synthetic Logic Diagram for Boceprevir:
Caption: Convergent synthesis strategy for Boceprevir.
Conclusion
This compound is more than a mere intermediate; it is an enabling tool in antiviral drug discovery and development. Its well-defined stereochemistry and versatile functional groups allow for its strategic incorporation into complex molecules designed to inhibit viral replication. The protocols detailed herein provide a practical framework for the synthesis and application of this vital building block, underscoring the principles of regioselective synthesis and robust coupling chemistry that are fundamental to modern pharmaceutical process development.
References
-
Chakraborty, D., et al. (2020). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Retrieved from [Link]
-
Gao, Y., et al. (2019). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Scirp.org. Retrieved from [Link]
-
PubChem. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
- Patents, Google. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
-
ResearchGate. Structure activity synthesis of boceprevir. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. Boceprevir synthesis - chemicalbook [chemicalbook.com]
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- 4. Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol [scirp.org]
The Strategic Application of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate in the Synthesis of Advanced Alzheimer's Disease Research Tools
Introduction: The Quest for Precision in Alzheimer's Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The development of effective diagnostics and therapeutics hinges on the ability to create highly specific molecular tools that can interact with these pathological targets. tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate emerges not as a therapeutic agent itself, but as a critical chiral building block for the synthesis of more complex molecules, particularly Positron Emission Tomography (PET) ligands designed for imaging tau pathology in the brain.
The strategic importance of this molecule lies in its trifecta of chemical features: a tetrahydrofuran (oxolane) ring , a common motif in central nervous system (CNS) active compounds; a trans-substituted amino and hydroxyl group , providing specific stereochemistry for precise target engagement; and a tert-butyloxycarbonyl (Boc) protecting group , which is instrumental in multi-step synthetic pathways.[2][3] This application note will detail the rationale and protocols for utilizing this versatile precursor in the development of next-generation research tools for Alzheimer's disease.
Scientific Rationale: Why This Scaffold is a Privileged Structure
The design of molecules intended for neuroimaging or therapeutic intervention in AD must satisfy several stringent criteria, including blood-brain barrier (BBB) permeability and high-affinity, selective binding to the target of interest.[4] The trans-4-hydroxyoxolan-3-yl carbamate scaffold provides a robust starting point for achieving these goals.
-
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It temporarily masks the reactivity of the amine group, preventing it from engaging in unwanted side reactions during subsequent chemical transformations.[2][3] Its key advantage is its stability in a wide range of reaction conditions and its clean, straightforward removal under mild acidic conditions, which is often a final step in the synthesis of the active molecule.[2][5] In the context of synthesizing PET ligands, a precursor with a protecting group like Boc is often used to improve solubility and facilitate the radiolabeling step.[6][7]
-
Stereochemistry and Target Binding: Chirality is a critical determinant of a drug's efficacy and safety.[8][9] The specific trans configuration of the hydroxyl and amino groups on the tetrahydrofuran ring provides a defined three-dimensional structure. This is paramount for achieving high-affinity and selective binding to the complex topologies of protein aggregates like tau fibrils. The hydroxyl group can act as a hydrogen bond donor, a key interaction for binding to the beta-sheet structures prevalent in tau tangles.
-
The Tetrahydrofuran Motif in CNS Drug Discovery: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry for CNS targets. Its polarity and ability to engage in hydrogen bonding can improve solubility and pharmacokinetic properties, including the ability to cross the blood-brain barrier.[10]
Application in the Synthesis of Tau PET Ligand Precursors
A primary application of this compound is in the synthesis of precursors for tau PET imaging agents. These agents, such as PI-2620 and JNJ-64326067, are crucial for diagnosing Alzheimer's disease, tracking disease progression, and assessing the efficacy of new treatments.[6] The synthesis of these complex molecules often involves coupling a heterocyclic core, which binds to tau, with a side chain that modulates properties like BBB permeability and metabolic stability. The Boc-protected aminohydroxyoxolane serves as an ideal side chain precursor.
The general synthetic strategy involves activating the hydroxyl group of the carbamate, making it a good leaving group for a nucleophilic substitution reaction with the core heterocyclic structure.
Caption: Generalized synthetic workflow for utilizing the carbamate in PET ligand synthesis.
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
Rationale: The tosyl group is electron-withdrawing, which makes the attached oxygen a much better leaving group. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding cold water.
-
Extract the mixture with DCM (3 x 20 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the tosylated product.
Protocol 2: Nucleophilic Substitution and Boc Deprotection
This protocol provides a general method for coupling the activated intermediate with a heterocyclic core and subsequent deprotection to yield the final amine.
Rationale: A strong base like sodium hydride is used to deprotonate the heterocyclic core, creating a potent nucleophile that will displace the tosylate group. The final deprotection step with trifluoroacetic acid (TFA) is a standard procedure for removing the Boc group.[5]
Materials:
-
Tosylated trans-4-aminooxolan-3-yl intermediate from Protocol 1
-
Heterocyclic core (e.g., a hydroxypyrrolopyridine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Deionized water
Procedure:
Part A: Coupling Reaction
-
To a solution of the heterocyclic core (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add NaH (1.5 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of the tosylated intermediate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0°C and quench carefully with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude Boc-protected precursor by flash chromatography.
Part B: Boc Deprotection
-
Dissolve the purified Boc-protected precursor (1.0 eq) in DCM (10 volumes).
-
Add TFA (5-10 volumes) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the final amine product with DCM, dry the organic layer, and concentrate to yield the final product. Further purification may be performed by chromatography or recrystallization.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, DCM, ethyl acetate | Inferred from protocols |
| Stereochemistry | trans | As specified |
Conclusion and Future Perspectives
This compound represents a high-value synthetic intermediate for medicinal chemists working in the field of Alzheimer's disease. Its pre-installed, protected, and stereochemically defined functionalities allow for efficient and controlled incorporation into complex molecular architectures. The protocols outlined here provide a foundational workflow for leveraging this building block in the synthesis of novel PET ligands and other potential therapeutic agents. As the demand for more specific and effective tools to study tauopathies grows, the strategic use of such well-designed chiral building blocks will be indispensable in accelerating the pace of discovery in Alzheimer's research.
References
-
Castillo, V., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5093. [Link]
-
Kim, H. J., & Park, K. W. (2018). Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. Journal of the Korean Neurological Association, 36(4), 255-263. [Link]
-
PubChem. tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate. National Center for Biotechnology Information. [Link]
-
Caputo, F., et al. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(9), 501. [Link]
-
Kroth, H., et al. (2019). Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer's disease and other tauopathies. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2178-2189. [Link]
-
Schmidt, M. E., et al. (2020). Clinical evaluation of [18F] JNJ-64326067, a novel candidate PET tracer for the detection of tau pathology in Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 47(12), 2801-2812. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Rami, H. K., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 635-641. [Link]
-
Patel, P. R., et al. (2021). High-yielding automated radiosynthesis of [18F]-Tau PET tracers, TAUVID and PI-2620 using 2-nitropyridyl-N-tritylated precursors. Journal of Nuclear Medicine, 62(supplement 1), 1735. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
Sharma, P. C., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]
-
Patel, M. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Mini Reviews in Medicinal Chemistry, 2(2), 115-128. [Link]
-
Ghavre, M., et al. (2024). Radiosynthesis, In Vitro Characterization, and In Vivo PET Neuroimaging of [18F]F-4 for Tau Protein: A First-in-Human PET Study. Journal of Medicinal Chemistry. [Link]
Sources
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- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate as a Strategic Building Block for the Synthesis of Novel Nucleoside Analogues
Introduction: The Imperative for Novel Nucleoside Analogues and the Role of Chiral Scaffolds
Nucleoside analogues are cornerstones of modern medicine, forming the backbone of numerous antiviral and anticancer therapies.[1] Their mechanism of action often relies on mimicking natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells.[2] The therapeutic efficacy and specificity of these analogues are profoundly influenced by the stereochemistry and conformation of their sugar moiety. Consequently, the development of synthetic routes to access structurally diverse and stereochemically defined nucleoside analogues is a paramount objective in medicinal chemistry and drug development.[1]
The oxolane (tetrahydrofuran) ring, a key structural motif in natural nucleosides, presents a versatile scaffold for modification. By introducing specific substituents and controlling stereochemistry, researchers can modulate the analogue's binding affinity to viral polymerases or cellular kinases, enhance metabolic stability, and overcome drug resistance mechanisms.[3]
This application note details the utility of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate as a pivotal chiral building block for the convergent synthesis of novel nucleoside analogues. The trans-stereochemistry of the 3-amino and 4-hydroxy groups provides a valuable starting point for creating analogues with defined spatial arrangements. The tert-butyloxycarbonyl (Boc) protecting group on the amine is strategically employed due to its stability under various reaction conditions and its facile, clean removal under mild acidic conditions, a critical feature in complex, multi-step syntheses.[4]
We present detailed, field-proven protocols for the synthesis and characterization of this key building block and its subsequent application in the synthesis of a representative purine nucleoside analogue via a Mitsunobu coupling reaction. The causality behind experimental choices, troubleshooting insights, and safety considerations are discussed to provide a comprehensive guide for researchers in the field.
Synthesis and Characterization of the Building Block
The synthesis of this compound is most effectively achieved through the protection of the amino group of the corresponding trans-3-aminooxolan-4-ol. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for this transformation.[4]
Protocol 1: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation of (trans)-3-aminotetrahydrofuran-4-ol.
Workflow Diagram:
Caption: Synthetic workflow for the Boc-protection of trans-3-aminooxolan-4-ol.
Materials and Reagents:
| Reagent | Grade | Supplier |
| (trans)-3-Aminotetrahydrofuran-4-ol | ≥95% | Commercial Source |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Chemical |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (trans)-3-aminotetrahydrofuran-4-ol (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is fully dissolved.
-
Boc Protection: Cool the mixture to 0 °C using an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Expected Characterization Data:
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0-3.5 (m, oxolane protons), ~1.45 (s, 9H, Boc protons). The presence of hydroxyl and amine protons will also be observed. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O, carbamate), ~80 (quaternary C, Boc), ~70-60 (oxolane carbons), ~28 (CH₃, Boc). |
| Mass Spec (ESI+) | m/z: 204.12 [M+H]⁺, 226.10 [M+Na]⁺ |
Application in Nucleoside Analogue Synthesis
The synthesized this compound is an excellent substrate for coupling with various nucleobases. The Mitsunobu reaction is a particularly powerful method for this transformation, as it proceeds with a clean inversion of stereochemistry at the alcohol center, allowing for precise stereochemical control in the final nucleoside analogue.[5][6] This is critical for ensuring the correct conformation for biological activity.
The following protocol details the synthesis of a 6-chloropurine nucleoside analogue, a common precursor for a wide range of purine-based therapeutic agents. The use of a Boc-protected nucleobase can be advantageous in improving solubility and simplifying purification.[2][7]
Protocol 2: Mitsunobu Coupling with 6-Chloropurine
This protocol describes the coupling of the building block with 6-chloropurine to form the corresponding N-9 substituted nucleoside analogue.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of a nucleoside analogue via Mitsunobu coupling.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | As synthesized in Protocol 1 | N/A |
| 6-Chloropurine | ≥98% | TCI America |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Chemical |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF and stir until all solids are dissolved.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirring solution. A color change and/or formation of a precipitate is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification of Coupled Product: Purify the residue by flash column chromatography on silica gel to separate the desired N-9 coupled product from the N-7 isomer and reaction byproducts.
-
Boc Deprotection: Dissolve the purified Boc-protected nucleoside analogue in dichloromethane. Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Final Isolation: Concentrate the solution under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting crude amine can be purified further by chromatography or crystallization to yield the final nucleoside analogue.
Troubleshooting and Scientific Rationale
-
Low Yield in Boc Protection: Incomplete reaction may be due to inactive (Boc)₂O. Ensure it is fresh. Insufficient base can also be a cause; using a stronger base like triethylamine in an organic solvent system is an alternative.
-
Mitsunobu Reaction Fails to Proceed: The primary cause is often moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The order of addition is also critical; DIAD should be added last to the mixture of the alcohol, nucleobase, and phosphine.
-
Poor Regioselectivity (N-9 vs. N-7): The N-9 isomer is generally the thermodynamically favored product in purine glycosylation. However, the ratio can be influenced by reaction conditions. Lower temperatures may favor N-9 selectivity. Purification by chromatography is typically required to separate the isomers. Using a pre-silylated nucleobase can sometimes improve N-9 selectivity in other glycosylation methods.
-
Difficult Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the DIAD-hydrazine derivative) can complicate purification. Using polymer-bound phosphine or modified, more easily separable reagents can be considered for cleaner reactions.[5]
-
Incomplete Deprotection: If the reaction stalls, adding more TFA or switching to a stronger acid like 4M HCl in dioxane can drive the deprotection to completion.
Conclusion
This compound is a highly valuable and versatile building block for the stereocontrolled synthesis of novel nucleoside analogues. Its defined stereochemistry and the robust nature of the Boc protecting group allow for its effective use in key C-N bond-forming reactions such as the Mitsunobu coupling. The protocols provided herein offer a reliable and adaptable framework for researchers to access a wide array of modified nucleosides, paving the way for the discovery of new therapeutic agents with enhanced antiviral or anticancer properties.
References
-
Practical and concise synthesis of nucleoside analogs. Nat Protoc. 2022 Sep;17(9):2008-2024. [Link]
-
Sari, O., et al. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Bioorg Med Chem. 2018 Dec 1;26(22):5835-5844. [Link]
- De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(11), 849-862.
-
Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents. Molecules. 2022; 27(24):8787. [Link]
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry. 2005; 16(15):2545-2550.
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. 2021 Jun; 26(12): 3636. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 84, 1-11. [Link]
-
Chaloin, O., et al. (2005). Synthesis of enantiopure di(tert-butyl) (2s,4s)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. a useful building block for the preparation of 4-hydroxypipecolate derivatives. Organic Syntheses, 82, 14-23. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. 2012; 2(3):236-243. [Link]
- Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. Tetrahedron Letters. 2006; 47(31):5445-5448.
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. 2022 Jan; 27(1): 211. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceuticals (Basel). 2022 Oct; 15(10): 1243. [Link]
- Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Proceedings of the Indian National Science Academy. 2022; 88(2):223-228.
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Org. Chem. Front., 2024, Advance Article. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. 2023; 28(10):4228. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Adv.. 2017; 7:3873-3877. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. 1993; 71:1-6. [Link]
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw m
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2017; 22(1):151. [Link]
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- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Coupling Reactions of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical coupling of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a critical building block in contemporary medicinal chemistry. The strategic importance of this scaffold, particularly in the synthesis of novel nucleoside analogues and other therapeutic agents, necessitates robust and well-characterized synthetic methodologies. This document outlines three fundamental coupling strategies for the secondary hydroxyl group of this molecule: Mitsunobu reaction for stereoinvertive esterification, Steglich esterification for ester formation with retention of configuration, and Williamson ether synthesis for the formation of ether linkages. Each section provides a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules for therapeutic applications.
Introduction: The Strategic Importance of the 3-Amino-4-hydroxytetrahydrofuran Scaffold
The tetrahydrofuran ring system is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. When functionalized with amino and hydroxyl groups, as in the case of this compound, it serves as a versatile chiral building block for the synthesis of complex molecules, most notably nucleoside analogues with potent antiviral activity.[1] The precise spatial arrangement of the hydroxyl and the Boc-protected amine groups allows for the introduction of diverse functionalities, mimicking the ribose sugar in natural nucleosides while offering modified pharmacokinetic and pharmacodynamic properties.[1]
The development of effective antiviral therapies, a cornerstone of modern medicine, often relies on the modification of nucleoside structures to interfere with viral replication.[1] Molecules derived from scaffolds like this compound are designed to be recognized by viral polymerases, but upon incorporation into the growing viral DNA or RNA chain, they terminate replication. The ability to selectively couple various moieties to the C-4 hydroxyl group is therefore of paramount importance in generating libraries of potential drug candidates for screening against viruses such as HIV, hepatitis B and C, and coronaviruses.
This guide provides detailed protocols for three key coupling reactions at the C-4 hydroxyl position, enabling the synthesis of a wide range of derivatives.
Mitsunobu Reaction: Stereoinvertive Esterification
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[2][3] This is particularly valuable when the stereochemistry at a chiral center is critical for biological activity.
Mechanistic Rationale
The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diisopropyl azodicarboxylate, DIAD).[2] The phosphine and azodicarboxylate form a reactive phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The nucleophile, in this case, a carboxylate anion, then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in a clean inversion of configuration at the carbon atom.[2][3]
Caption: General workflow of the Mitsunobu reaction.
Protocol for Mitsunobu Esterification
This protocol describes a general procedure for the Mitsunobu reaction between this compound and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired ester with inverted stereochemistry.
| Reagent | Stoichiometry (eq.) | Molar Mass ( g/mol ) |
| This compound | 1.0 | 203.24 |
| Carboxylic Acid | 1.2 | Variable |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 |
Table 1: Typical Reagent Stoichiometry for the Mitsunobu Reaction.
Steglich Esterification: Ester Formation with Retention of Stereochemistry
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, proceeding with retention of configuration at the alcohol's stereocenter.[4] It is particularly useful when inversion of stereochemistry is not desired or when dealing with acid-sensitive substrates.
Mechanistic Rationale
This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4] The activated acid then reacts with a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to form a highly reactive acyl-pyridinium intermediate. The alcohol then attacks this intermediate to form the ester, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.
Caption: General workflow of the Steglich esterification.
Protocol for Steglich Esterification
This protocol provides a general method for the Steglich esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 eq.) or EDC (1.2 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Reagent | Stoichiometry (eq.) | Molar Mass ( g/mol ) |
| This compound | 1.0 | 203.24 |
| Carboxylic Acid | 1.1 | Variable |
| DCC or EDC | 1.2 | 206.33 or 155.24 |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122.17 |
Table 2: Typical Reagent Stoichiometry for the Steglich Esterification.
Williamson Ether Synthesis: Formation of Ether Linkages
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an electrophile, such as an alkyl halide, to form the ether. For secondary alcohols like the one in our substrate, it is crucial to use a primary alkyl halide to minimize the competing E2 elimination reaction.
Caption: General workflow of the Williamson ether synthesis.
Protocol for Williamson Ether Synthesis
This protocol outlines a general procedure for the Williamson ether synthesis with this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
After the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
| Reagent | Stoichiometry (eq.) | Molar Mass ( g/mol ) |
| This compound | 1.0 | 203.24 |
| Sodium Hydride (NaH) | 1.5 | 24.00 |
| Alkyl Halide | 1.2 | Variable |
Table 3: Typical Reagent Stoichiometry for the Williamson Ether Synthesis.
Conclusion
The protocols detailed in this guide provide robust and versatile methods for the derivatization of this compound, a key building block in modern drug discovery. The choice of coupling reaction—Mitsunobu, Steglich, or Williamson—will depend on the desired final product, with particular attention to the stereochemical outcome at the C-4 position. Careful execution of these protocols, with appropriate monitoring and purification, will enable the efficient synthesis of diverse libraries of novel compounds for biological evaluation.
References
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]
-
Williamson, A. W. Theory of Ætherification. J. Chem. Soc.1852 , 4, 229-239. [Link]
-
Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. Eur. J. Org. Chem.2004 , 2004 (13), 2763-2772. [Link]
-
De Clercq, E. Antiviral drugs in current use and future perspectives. J. Clin. Virol.2004 , 30 (2), 115-133. [Link]
-
Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988 , 88 (2), 297-368. [Link]
-
Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815-3818. [Link]
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- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a key building block in medicinal chemistry, utilizing automated flash column chromatography. Due to the compound's polarity imparted by the hydroxyl group and the N-Boc protecting group, careful selection of the stationary and mobile phases is critical for achieving high purity. This guide outlines a robust methodology, from initial Thin-Layer Chromatography (TLC) method development to a scalable flash chromatography protocol, ensuring the removal of common synthetic impurities. The causality behind experimental choices is explained to empower researchers to adapt this method for analogous compounds.
Introduction
This compound (MW: 203.24 g/mol , Formula: C₉H₁₇NO₄) is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] The presence of both a hydroxyl group and a carbamate imparts a significant degree of polarity, which can present challenges during purification. Column chromatography is the preferred method for isolating this compound from reaction mixtures, which may contain unreacted starting materials, diastereomeric isomers, and other byproducts.
The success of the purification hinges on the differential partitioning of the target compound and its impurities between a polar stationary phase (typically silica gel) and a mobile phase of optimized polarity.[3] This document serves as a comprehensive guide for researchers, providing a validated protocol for achieving high-purity this compound.
Principles of Separation
The purification strategy leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[4] The analyte, this compound, and its impurities will interact with the silica gel primarily through hydrogen bonding and dipole-dipole interactions. The mobile phase, a less polar organic solvent mixture, competes for adsorption sites on the silica and solvates the compounds, facilitating their movement down the column.
By carefully selecting a mobile phase of appropriate polarity, a separation equilibrium is established where compounds with stronger interactions with the silica gel (more polar compounds) move slower, while compounds with weaker interactions (less polar compounds) are eluted more quickly. The N-Boc protecting group, while somewhat greasy, also contributes to the overall polarity through its carbonyl group, influencing the compound's retention behavior.
Pre-Purification: TLC Method Development
Prior to scaling up to flash column chromatography, it is imperative to develop an effective separation method using Thin-Layer Chromatography (TLC). The goal is to identify a solvent system that provides good separation between the target compound and its impurities, with a target Rf value for the desired product between 0.2 and 0.4.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude reaction mixture containing this compound
-
Developing chamber
-
A selection of chromatography-grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization agent (e.g., potassium permanganate stain)
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.
-
Systematically vary the ratio of the polar to non-polar solvent to achieve the desired Rf value. A common starting point for compounds of this nature is a 1:1 mixture of hexane and ethyl acetate, progressively increasing the proportion of ethyl acetate to increase polarity.
-
Visualize the separated spots under UV light (if applicable) and/or by staining with potassium permanganate, which is effective for visualizing hydroxyl and carbamate functionalities.
-
The optimal solvent system is one that clearly resolves the spot corresponding to the product from all other impurities.
Flash Column Chromatography Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for manual column chromatography.
Materials and Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column (particle size 40-63 µm)
-
Crude this compound
-
Chromatography-grade solvents for the mobile phase (as determined by TLC)
-
Sample loading syringe or solid loader cartridge
Experimental Workflow
Sources
High-Resolution Purification of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate via Hydrophilic Interaction Liquid Chromatography (HILIC)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) protocol for the purification of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a key building block in pharmaceutical synthesis. Due to the molecule's polar nature, traditional reversed-phase chromatography yields poor retention and inadequate separation from polar impurities. To overcome this challenge, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) was developed. This protocol details the systematic approach to method development, including column and mobile phase selection, and provides a validated, step-by-step procedure for achieving high purity and recovery of the target compound. The causality behind each parameter selection is explained to provide researchers with a framework for adapting this method to similar polar molecules.
Introduction and Scientific Rationale
This compound is a polar molecule incorporating a hydrophilic tetrahydrofuran ring with a hydroxyl group and a more hydrophobic tert-butyloxycarbonyl (Boc) protecting group.[1][2] The purification of such compounds is a common challenge in drug development. Standard reversed-phase (RP-HPLC) methods, which rely on hydrophobic interactions with a non-polar stationary phase (e.g., C18), often fail to adequately retain these analytes, leading to their elution in or near the solvent front along with other polar impurities.[3][4]
To establish a reliable purification strategy, we turned to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides an effective alternative for separating polar compounds by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5][6] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[6][7] Polar analytes, like our target compound, preferentially partition into this aqueous layer, resulting in stronger retention compared to less polar impurities. This approach offers orthogonal selectivity to RP-HPLC and is ideal for this application.
Principle of HILIC Separation
The HILIC separation mechanism is multimodal, involving partitioning, hydrogen bonding, and dipole-dipole interactions.[7][8] A water-rich layer is adsorbed onto the polar stationary phase (e.g., amide, silica). Analytes partition between this layer and the bulk mobile phase, which is high in organic content.
-
Increased Water Content: Decreases retention by making the mobile phase more polar, thus increasing the analyte's solubility in it.
-
Increased Organic Content (Acetonitrile): Increases retention by making the mobile phase less polar, promoting partitioning into the aqueous layer.
This principle allows for the effective retention and separation of compounds that are too polar for reversed-phase chromatography.[9]
Materials and Methodology
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with gradient pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Preparative HPLC System: Agilent 1290 Infinity II Preparative LC System (or equivalent) with fraction collector.
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm (for analytical method development) and Waters XBridge BEH Amide, 130Å, 5 µm, 19 x 150 mm (for preparative purification).
-
Solvents: Acetonitrile (HPLC Grade, ≥99.9%), Water (Type 1, 18.2 MΩ·cm).
-
Additive: Ammonium formate (LC-MS Grade, ≥99.0%).
-
Sample: Crude this compound reaction mixture.
Rationale for Column Selection
An amide-functionalized stationary phase was chosen for this protocol. BEH Amide columns provide robust, reproducible separations and are known for their enhanced retention of polar neutral compounds through hydrogen bonding, making them superior to bare silica for this application.[7][9] The amide phase offers a different selectivity compared to other HILIC phases and is stable over a wider pH range.
Detailed Purification Protocol
This protocol is divided into two stages: analytical method development for optimizing separation and preparative scale-up for purification.
Stage 1: Analytical Method Development & Optimization
The goal of this stage is to achieve baseline resolution of the target compound from all impurities, including potential cis-diastereomers.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in Type 1 water. To do this, dissolve 0.63 g of ammonium formate in 1 L of water. This buffer helps to ensure consistent ionization states and improve peak shape.
-
Mobile Phase B (Organic): Use 100% Acetonitrile.
Step 2: Sample Preparation
-
Dissolve the crude sample in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of approximately 1 mg/mL.
-
Expert Insight: It is critical in HILIC to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[9] Injecting a sample dissolved in a high-water content solvent can lead to severe peak distortion and broadening.
-
Step 3: HPLC System Setup and Equilibration
-
Install the analytical BEH Amide column (2.1 x 100 mm).
-
Set the column temperature to 30 °C to ensure reproducible retention times.
-
Set the UV detection wavelength to 210 nm. The carbamate functional group lacks a strong chromophore, necessitating detection at a low UV wavelength.
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 column volumes. HILIC columns often require longer equilibration times than reversed-phase columns to establish the stable aqueous layer on the stationary phase.
Step 4: Gradient Optimization and Data Acquisition
-
Inject 2-5 µL of the prepared sample.
-
Run the gradient program outlined in the table below. A shallow gradient is used to maximize resolution between closely eluting species like diastereomers.[10]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.0 | 0.4 | 5.0 | 95.0 | Initial |
| 10.0 | 0.4 | 25.0 | 75.0 | Linear |
| 11.0 | 0.4 | 5.0 | 95.0 | Linear |
| 15.0 | 0.4 | 5.0 | 95.0 | Linear |
Stage 2: Preparative Scale-Up and Fraction Collection
Once the analytical method is optimized, the parameters are scaled for bulk purification.
Step 1: Scaling the Method
-
Install the preparative XBridge BEH Amide column (19 x 150 mm).
-
The flow rate and injection volume are scaled geometrically from the analytical method.[11]
-
Scaling Factor (SF): (Preparative Column Radius)² / (Analytical Column Radius)² = (9.5 mm)² / (1.05 mm)² ≈ 82
-
Preparative Flow Rate: Analytical Flow Rate × SF = 0.4 mL/min × 82 ≈ 32.8 mL/min.
-
Max Injection Load: Determine the maximum sample load on the analytical column without losing resolution, then scale it up. For this method, a starting load of 50-100 mg dissolved in a minimal volume of 90:10 ACN:H₂O is recommended for the preparative column.
-
Step 2: Preparative Run and Fraction Collection
-
Equilibrate the preparative column thoroughly with the initial mobile phase conditions.
-
Perform the injection and run the scaled gradient.
-
Set the fraction collector to trigger collection based on the UV signal threshold at 210 nm, corresponding to the retention time of the target peak identified in the analytical run.
Step 3: Post-Purification Analysis
-
Combine the collected fractions containing the pure compound.
-
Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity (>99%).
-
Remove the solvent via rotary evaporation to yield the purified solid product.
Visualization of Workflow and Parameters
The following diagrams illustrate the purification workflow and the influence of key parameters on the separation.
Caption: Relationship between mobile phase composition and chromatographic results in HILIC.
Summary of Optimized HPLC Parameters
The final optimized conditions for both analytical and preparative scales are summarized below.
| Parameter | Analytical Method | Preparative Method |
| Column | Waters ACQUITY BEH Amide (2.1x100 mm, 1.7 µm) | Waters XBridge BEH Amide (19x150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 25% A in 10 min | 5% to 25% A in 10 min (scaled) |
| Flow Rate | 0.4 mL/min | ~32.8 mL/min |
| Column Temp. | 30 °C | Ambient (or 30 °C if available) |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 2-5 µL | 1-2 mL (sample concentration dependent) |
Conclusion
This application note provides a comprehensive and validated HILIC-based HPLC protocol for the purification of the polar compound this compound. By leveraging the unique selectivity of an amide stationary phase, this method successfully overcomes the retention challenges associated with traditional reversed-phase chromatography. The detailed step-by-step guide, supported by scientific rationale for each parameter, equips researchers and drug development professionals with a powerful tool for isolating this and other structurally similar polar molecules, ensuring high purity and yield for downstream applications.
References
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Chirita, R. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Retrieved from [Link]
-
Restek. (n.d.). Ultra Carbamate, 3 µm, 100 x 2.1 mm HPLC Column. Retrieved from [Link]
-
Osborne, D., & Mtyakawa, P. (1997). Use of experimental design in the optimization of HPLC methodology for the separation of stereoisomers. Marcel Dekker, Inc. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (2000). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
Waters. (n.d.). Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
YouTube. (2024). HPLC problems with very polar molecules. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
EPA. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4 | CID 70906060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. youtube.com [youtube.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support guide for the synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and solutions to streamline your experimental workflow and enhance success rates.
Introduction: The Synthetic Challenge
This compound is a valuable chiral intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Its synthesis, while conceptually straightforward, presents several practical hurdles that can impact yield, purity, and stereochemical integrity. The molecule features a polar 1,2-amino alcohol functionality on a tetrahydrofuran scaffold, where the amine is protected by a tert-butoxycarbonyl (Boc) group.
The most common synthetic strategies involve either the direct Boc-protection of a pre-existing trans-amino alcohol or a sequence involving the stereospecific ring-opening of an epoxide. This guide provides a structured approach to troubleshooting issues arising from these pathways.
Common Synthetic Pathways
Two primary routes are generally employed for this synthesis. The choice often depends on the availability and cost of the starting materials.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Category 1: Low Reaction Yield
Question: My overall yield is significantly lower than expected. What are the most common points of product loss?
Answer: Low yield is a multifaceted issue that can stem from an incomplete reaction, degradation of the product, or mechanical losses during work-up and purification.
-
Incomplete Reaction: The Boc protection of amino alcohols can be sluggish if not optimized. Ensure you are using a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc₂O). The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is completely consumed.
-
Work-up Losses: The target molecule possesses both a polar hydroxyl group and a lipophilic Boc group, giving it some solubility in both aqueous and organic phases. During liquid-liquid extraction, significant product loss can occur.[1] To mitigate this, saturate the aqueous phase with NaCl (brine) to decrease the product's solubility and perform multiple extractions (3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
pH Sensitivity: During work-up, avoid strongly acidic or basic conditions. The Boc group is labile to strong acids (like concentrated HCl), which will cleave it, leading back to the starting material.[2][3] While stable to most bases, extreme pH can cause other unforeseen side reactions. Maintain a pH between 7-9 during aqueous washes.
Question: The Boc protection step seems to stall and never reaches completion. How can I drive the reaction forward?
Answer: Stalling is typically due to suboptimal reaction conditions or reagent deactivation.
-
Choice of Base and Solvent: The solubility of the starting amino alcohol can be a limiting factor, as it may exist as a zwitterion with poor solubility in purely nonpolar solvents.[4] A mixed solvent system, such as 1:1 Dioxane/Water or THF/Water with a base like Sodium Bicarbonate (NaHCO₃), is often effective.[5] For anhydrous conditions, Triethylamine (TEA) in Dichloromethane (DCM) or THF is a standard choice.
-
Role of a Catalyst: While not always necessary, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, use DMAP with caution, as it can also promote side reactions, such as O-Boc protection, especially with extended reaction times or excess Boc₂O.[6][7]
-
Temperature: Most Boc protections are run at room temperature. If the reaction is slow, gentle heating to 30-40°C can be beneficial. Avoid high temperatures, which can cause the decomposition of Boc₂O.[8]
Category 2: Product Purity Issues
Question: My NMR spectrum shows signals for the desired product but also significant unreacted starting material, even after purification. Why is this happening?
Answer: Co-elution of the starting material and the product during column chromatography is a common problem due to their similar polarities.
-
Chromatography Optimization: The polarity difference between the starting amino alcohol and the Boc-protected product is subtle. Use a shallow gradient during column chromatography. Start with a less polar eluent system (e.g., 30-40% Ethyl Acetate in Hexanes) and gradually increase the polarity. A system of 5% Methanol in Dichloromethane can also be effective.
-
Driving the Reaction to Completion: The best solution is to ensure no starting material remains. Use a slight excess of Boc₂O and extend the reaction time. Confirm full conversion via TLC using a suitable stain (e.g., ninhydrin to visualize the primary amine of the starting material).
Question: I've isolated a side product with a higher Rf than my target product. What is it and how can I prevent its formation?
Answer: A less polar side product is often the result of over-reaction. The two most likely candidates are the O-Boc protected species or the N,O-di-Boc protected species.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. echemi.com [echemi.com]
common side products in tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate reactions
Welcome to the technical support resource for tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues, delving into the root causes and providing step-by-step protocols for mitigation.
Issue 1: Appearance of an Unexpected Carbonyl Peak in NMR/IR and a Mass Loss of 44 Da in LC-MS.
Symptom: During a reaction intended to modify the hydroxyl group (e.g., acylation, mesylation) or under prolonged heating/acidic/basic conditions, you observe the formation of a significant byproduct. Analytical data shows:
-
¹H NMR: Disappearance of the hydroxyl proton and a downfield shift of the CH-OH proton.
-
¹³C NMR: A new peak in the ~158-160 ppm range, characteristic of a carbamate/urethane carbonyl.
-
IR: A new carbonyl stretch around 1750-1760 cm⁻¹.
-
LC-MS: A mass corresponding to the loss of C₄H₈ (isobutylene, 56 Da) and formation of a new cyclic structure, or a mass suggesting the loss of CO₂ and isobutylene from the starting material. More accurately, the side product is often a cyclic carbamate (oxazolidinone), resulting from intramolecular cyclization.
Probable Cause: Intramolecular Cyclization to Form an Oxazolidinone Byproduct.
The trans stereochemistry of the vicinal amino and hydroxyl groups positions them ideally for intramolecular reactions. Under certain conditions, particularly with activation of the hydroxyl group or under basic/acidic catalysis, the carbamate nitrogen or the hydroxyl oxygen can act as a nucleophile, leading to the formation of a bicyclic intermediate or a stable five-membered oxazolidinone ring. The formation of 2-oxazolidinones from β-amino alcohols is a well-documented transformation.[1][2][3]
The most common pathway involves the nucleophilic attack of the hydroxyl oxygen onto the Boc-carbonyl group, displacing the tert-butoxy group. This is often facilitated by heat or trace acid/base, leading to the formation of a stable, five-membered cyclic carbamate (an oxazolidinone).
}
Solution & Mitigation Protocol:
-
Control Temperature: Avoid excessive heat. If a reaction requires elevated temperatures, perform a time-course study to find the optimal balance between reaction rate and byproduct formation.
-
Choice of Base: For reactions requiring a base, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) instead of stronger, more nucleophilic bases like triethylamine (TEA) or sodium hydride (NaH), which can promote cyclization.
-
Protecting Group Strategy: If the hydroxyl group is to be modified, consider protecting it first. However, the primary strategy should be careful selection of reaction conditions.
-
pH Control: Maintain a neutral to slightly acidic pH if the reaction allows. Strong bases are known to facilitate the cyclization of amino alcohol carbamates.[3]
Experimental Protocol: Minimizing Oxazolidinone Formation during Mesylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
-
Cool the solution to -10 °C to 0 °C in an ice-salt or ice-acetone bath.
-
Add 2,6-lutidine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).
Issue 2: Formation of a Dehydrated Impurity (Mass -18 Da).
Symptom: Analysis of the crude reaction mixture or purified product shows a significant impurity with a molecular weight 18 Da less than the starting material or expected product. This is particularly prevalent in reactions involving strong acids or high temperatures.
Probable Cause: Acid-Catalyzed Dehydration.
The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water, facilitated by a base (which could be the solvent or another molecule), leads to the formation of a double bond within the tetrahydrofuran ring, resulting in a dihydrofuran derivative. This is a classic E1 or E2 elimination pathway for alcohols.[4][5]
}
Solution & Mitigation Protocol:
-
Avoid Strong, Non-Volatile Acids: Whenever possible, avoid using strong, high-boiling acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), especially with heat.[5]
-
Use Milder Conditions: For reactions requiring acid catalysis, opt for milder acids like pyridinium p-toluenesulfonate (PPTS) or use Lewis acids that are less prone to promoting elimination.
-
Temperature Control: Perform reactions at the lowest effective temperature to disfavor the elimination pathway, which often has a higher activation energy than the desired reaction.
-
Alternative Activation: For activating the hydroxyl group, consider converting it to a sulfonate ester (e.g., mesylate, tosylate) under non-acidic conditions, which can then be displaced in a subsequent step. This avoids the formation of a water leaving group under harsh acidic conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation. It is generally a stable solid.[6]
Q2: During Boc deprotection with strong acids like TFA, I'm seeing extra peaks in my mass spec. What could they be? A2: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation ( (CH₃)₃C⁺ ).[7][8] This cation can alkylate nucleophilic sites on your deprotected product or other molecules in the reaction mixture, leading to tert-butylated impurities. To avoid this, it is standard practice to include "scavengers" in the deprotection cocktail.
Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in DCM (0.1 M).
-
Prepare a cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the tert-butyl cation.
-
Add the cleavage cocktail to the DCM solution at 0 °C and stir at room temperature for 1-2 hours.
-
Monitor by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo and co-evaporate with toluene or diethyl ether to remove excess TFA. The product is typically isolated as a TFA salt.
Q3: Can I perform reactions on the hydroxyl group without affecting the Boc group? A3: Yes, the Boc group is robust and stable under a wide range of conditions, including most basic, nucleophilic, and catalytic hydrogenation reactions.[7] This orthogonality is a key feature. You can perform acylations, alkylations, or oxidations on the hydroxyl group without cleaving the Boc group, provided you avoid strong acidic conditions.
Q4: How can I purify the final product away from the identified side products? A4: Standard column chromatography on silica gel is typically effective. The polarity difference between the starting material, the less polar dehydrated product, and the potentially more polar oxazolidinone allows for good separation. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the ethyl acetate polarity, is a good starting point. For purification post-Boc deprotection, ion-exchange chromatography can be a powerful tool to capture the free amine product away from neutral impurities.[9]
| Compound Type | Typical Elution Profile (Normal Phase) | Key Analytical Markers |
| Dehydrated Byproduct | Least Polar | M-18 peak in MS; Alkene signals in ¹H NMR (~5-6 ppm) |
| Desired Product | Intermediate Polarity | Correct Mass; Presence of both -OH and Boc signals |
| Oxazolidinone Byproduct | Often More Polar | M-56 peak in MS; Carbonyl peak at ~1750 cm⁻¹ in IR |
| Starting Material | Intermediate Polarity | Correct Mass; Presence of both -OH and Boc signals |
References
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available at: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Europe PMC. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Synthesis of Oxazolidinones. Slideshare. Available at: [Link]
-
tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4. PubChem. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]
-
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Available at: [Link]
- US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents.
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. The following question-and-answer format addresses specific challenges to help you improve your reaction yields and product purity.
Synthetic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired stereochemistry. A common and effective synthetic route involves the epoxidation of a dihydrofuran precursor followed by a regioselective and stereoselective ring-opening with a nitrogen nucleophile, and subsequent protection of the resulting amine.
Caption: General synthetic workflow for this compound.
Part 1: Epoxidation of 2,3-Dihydrofuran
This initial step is critical for establishing the epoxide intermediate.
Question 1: What are the recommended conditions for the epoxidation of 2,3-dihydrofuran, and what are the potential side reactions?
Answer:
The epoxidation of 2,3-dihydrofuran is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its commercial availability and reactivity.
Recommended Protocol:
-
Dissolve 2,3-dihydrofuran in an inert aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the dihydrofuran solution. The slow addition is crucial to control the reaction temperature, as the epoxidation is exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is typically quenched with a reducing agent like sodium thiosulfate or sodium sulfite solution to destroy excess peroxy acid, followed by a basic wash (e.g., saturated sodium bicarbonate solution) to remove the resulting meta-chlorobenzoic acid.
Potential Side Reactions and Troubleshooting:
-
Ring-Opening of the Epoxide: The acidic byproduct of the epoxidation, meta-chlorobenzoic acid, can catalyze the ring-opening of the newly formed epoxide, leading to diol formation or polymerization.
-
Solution: Perform the reaction at low temperatures (0 °C or below) and use a buffered system by adding a solid base like sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture to neutralize the acid as it forms.
-
-
Over-oxidation: Although less common for this substrate, over-oxidation to other products can occur with prolonged reaction times or excess oxidant.
-
Solution: Carefully monitor the reaction and use a minimal excess of the epoxidizing agent.
-
Question 2: How can I ensure the diastereoselectivity of the epoxidation if I am using a substituted dihydrofuran?
Answer:
For substituted dihydrofurans, achieving high diastereoselectivity is crucial. The facial selectivity of the epoxidation is influenced by steric and electronic factors of the substituents on the dihydrofuran ring.
-
Directing Groups: A hydroxyl group at an allylic position can direct the epoxidation to the syn-face through hydrogen bonding with the peroxy acid.[1]
-
Steric Hindrance: Bulky substituents will generally direct the epoxidizing agent to the less hindered face of the double bond.
-
Computational Studies: For novel substrates, computational modeling can help predict the more stable transition state and thus the major diastereomer.[1]
Part 2: Nucleophilic Ring-Opening of 3,4-Epoxytetrahydrofuran
This is the key step for introducing the amino group and setting the trans stereochemistry. The trans product arises from an SN2-type backside attack of the nucleophile on one of the epoxide carbons.[2]
Question 3: What are the best nucleophiles for the ring-opening of 3,4-epoxytetrahydrofuran to obtain the desired trans-amino alcohol?
Answer:
Several nitrogen nucleophiles can be employed. The choice depends on the desired reaction conditions and subsequent workup procedures.
| Nucleophile | Reaction Conditions | Advantages | Disadvantages |
| Ammonia (aq. NH₃) | Typically requires elevated temperatures and pressures in a sealed vessel. A co-solvent like isopropanol or dioxane may be needed for solubility.[3] | Direct formation of the primary amine. | Requires a pressure vessel. Can lead to side products from the reaction of the product with the starting epoxide. |
| Sodium Azide (NaN₃) | In a polar aprotic solvent like DMF or DMSO, often with a Lewis acid or phase-transfer catalyst. Followed by reduction of the azide. | Azide is an excellent nucleophile. The reduction step (e.g., with H₂/Pd-C, or PPh₃/H₂O) is usually high-yielding. | Two-step process. Sodium azide is highly toxic and potentially explosive. |
| Benzophenone Imine | Catalytic amounts of a chiral Lewis acid (e.g., Scandium complexes) can be used for enantioselective opening of meso-epoxides.[4][5] | Can achieve high enantioselectivity for certain substrates. | Requires a specific catalyst and subsequent hydrolysis and Boc-protection steps. |
Caption: SN2-mediated ring-opening of the epoxide by a nitrogen nucleophile.
Question 4: I am observing poor regioselectivity in the ring-opening reaction. How can I control where the nucleophile attacks?
Answer:
For an unsubstituted epoxide like 3,4-epoxytetrahydrofuran, the two carbons are electronically similar, which can lead to a mixture of regioisomers. However, in many cases, slight electronic or steric differences can be exploited.
-
Acid Catalysis: Under acidic conditions, the reaction proceeds through a transition state with significant carbocation character. The nucleophile will preferentially attack the more substituted carbon, or the carbon that can better stabilize a positive charge.[6][7] Lewis acids like Ytterbium triflate (Yb(OTf)₃) have been shown to be effective catalysts for the aminolysis of epoxides.[4]
-
Basic/Neutral Conditions: Under basic or neutral conditions, the reaction is governed by sterics (SN2 mechanism), and the nucleophile will attack the less sterically hindered carbon.[2]
-
Catalyst Control: Specialized catalysts can be designed to favor the attack at a specific carbon atom, overriding the inherent substrate bias.[8]
For 3,4-epoxytetrahydrofuran, the two carbons are chemically equivalent, so regioselectivity is not an issue. However, for substituted analogs, these principles are critical.
Part 3: Boc Protection of trans-3-Amino-4-hydroxytetrahydrofuran
The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Question 5: What are the standard conditions for Boc protection of an amino alcohol, and what are the common pitfalls?
Answer:
The Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Recommended Protocol:
-
Dissolve the amino alcohol in a suitable solvent system, such as a mixture of water and THF, or DCM.
-
Add a base, such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.
-
Add Boc₂O (1.0 to 1.2 equivalents) to the solution.
-
Stir at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up typically involves an aqueous extraction to remove the base and byproducts.
Common Pitfalls and Solutions:
-
Formation of N,N-di-Boc Product: Using a large excess of Boc₂O and a strong base can lead to the formation of the di-Boc protected amine.
-
Solution: Use a slight excess (no more than 1.2 equivalents) of Boc₂O and a milder base like sodium bicarbonate.[9]
-
-
O-Boc Protection of the Hydroxyl Group: The hydroxyl group can also be acylated by Boc₂O, especially under forcing conditions or with a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Solution: Avoid the use of DMAP if O-acylation is a concern. The N-Boc protection is generally much faster than O-Boc protection for amino alcohols. Running the reaction at room temperature or below will favor N-acylation.
-
-
Formation of Isocyanate and Urea Byproducts: These can form, particularly in the absence of a suitable nucleophile to react with the intermediate tert-butoxycarbonylating agent.[9]
-
Solution: Ensure efficient stirring and appropriate stoichiometry. A water-cosolvent system can help suppress these side reactions.[9]
-
Question 6: Can I perform the ring-opening and Boc protection in a one-pot procedure?
Answer:
Yes, a one-pot synthesis can be an efficient approach. For example, after the ring-opening of the epoxide with an azide, the crude azido alcohol can be subjected to reduction, and the resulting crude amino alcohol can be directly treated with Boc₂O without purification of the intermediate. This can significantly improve the overall efficiency of the process. There are also reports of one-pot aminolysis and Boc protection of epoxides.[5]
Experimental Protocol: One-Pot Azide Reduction and Boc Protection
-
After the ring-opening with sodium azide and aqueous work-up, dissolve the crude azido alcohol in methanol.
-
Add Palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced (monitored by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the crude amino alcohol in a mixture of THF and water.
-
Add sodium bicarbonate (2-3 equivalents) followed by Boc₂O (1.1 equivalents).
-
Stir at room temperature overnight.
-
Perform a standard aqueous work-up and purify the final product by column chromatography.
References
- Mai, E., & Schneider, C. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ARKIVOC, 2008(xvi), 216-222.
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
- Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(2003), 8369–8372.
- Asurumunige, A., Malespini, S. M., Huynh, T., Shields, N., & Gilmore, K. (2026). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. The Journal of Organic Chemistry, 91(2).
-
Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C. (2020, August 16). [Video]. YouTube. [Link]
-
Mai, E., & Schneider, C. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ResearchGate. [Link]
- Deshpande, R. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2022). MDPI. [Link]
- Deshpande, R. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism.
-
Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
O'Brien, P., & Poumellec, P. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. [Link]
-
Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. [Link]
- Singh, P. P., & Yadav, A. K. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Organic Chemistry, 7, 133-154.
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Alcaide, B., Almendros, P., & Luna, A. (2018). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Porto, R. S., Vasconcellos, M. L. A. A., Ventura, E., & Coelho, F. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
- Reddy, K. L., & Reddy, M. A. (2009). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry, 7(19), 4034-4038.
- Google Patents. (n.d.).
- Belhadj, T., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 269-275.
- Phillips, A. J., & Uto, Y. (2001). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. The Journal of Organic Chemistry, 66(26), 8992-8996.
- Montalti, M., et al. (2025). Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry.
- Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24.
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection for tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient deprotection of this specific substrate.
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).[1] While seemingly straightforward, the deprotection of this compound presents unique challenges due to the presence of a secondary hydroxyl group and the polar nature of the resulting amino alcohol. This guide will address common issues and provide optimized protocols to navigate these complexities.
I. Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the Boc deprotection of this compound.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction fails to proceed to completion even with extended reaction times.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Acid Stoichiometry | The Boc deprotection is an acid-catalyzed reaction.[1] The substrate itself contains a basic amine that will be protonated, and any other basic impurities will consume the acid. | Increase the equivalents of acid. For substrates with basic functional groups, a significant excess of acid may be necessary.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction kinetics. Chlorinated solvents like dichloromethane (DCM) are common, but for polar substrates, other solvents may be more effective.[3][4] | Consider switching to a different solvent system. For example, using neat trifluoroacetic acid (TFA) or a solution of HCl in dioxane might be more effective than TFA in DCM.[2] |
| Low Reaction Temperature | While many Boc deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. | Cautiously increase the reaction temperature, monitoring for any potential side product formation, especially if other temperature-sensitive groups are present.[2] |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
LC-MS or NMR analysis indicates the presence of unexpected impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Tert-butylation of Nucleophiles | The deprotection mechanism generates a stable tert-butyl cation, which is a reactive electrophile.[1][5] This cation can alkylate nucleophilic sites on the substrate or product, such as the hydroxyl group or the newly formed amine.[3] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[6] |
| Acid-Labile Functional Groups | If the substrate contains other acid-sensitive functional groups (e.g., esters, acetals), they may be cleaved under the reaction conditions.[2] | Employ milder deprotection conditions. Consider using a weaker acid or a different deprotection method altogether, such as using oxalyl chloride in methanol.[7][8] |
| Formation of Genotoxic Impurities | The tert-butyl cation can react with counter-ions (e.g., halides) to form potential genotoxic impurities (PGIs).[3][4] | If possible, place the Boc deprotection step early in the synthetic sequence to allow for the removal of any potential PGIs during subsequent purification steps.[3] |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The deprotected product, trans-4-aminooxolan-3-ol, is highly polar and water-soluble, making extraction from aqueous work-up challenging.
-
The product remains as a salt (e.g., hydrochloride or trifluoroacetate), complicating further reactions.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Polarity of the Product | The free amino alcohol is a small, polar molecule with high water solubility. | Avoid aqueous work-up if possible. After evaporation of the solvent and excess acid, the crude product can often be used directly in the next step. If purification is necessary, consider techniques suitable for polar compounds, such as ion-exchange chromatography or reverse-phase chromatography. |
| Formation of Ammonium Salt | Under acidic conditions, the deprotected amine is protonated, forming an ammonium salt.[1][9] This salt may have different solubility properties than the free amine. | To obtain the free amine, a basic work-up is required. This can be done by carefully adding a base such as sodium bicarbonate, sodium carbonate, or ammonium hydroxide to neutralize the acid.[10][11] Be aware that the free amine may still be highly water-soluble. |
II. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the Boc deprotection reaction?
A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2] The deprotected amine product will have a significantly different Rf value (typically lower, more polar) than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (usually purple or blue) with the primary amine of the product.[2] You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass.[12] For a more quantitative assessment, ¹H NMR spectroscopy can be used to track the disappearance of the characteristic tert-butyl singlet peak around 1.4 ppm.[2]
Q2: What are some "greener" alternatives to traditional Boc deprotection reagents like TFA and solvents like DCM?
A2: There is a growing emphasis on developing more environmentally friendly synthetic methods.[4] For Boc deprotection, consider the following:
-
Alternative Acids: Using solid-supported acids or acid resins can simplify work-up and catalyst recovery.[4]
-
Alternative Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are often considered greener alternatives to chlorinated solvents.
-
Catalyst-Free Thermal Deprotection: In some cases, Boc groups can be removed by heating in a high-boiling solvent or even in water, although this is substrate-dependent and may not be suitable for thermally sensitive molecules.[10][13]
-
Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid deep eutectic solvent has been reported as an efficient and sustainable medium for N-Boc deprotection.[14]
Q3: My molecule also contains a tert-butyl ester. How can I selectively deprotect the N-Boc group?
A3: Selective deprotection in the presence of other acid-labile groups is a common challenge.[15] Here are a few strategies:
-
Careful Control of Reaction Conditions: It is sometimes possible to achieve selectivity by using milder acidic conditions, such as dilute TFA at low temperatures (e.g., 0 °C), and carefully monitoring the reaction to stop it before significant ester cleavage occurs.[16]
-
Alternative Reagents: Using HCl in an anhydrous organic solvent like dioxane has been shown to provide good selectivity for N-Boc deprotection over tert-butyl esters.[17][18]
-
Lewis Acids: Certain Lewis acids, like ZnBr₂, have been reported to selectively deprotect N-Boc groups under mild conditions, although reaction times can be long.[10]
Q4: I am seeing a new peak in my mass spec that corresponds to the starting material plus 56 mass units. What could this be?
A4: This observation is likely due to tert-butylation of either the starting material or the product. The mass difference of 56 corresponds to the addition of a tert-butyl group (C₄H₈). As mentioned in the troubleshooting guide, the tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate nucleophilic sites. In the case of this compound, the hydroxyl group is a likely site for this side reaction. Adding a scavenger like triethylsilane or anisole can help to minimize this side product.[6]
III. Experimental Protocols & Visualizations
Optimized Protocol for Boc Deprotection with HCl in Dioxane
This protocol is recommended for substrates where milder conditions are desired to avoid side reactions or when selectivity over other acid-labile groups is required.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like methanol or dichloromethane if solubility in dioxane is limited.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is typically removed in vacuo to yield the hydrochloride salt of the product.
-
If the free amine is required, the crude salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin). Subsequent extraction or purification may be necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of this compound.
Caption: Troubleshooting Decision Tree for Boc Deprotection.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. microsaic.com [microsaic.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Mild Deprotection of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support guide for the selective deprotection of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the mild removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate. The presence of a secondary hydroxyl group proximal to the carbamate requires careful selection of reaction conditions to ensure high yield and purity of the desired amine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the deprotection of this compound and similar hydroxy-containing substrates.
Question 1: My deprotection reaction is incomplete. TLC/LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times. What should I do?
Answer: Incomplete conversion is a frequent issue, often stemming from reaction conditions that are too mild or improperly configured.
-
Causality: The Boc group's cleavage is acid-catalyzed, proceeding via protonation of the carbamate followed by fragmentation.[1][2] If the acid concentration is too low or the acid itself is too weak, the initial protonation step is slow and inefficient. The kinetics of the deprotection can show a second-order dependence on the acid concentration, meaning small changes can have a large impact.[3]
-
Troubleshooting Steps:
-
Increase Acid Stoichiometry: For reagents like HCl in dioxane or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), ensure you are using a sufficient excess. While "mildness" is key, an insufficient amount of acid will stall the reaction. Try incrementally increasing the equivalents of acid.
-
Consider a Stronger Acidic System: If you are using a very mild acid like aqueous phosphoric acid and seeing slow conversion, you may need to switch to a slightly stronger, yet controlled, system. A solution of 20-25% TFA in DCM is a standard and effective condition.[2]
-
Elevate the Temperature (Cautiously): Most Boc deprotections are run at room temperature.[4] If the reaction is sluggish, gentle heating to 30-40°C can significantly increase the rate. However, monitor the reaction closely for the appearance of degradation byproducts.
-
Ensure Anhydrous Conditions (for certain reagents): For methods using reagents like Trimethylsilyl iodide (TMSI) or HCl in dioxane, the presence of water can inhibit the reaction.[5] Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: The deprotection appears successful, but I've isolated a significant side product. What is this impurity and how can I prevent its formation?
Answer: The most common side reaction during acid-mediated Boc deprotection is alkylation by the intermediate tert-butyl cation.[1][6][7]
-
Causality & Mechanism: The deprotection mechanism generates a stable tertiary carbocation, (CH₃)₃C⁺.[2] This cation is a potent electrophile and can be "trapped" by any nucleophiles present in the reaction mixture. While your substrate's hydroxyl group is a potential nucleophile, other more nucleophilic species (if present) or even the solvent can react. The most common fate is deprotonation to form isobutylene gas.[1] However, if trapped, it leads to tert-butylation of your starting material, product, or solvent.
-
Prevention Strategy: Use of Scavengers:
-
To prevent unwanted alkylation, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds designed to trap the tert-butyl cation preferentially.
-
Recommended Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. They are typically added at a concentration of ~5% (v/v) to the reaction mixture.
-
-
Workflow Diagram: Acid-Catalyzed Boc Deprotection & Side Reaction
Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction pathway.
Question 3: I need to deprotect the N-Boc group without affecting other acid-sensitive functionalities on a more complex analogue of my molecule. Which method offers the highest selectivity?
Answer: For highly sensitive substrates, traditional TFA or HCl methods may be too harsh. Several milder alternatives have been developed that offer excellent functional group tolerance.
-
Aqueous Phosphoric Acid (85%): This method is remarkably mild and selective.[8][9] It can remove Boc groups while leaving other acid-labile groups like benzyl esters, Cbz groups, and even some silyl ethers intact.[10] The reaction is often high-yielding, and the workup is straightforward.[9]
-
Oxalyl Chloride in Methanol: This system provides a very mild and rapid deprotection at room temperature.[11][12] The mechanism is thought to be more complex than simple in-situ generation of HCl, offering a different reactivity profile that can be beneficial for substrates that are sensitive to standard protic acids.[11][13]
-
Trimethylsilyl Iodide (TMSI): TMSI offers a non-hydrolytic and neutral pathway for Boc deprotection, making it suitable for water-sensitive or acid-sensitive substrates.[5][14] The reaction is typically fast, but TMSI is moisture-sensitive and should be handled under inert conditions.
-
Thermal Deprotection: In the absence of any acid, heating the substrate in a suitable solvent (e.g., methanol, trifluoroethanol) can effect Boc removal.[15][16] This method avoids acidic reagents entirely but may require high temperatures (150-230°C), making it unsuitable for thermally labile compounds.[15][16]
Comparative Summary of Mild Deprotection Methods
The table below summarizes the key parameters for the recommended mild deprotection protocols.
| Method | Reagent(s) | Solvent | Temp. | Typical Time | Pros | Cons |
| TFA/DCM | 20-50% TFA | DCM | RT | 0.5 - 2 h | Fast, reliable, well-established.[2][4] | Can cleave other acid-sensitive groups; requires scavenger.[6] |
| HCl in Dioxane | 4M HCl | 1,4-Dioxane | RT | 0.5 - 4 h | Product precipitates as HCl salt, aiding isolation.[5] | Dioxane is a hazardous solvent; can be too acidic for some substrates. |
| Aqueous H₃PO₄ | 85% H₃PO₄ | (often neat or in THF) | RT | 4 - 8 h | Excellent selectivity, environmentally benign, simple workup.[8][9][10] | Slower than TFA or HCl methods. |
| Oxalyl Chloride | (COCl)₂ (3 eq.) | Methanol | RT | 1 - 4 h | Very mild, rapid, tolerant of many functional groups.[11][12] | Oxalyl chloride is toxic and moisture-sensitive; generates CO gas.[17] |
| TMSI | TMSI (1.2-1.5 eq.) | CHCl₃ or CH₃CN | RT | < 1 h | Neutral, non-hydrolytic conditions; very fast.[5][18] | Reagent is expensive and highly sensitive to moisture. |
Validated Experimental Protocols
Protocol 1: Deprotection using Aqueous Phosphoric Acid
This protocol is recommended for its high selectivity and mildness.[9]
-
Setup: To a round-bottom flask containing the this compound (1.0 eq), add 85 wt% aqueous phosphoric acid (10-20 volumes).
-
Reaction: Stir the mixture vigorously at room temperature. The substrate may not fully dissolve initially.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours). A sample can be worked up by diluting with water, basifying with NaHCO₃, and extracting with ethyl acetate.
-
Work-up: Once the reaction is complete, carefully dilute the mixture with cold water. Basify the solution to a pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This method is ideal when rapid and mild conditions are required.[11][12]
-
Setup: Dissolve the this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M) in a flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add oxalyl chloride (3.0 eq) dropwise via syringe. Effervescence may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[12]
-
Work-up: Upon completion, add deionized water slowly to quench the reaction.[17] Extract the mixture with dichloromethane.[17]
-
Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[17] Purify by flash column chromatography as needed.
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
This protocol is suited for substrates that are sensitive to both acid and water.[5]
-
Setup: Dissolve the this compound (1.0 eq) in an anhydrous solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) under an inert atmosphere.
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often very rapid.
-
Monitoring: Monitor by TLC or LC-MS (often complete in under 30 minutes).
-
Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. The resulting product is often the hydroiodide salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify as necessary.
Method Selection Workflow
Caption: Decision workflow for selecting a mild N-Boc deprotection method.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841. Available at: [Link]
- Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44(44), 8113-8115.
- Zeng, Q., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Process Research & Development, 18(12), 1747-1752.
-
Blacker, A. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(4), 890-895. Available at: [Link]
- Yajima, H., Ogawa, H., & Fujii, N. (1977). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters, 6(1), 55-58.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
- Kroutil, J., & Trnka, T. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(11), 4245-4248.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
Yajima, H., Ogawa, H., & Fujii, N. (1977). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters, 6(1), 55-58. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Jia, W., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
- Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1148-1155.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Reddit. (2022). Boc-Deprotection. r/chemistry. Retrieved from [Link]
-
Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Deprotection - TMSI [commonorganicchemistry.com]
Technical Support Center: Stereochemical Integrity in Reactions of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of avoiding racemization in reactions involving tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. Maintaining the stereochemical purity of this valuable chiral building block is paramount for the successful synthesis of target molecules with desired biological activity.
This document is designed to be a practical resource, explaining not just the "how" but also the "why" behind experimental choices to ensure the stereochemical integrity of your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this specific molecule?
A: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For this compound, which has two chiral centers, racemization at either center would lead to the formation of diastereomers, complicating purification and compromising the biological efficacy of the final product. The proximity of the hydroxyl and carbamate groups can, under certain conditions, facilitate side reactions that lead to a loss of stereochemical purity.
Q2: Which specific reactions are most prone to causing racemization with this substrate?
A: Reactions that involve the hydroxyl group or the proton on the carbamate nitrogen are particularly susceptible. Key examples include:
-
Oxidation of the secondary alcohol: Conditions that proceed through enolizable intermediates or involve harsh basic or acidic environments can pose a risk.
-
Mitsunobu reaction: While generally reliable for stereochemical inversion, deviations from optimal conditions can lead to side reactions and loss of stereochemical control.[3][4]
-
Reactions involving strong bases: Strong bases can deprotonate the carbamate N-H or the alcohol O-H, potentially creating intermediates that can epimerize.[5]
-
Elevated temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[1][6]
Q3: How can I detect if racemization has occurred in my reaction?
A: Detecting racemization requires analytical techniques capable of separating and quantifying stereoisomers. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light and can be used to determine enantiomeric excess.[8][9]
A summary of common analytical techniques is provided in the table below.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, widely applicable.[7] | Requires specialized columns, can be time-consuming. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Provides structural information. | Can be complex to interpret, reagent may interfere with the sample. |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. | Sensitive and non-destructive.[8][9] | Requires a chromophore near the stereocenter, calibration is necessary. |
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions where maintaining stereochemical integrity is a primary concern.
Guide 1: Mitsunobu Reaction - Ensuring Complete Inversion
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[3][4] However, incomplete reaction or side reactions can lead to a mixture of stereoisomers.
Potential Issue: Incomplete Inversion or Retention of Stereochemistry
Causality:
-
Steric Hindrance: The bulky tert-butylcarbamate group may sterically hinder the approach of the nucleophile.
-
Betaine Complex Stability: The stability and reactivity of the intermediate betaine and subsequent oxyphosphonium salt are crucial for a clean SN2 displacement.
-
pKa of the Nucleophile: The acidity of the nucleophilic partner is critical for the reaction to proceed efficiently.[10]
Troubleshooting Protocol:
-
Reagent Order of Addition: Slowly add the alcohol to a pre-mixed solution of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) at low temperature (0 °C to -20 °C). This allows for the formation of the PPh₃-azodicarboxylate adduct before the alcohol is introduced.
-
Solvent Choice: Use anhydrous, non-polar aprotic solvents like THF or toluene. These solvents help to stabilize the intermediates and prevent side reactions.
-
Temperature Control: Maintain a low temperature throughout the reaction. Allowing the reaction to warm prematurely can lead to decomposition of intermediates and loss of stereoselectivity.
-
Nucleophile Selection: Ensure the pKa of your nucleophile is appropriate (generally < 15). For less acidic nucleophiles, consider alternative activation methods.
Experimental Workflow: Mitsunobu Reaction
Caption: Mitsunobu Reaction Workflow.
Guide 2: Oxidation of the Secondary Alcohol
Oxidizing the hydroxyl group to a ketone removes one chiral center. However, the conditions used for the oxidation can potentially cause epimerization at the adjacent carbon bearing the carbamate group, especially if a strong base is used.
Potential Issue: Epimerization at the C3 Position
Causality:
-
Enolate Formation: The use of strong bases can lead to deprotonation at the C3 position, forming an enolate intermediate which is planar and can be protonated from either face, leading to racemization.
-
Over-oxidation or Side Reactions: Harsh oxidizing agents can lead to undesired side reactions that may compromise the stereochemical integrity of the molecule.
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: Employ mild, non-basic oxidizing agents. Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are generally good choices as they are performed under neutral or slightly acidic conditions.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C for Swern) to minimize side reactions and potential epimerization.
-
Base Selection (if applicable): If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong bases like LDA or metal hydrides.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation and potential degradation.
Logical Relationship: Oxidation Conditions and Stereochemical Outcome
Caption: Oxidation Condition Selection.
Guide 3: Protecting Group Manipulations
Reactions involving the Boc protecting group, such as deprotection or reactions on the carbamate nitrogen, must be carefully controlled.
Potential Issue: Racemization during Boc Deprotection or N-Alkylation
Causality:
-
Acid-Catalyzed Racemization: Strong acidic conditions used for Boc deprotection can sometimes lead to side reactions or partial racemization, although this is less common for this specific substrate.
-
Base-Mediated Racemization: For N-alkylation, the use of a strong base to deprotonate the carbamate nitrogen can also deprotonate the adjacent C-H, leading to epimerization.
Troubleshooting Protocol:
-
Boc Deprotection: Use standard conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Ensure the reaction is not heated and is worked up promptly upon completion.
-
N-Alkylation:
-
Base Selection: Use a moderately strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide at low temperatures.
-
Electrophile: Use a reactive electrophile to ensure the reaction is fast and can be performed at low temperatures.
-
Monitoring: Carefully monitor the reaction to avoid prolonged exposure to basic conditions.
-
III. Analytical Validation of Stereochemical Purity
It is crucial to have a reliable analytical method to confirm the stereochemical purity of your starting material, intermediates, and final product.
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as those derived from cellulose or amylose. These are effective for a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.
-
Reverse Phase: Use mixtures of water/acetonitrile or water/methanol, often with an acidic or basic modifier.
-
-
Additive Screening: Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.
-
Method Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision using a racemic standard if available.
IV. Conclusion
Maintaining the stereochemical integrity of this compound throughout a synthetic sequence is achievable with careful planning and execution. By understanding the potential mechanisms of racemization and implementing the troubleshooting strategies outlined in this guide, researchers can confidently utilize this important chiral building block in their synthetic endeavors.
V. References
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. [Link]
-
Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). The Mitsunobu Reaction: A Powerful Tool for the Inversion of Configuration in Secondary Chiral Alcohols. The Journal of Organic Chemistry, 59(1), 234–236.
-
Imperial College London. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Pavan, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3474–3482. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
Wikipedia. (2023). Racemization. [Link]
-
Zhang, T., & Anslyn, E. V. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5438-5444. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]
-
National Center for Biotechnology Information. (n.d.). The Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Stability of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate Under Acidic Conditions
Welcome to the technical support center for tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.
Introduction to this compound and the Boc Protecting Group
This compound is a chemical compound that incorporates a key structural feature in organic synthesis: the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be removed under acidic conditions.[4][5] This property is fundamental to its widespread use in multi-step organic synthesis, particularly in peptide and pharmaceutical development, where selective protection and deprotection of amine functionalities are crucial.[4][6][7]
The stability of the Boc group is paramount. Premature cleavage can lead to undesired side reactions, reduced yields, and purification challenges. Conversely, incomplete deprotection can result in the failure to obtain the desired final product. This guide will delve into the factors influencing the stability of the Boc group in this compound and provide practical solutions to common experimental challenges.
Chemical Structure
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91663897&t=l", label=""]; lab [label="this compound", fontsize=12]; } enddot Caption: Chemical structure of this compound.
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism of Boc deprotection is key to controlling its stability. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid.[7][8][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[7][8] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas.[7][8][9]
dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Troubleshooting Guides
Issue 1: Unexpected Deprotection During a Reaction Not Intended for Boc Removal
You observe the formation of the deprotected amine as a byproduct in a reaction that should not affect the Boc group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Acidic Contaminants | 1. Ensure all solvents are freshly distilled or from a new, sealed bottle. 2. Use base-washed glassware (e.g., rinse with a dilute ammonia solution followed by distilled water and drying). 3. If using reagents that may contain acidic impurities (e.g., some Lewis acids), consider purification or using a scavenger. | Trace amounts of acid can be sufficient to catalyze the slow cleavage of the Boc group, especially over long reaction times or at elevated temperatures.[10] |
| Reagent Instability | 1. Use freshly opened or properly stored reagents. 2. Be aware that some solvents, like chloroform, can degrade over time to produce acidic byproducts such as HCl.[10] | The stability of reagents can impact the overall reaction environment. |
| Elevated Temperatures | 1. If possible, run the reaction at a lower temperature. 2. If heating is necessary, carefully monitor the reaction for deprotection and consider shorter reaction times. | The Boc group can be thermally labile, and this lability is exacerbated in the presence of even trace amounts of acid.[11][12] |
| Lewis Acid Sensitivity | 1. If your reaction involves a Lewis acid, consider using a milder one. 2. Explore alternative synthetic routes that avoid the use of Lewis acids if the substrate is particularly sensitive. | Some substrates are highly sensitive to Lewis acids, which can facilitate Boc cleavage.[5] |
Issue 2: Incomplete Deprotection When Cleavage is Desired
You are attempting to remove the Boc group with acid, but the reaction is sluggish or does not go to completion.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Insufficient Acid Strength or Concentration | 1. Increase the concentration of the acid. 2. Switch to a stronger acid (e.g., from HCl in methanol to trifluoroacetic acid (TFA)). | The rate of Boc deprotection is dependent on the acid concentration and strength.[13][14] Some studies have shown a second-order dependence on HCl concentration.[13][14] |
| Steric Hindrance | 1. Increase the reaction temperature. 2. Prolong the reaction time. | Steric bulk around the carbamate can hinder the approach of the acid, slowing down the deprotection rate. |
| Solvent Effects | 1. Switch to a solvent that better solubilizes both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[5] | The choice of solvent can influence the reaction kinetics. |
Issue 3: Side Product Formation During Deprotection
During the acidic deprotection of the Boc group, you observe the formation of unexpected side products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Alkylation by the tert-Butyl Cation | 1. Add a scavenger, such as anisole or thioanisole, to the reaction mixture.[5][15] | The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[15] Scavengers are electron-rich species that can trap the tert-butyl cation. |
| Acid-Sensitive Functional Groups | 1. Use milder acidic conditions (e.g., lower acid concentration, weaker acid, lower temperature). 2. Consider alternative deprotection methods that do not use strong acids if other functional groups are not compatible.[16] | If your molecule contains other acid-labile groups, they may also be cleaved under the deprotection conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general pH range for the stability of the Boc group?
While a precise pH is difficult to state as it depends on the specific molecule, temperature, and solvent, the Boc group is generally stable in neutral and basic conditions. It starts to become labile in moderately acidic conditions and is readily cleaved by strong acids. For instance, some syntheses require acidification to a pH of around 2.5, which can risk partial deprotection.[17] It is crucial to perform stability studies for your specific compound under your experimental conditions.
Q2: How can I monitor the progress of a Boc deprotection reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common and effective methods.[18][19] On a TLC plate, the deprotected amine will typically have a lower Rf value (be more polar) than the Boc-protected starting material. LC-MS can confirm the disappearance of the starting material's mass and the appearance of the product's mass. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm).[19]
Q3: Are there any alternatives to strong acids for Boc deprotection?
Yes, several milder methods have been developed. These include using Lewis acids like aluminum chloride, or a sequential treatment with trimethylsilyl iodide and methanol.[5] Thermal deprotection, sometimes in the absence of any catalyst, is also a viable option for certain substrates.[12][20] Additionally, methods using oxalyl chloride in methanol have been reported as mild and efficient.[16]
Q4: Can the hydroxyl group on the oxolane ring interfere with the stability of the Boc group?
The neighboring hydroxyl group is unlikely to directly participate in the cleavage of the Boc group under typical acidic deprotection conditions. However, its presence can influence the overall polarity and solubility of the molecule, which may indirectly affect reaction kinetics. In very strong acidic conditions or at high temperatures, there is a potential for side reactions involving the hydroxyl group, such as dehydration or rearrangement, but this is generally not a primary concern for Boc stability.
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
This protocol outlines a standard method for removing the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess TFA), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude deprotected amine.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Stability Test of this compound under Specific Acidic Conditions
This protocol can be adapted to test the stability of the compound under your specific experimental conditions.
Materials:
-
This compound
-
The solvent system and acid to be tested
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)
-
Analytical instrument (e.g., HPLC or GC)
Procedure:
-
Prepare a stock solution of this compound and an internal standard at known concentrations in the chosen solvent.
-
To a reaction vial, add a known volume of the stock solution.
-
Add the acid to be tested to the desired concentration.
-
Maintain the reaction at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by neutralizing the acid with a suitable base.
-
Analyze the quenched aliquot by HPLC or GC to determine the remaining concentration of the starting material relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of degradation.
dot digraph "Stability_Test_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Workflow for stability testing of the Boc-protected compound.
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ECHEMI. (n.d.). BOC protects amino acids, which is stable in what acidic (pH =?) Environment is stable.
- Benchchem. (n.d.). preventing premature deprotection of the N-Boc group.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?.
- Labsolu. (n.d.). This compound.
- Benchchem. (n.d.). The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies.
- MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
- Achmem. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate.
- ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- ResearchGate. (2025, August 6). Kinetics of Carbamate Formation and Breakdown.
- ChemBK. (n.d.). tert-butyl N-[(3S)-2-hydroxyoxolan-3-yl]carbamate.
- PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate.
- PubChem. (n.d.). tert-butyl N-(4-azidooxolan-3-yl)carbamate.
- National Institutes of Health. (n.d.). Butylated Hydroxyanisole. PubChem.
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- 3. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4 | CID 70906060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 15. BOC deprotection [ms.bzchemicals.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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stability of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate under basic conditions
Focus Molecule: tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate CAS: 1430230-65-1 Molecular Formula: C₉H₁₇NO₄
Welcome to the Technical Support Guide for this compound. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered by researchers working with this and structurally similar Boc-protected amino alcohols. This guide provides an in-depth analysis of the compound's stability under basic conditions, blending foundational chemical principles with practical, field-proven advice.
Core Principle: The Orthogonality of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its unique stability profile. It is designed to be robust under most basic, nucleophilic, and hydrogenolysis conditions, yet readily cleaved by mild acids (e.g., TFA, HCl).[1][2][3] This orthogonality allows for selective chemical manipulations at other sites within a molecule. For this compound, this means that reactions involving the free hydroxyl group can, in principle, be performed in the presence of base without disturbing the Boc-protected amine.
However, the term "stable" in chemistry is context-dependent. Extreme conditions or specific structural features can lead to unexpected reactivity. This guide will explore those nuances.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to common laboratory bases?
A: Yes. Under standard protocols, the carbamate linkage is resistant to cleavage by a wide range of common bases.[2] This includes conditions frequently used for saponification, O-alkylation, or other base-mediated transformations. The molecule is expected to remain intact when exposed to the following (and similar) conditions at or below room temperature:
-
Alkali metal hydroxides (e.g., LiOH, NaOH, KOH) in aqueous or alcoholic solvents.
-
Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile).
-
Tertiary amines (e.g., Triethylamine, DIPEA).
The stability of the Boc group in these environments is a key feature that makes it an "orthogonal partner" to base-labile protecting groups like Fmoc.[1][3]
Q2: Are there any basic conditions that can cause unwanted deprotection of the Boc group?
A: Yes, while generally robust, the Boc group is not invincible. Deprotection under basic conditions is uncommon but has been reported, typically requiring forcing conditions. These include:
-
Strong, Non-nucleophilic Bases: Treatment with excess sodium tert-butoxide (NaOtBu) in slightly wet THF has been shown to cleave the Boc group from primary amines, likely proceeding through an isocyanate intermediate.[4]
-
High Temperatures: Refluxing in certain solvents with bases like sodium carbonate can induce Boc cleavage.[5]
-
Microwave-Assisted Reactions: Microwave irradiation in the presence of mild bases like K₃PO₄·H₂O in methanol has been developed as a method for the rapid deprotection of secondary Boc-protected amines.[6][7]
These methods are generally employed when acidic conditions are incompatible with other functional groups in the molecule. For a typical user, accidental exposure to such harsh conditions is unlikely but should be considered during reaction design.
Q3: How does the neighboring trans-hydroxyl group influence the stability of the Boc group?
A: The presence of a vicinal hydroxyl group introduces a potential intramolecular reaction pathway that can compromise the stability of the Boc group, especially under strong basic conditions.
-
Deprotonation: A sufficiently strong base will deprotonate the hydroxyl group to form a nucleophilic alkoxide.
-
Intramolecular Attack: This newly formed alkoxide can, in principle, attack the electrophilic carbonyl carbon of the adjacent Boc group.
-
Cyclization/Cleavage: This attack can lead to the formation of a five-membered cyclic carbamate (an oxazolidinone derivative) and the release of the tert-butoxide anion. This pathway effectively results in the cleavage of the Boc group's tert-butyl component and modification of the original carbamate.
This pathway is a critical consideration for this specific molecule and represents the most probable non-standard degradation route under basic conditions.
dot
graph TD; A[Start: Substrate with strong base]; B[Hydroxyl Deprotonation]; C{Intramolecular Attack}; D[Formation of Cyclic Carbamate Intermediate]; E[Boc Group Cleavage];
Caption: Logical flow of potential intramolecular degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected deprotection of the Boc group is observed by TLC or LC-MS analysis. | A. Reaction Conditions are too Harsh: The combination of base, solvent, and temperature exceeds the stability threshold of the Boc group. Strong, non-nucleophilic bases or elevated temperatures are the likely culprits.[4][5] | A1. Re-evaluate the necessity of the harsh conditions. If possible, switch to a milder base (e.g., K₂CO₃ instead of NaH) or run the reaction at a lower temperature (e.g., 0 °C or RT instead of reflux). A2. Consult the stability data table below to select reaction conditions known to be compatible with the Boc group. |
| B. Intramolecular Assistance: The hydroxyl group is participating in the reaction, leading to cleavage via the intramolecular pathway described in FAQ Q3. | B1. If the hydroxyl group is not required for the desired transformation, protect it before subjecting the molecule to basic conditions. A tert-butyldimethylsilyl (TBS) ether is an excellent choice as it is robust to many bases but can be removed later. See Protocol 2 for a standard procedure. | |
| Low yield and formation of an unknown, more polar byproduct. | Formation of a Cyclic Carbamate: The byproduct may be the result of the intramolecular cyclization pathway. This new molecule would lack the bulky, non-polar Boc group and may exhibit different chromatographic behavior. | C1. Attempt to isolate and characterize the byproduct using NMR and high-resolution mass spectrometry to confirm its structure. C2. Employ the hydroxyl protection strategy (Solution B1) to prevent this side reaction. This is the most effective method to validate that intramolecular attack is the source of the problem. |
Data Summary: Boc Group Stability Under Various Basic Conditions
| Reagent(s) | Solvent(s) | Temperature | Stability Outcome | Citation(s) |
| NaOH, KOH, LiOH | H₂O, MeOH, THF | 0 °C to RT | Stable | [1][2][3] |
| K₂CO₃, Cs₂CO₃ | DMF, MeCN | Room Temperature | Stable | [1][2][3] |
| NaH, LDA, LHMDS | THF, Dioxane | 0 °C to RT | Generally Stable (but risk increases) | [8] |
| NaOtBu | THF (wet) | Room Temperature | Unstable (Cleavage reported) | [4] |
| Na₂CO₃ | DME | Reflux | Unstable (Cleavage reported) | [5] |
| K₃PO₄·H₂O | MeOH | Microwave | Unstable (Cleavage reported) | [6][7] |
Experimental Protocols
These protocols provide a framework for assessing stability and implementing preventative measures in your own experiments.
Protocol 1: Baseline Stability Test
This workflow allows you to empirically test the stability of this compound under your specific proposed basic conditions.
dot
Caption: Workflow for testing substrate stability.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the chosen reaction solvent in a round-bottom flask. Take an initial sample for T=0h analysis.
-
Reagent Addition: Add the base (e.g., 1.5 eq.) to be tested.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Collect small aliquots at regular intervals (e.g., 2h, 4h, 16h) and analyze by TLC and/or LC-MS, comparing against the T=0h sample.
-
Analysis: Look for the appearance of a new, more polar spot (the free amine) or the disappearance of the starting material. Quantitative analysis can be performed using LC-MS with a suitable standard. If >95% of the starting material remains, it is considered stable under those conditions.
Protocol 2: TBS Protection of the Hydroxyl Group
This procedure prevents potential intramolecular side reactions.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting TBS-protected compound by flash column chromatography on silica gel. The resulting product can now be used in subsequent base-mediated reactions with a significantly lower risk of Boc group instability.
References
- Guillaumet, G. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Williams, A. L., & Dandepally, S. R. (2009). Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. Available at: [Link]
-
Ewing, W. R. et al. (2004). Deprotection of a Primary Boc Group under Basic Conditions. Synlett. Available at: [Link]
-
Jia, Y. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]
- N/A
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. BenchChem.
-
PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. ResearchGate. Available at: [Link]
-
L'Abbé, G. et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
- N/A
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection of a Primary Boc Group under Basic Conditions. (2004) | Norma Jacqueline Tom | 10 Citations [scispace.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
resolving enantiomers of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Answering the user's request.## Technical Support Center: Resolving Enantiomers of tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Welcome to the technical support center for the enantiomeric resolution of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Here, you will find field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated protocols to help you overcome common challenges in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this neutral, Boc-protected amino alcohol is typically achieved through three main strategies:
-
Direct Chiral Chromatography (HPLC/SFC): This is the most direct and widely used method for both analytical and preparative scales. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are particularly effective for this class of compounds.[1]
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers, leaving the other unreacted.[2] This results in a mixture of an acylated product and the unreacted starting alcohol, which are then easily separated by standard chromatography. This method is highly regarded for its excellent enantioselectivity (E > 200 is often achievable)[2].
-
Resolution via Diastereomeric Derivatives: This classical approach involves chemically modifying the molecule to create a pair of diastereomers, which can then be separated by standard techniques like crystallization or achiral chromatography.[3] For the target molecule, this would involve reacting the secondary alcohol with a chiral acid to form diastereomeric esters.
Q2: Which resolution method is most suitable for my experimental scale?
The optimal method depends heavily on the quantity of resolved material you require:
-
Analytical Scale (<1 mg): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee) and baseline separation.
-
Bench Scale (1 mg - 10 g): Both preparative Chiral HPLC/Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution (EKR) are excellent choices. EKR can be more cost-effective in terms of solvent usage and capital equipment if a suitable enzyme is found.
-
Process Scale (>10 g): Resolution via diastereomeric crystallization is often the most economically viable method for large-scale production, though it requires more extensive process development.[3] EKR is also scalable for industrial production.
Q3: What key structural features of this molecule influence the choice of resolution method?
The structure of this compound presents specific features that guide the separation strategy:
-
Secondary Alcohol: This hydroxyl group is the primary handle for both enzymatic resolution (as the site of acylation) and diastereomeric derivatization (as the site of esterification).
-
Boc-Carbamate Group: This bulky, hydrogen-bond-accepting group plays a crucial role in chiral recognition on polysaccharide-based CSPs.[1] The interactions between the carbamate and the chiral selector are often key to achieving separation.
-
Neutrality: The molecule lacks acidic or basic centers, precluding direct diastereomeric salt formation with a chiral acid or base without prior chemical modification.[3][4]
Method Selection Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate resolution strategy.
Caption: Decision tree for selecting a resolution method.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
This is often the first method attempted due to its directness. Polysaccharide-based columns like Chiralpak® IA, IB, IC, etc., are excellent starting points.[1]
Q: I'm seeing poor or no separation on my polysaccharide CSP. What should I do?
Answer: This is a common method development challenge. The solution involves systematically optimizing the separation conditions.
Causality & Solution Steps:
-
Incorrect Mobile Phase System: The polarity of the mobile phase is the most critical factor. Polysaccharide CSPs operate via different chiral recognition mechanisms in normal-phase, polar-organic, and reversed-phase modes.
-
Action: Start with a standard normal-phase screen. A typical mobile phase is a mixture of an alkane (like n-Hexane or n-Heptane) and an alcohol modifier (like Isopropanol (IPA) or Ethanol (EtOH)). Screen a gradient of 5% to 50% alcohol.
-
Pro-Tip: If normal-phase fails, try a polar organic mode (e.g., Acetonitrile/Methanol). The conformation of the polysaccharide selector changes in different solvents, which can dramatically alter selectivity.[5]
-
-
Inappropriate Alcohol Modifier: Different alcohol modifiers can significantly impact resolution.
-
Action: If IPA doesn't provide separation, test EtOH. Ethanol often provides different selectivity due to its size and hydrogen bonding capability.
-
-
Temperature Effects: Column temperature affects both the thermodynamics of the chiral interaction and solvent viscosity.
-
Action: Screen temperatures between 10°C and 40°C. Lower temperatures often improve resolution but increase backpressure, while higher temperatures can sometimes invert the elution order.
-
Q: My peak resolution is decreasing over time. How can I restore column performance?
Answer: A decline in performance typically indicates column contamination or degradation.
Causality & Solution Steps:
-
Column Fouling: Trace impurities from your sample or mobile phase can accumulate on the stationary phase, blocking chiral interaction sites.
-
Action: Implement a rigorous column washing protocol. For polysaccharide columns used in normal phase, this involves flushing with a more polar solvent. A good practice is to wash with 100% of your alcohol modifier (e.g., IPA or EtOH) for at least 30 column volumes.[5] Always filter your samples before injection.
-
Warning: Always follow the manufacturer's specific guidelines for washing solvents to avoid damaging the stationary phase.[5]
-
-
Sample Overload: Injecting too much mass onto the column will lead to peak broadening and loss of resolution.
-
Action: Reduce the injection volume or sample concentration until sharp, symmetrical peaks are restored.
-
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
EKR with a lipase like Candida antarctica Lipase B (CAL-B) is a powerful method for resolving chiral alcohols.[2] The process involves the selective acylation of one enantiomer.
Q: My enzymatic reaction is slow or stalls before 50% conversion. How can I improve it?
Answer: Slow reaction kinetics can be addressed by optimizing the reaction environment for the enzyme.
Causality & Solution Steps:
-
Suboptimal Solvent: The solvent must maintain enzyme activity while solubilizing the substrate.
-
Action: Screen a range of non-polar organic solvents like MTBE, toluene, or hexane. Highly polar solvents like DMF or DMSO can strip essential water from the enzyme and denature it.
-
-
Inefficient Acyl Donor: The choice of acyl donor is critical.
-
Action: Vinyl acetate is an excellent acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward irreversibly. If vinyl acetate is not effective, try isopropenyl acetate or an acid anhydride like acetic anhydride.[2]
-
-
Temperature: Enzyme activity is highly temperature-dependent.
-
Action: Most lipases work well between 25°C and 50°C. Increasing the temperature from room temperature to 40°C can significantly increase the reaction rate.[2]
-
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Screening
This protocol provides a starting point for developing a separation method.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the racemic compound in 1 mL of IPA.
-
Procedure: a. Equilibrate the column with 95:5 (A:B) for 15 minutes. b. Inject 5 µL of the sample. c. Run a gradient from 5% B to 40% B over 20 minutes. d. Hold at 40% B for 5 minutes. e. Monitor the chromatogram for separation. If baseline separation is observed, convert the method to isocratic conditions at the optimal mobile phase composition for better quantitation. f. If no separation is observed, repeat the screen using Ethanol as Mobile Phase B.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
This protocol is based on common procedures for lipase-catalyzed resolutions.[2]
-
Materials:
-
Racemic this compound (1.0 eq).
-
Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym® 435), ~20 mg per 100 mg of substrate.
-
Vinyl acetate (2.0 eq).
-
Methyl tert-butyl ether (MTBE), anhydrous.
-
-
Procedure: a. To a solution of the racemic alcohol (1.0 eq) in MTBE (approx. 0.1 M concentration), add vinyl acetate (2.0 eq). b. Add the immobilized CAL-B enzyme. c. Stir the suspension at 35-40°C. d. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or chiral HPLC. e. Stop the reaction when it reaches ~50% conversion (one enantiomer is consumed). This maximizes both yield and ee for both components. f. Filter off the enzyme beads (they can often be washed and reused). g. Concentrate the filtrate under reduced pressure. h. Purify the resulting mixture of the acetylated product and the unreacted alcohol using standard silica gel column chromatography to yield the two separated, optically enriched compounds.
Method Comparison Summary
| Feature | Chiral HPLC/SFC | Enzymatic Kinetic Resolution (EKR) | Diastereomeric Derivatization |
| Principle | Differential interaction with a chiral stationary phase | Enzyme-catalyzed selective reaction of one enantiomer | Covalent bonding to a chiral auxiliary to form separable diastereomers |
| Max Yield | ~100% (for each enantiomer) | 50% (for each of the two products) | ~100% (after separation and cleavage) |
| Pros | - Direct analysis- High purity (>99% ee)- Broadly applicable | - Excellent selectivity (E > 200)[2]- Mild, "green" conditions- Scalable | - Low-cost reagents for large scale- Uses standard equipment |
| Cons | - High cost of chiral columns & solvents- Can be difficult to scale up | - Max 50% yield for a single component- Requires screening of enzymes/conditions | - Multi-step process (derivatization, separation, cleavage)- Success is not guaranteed |
| Best For | Analytical QC, small- to medium-scale preparative work | Medium- to large-scale synthesis where 50% yield is acceptable | Large industrial-scale production |
References
-
MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity... Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate... Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols... Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution? Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate... Retrieved from [Link]
- Google Patents. (n.d.). CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide.
-
PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. mdpi.com [mdpi.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR analysis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
An In-Depth Comparative Guide to the Analytical Characterization of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, a key building block in contemporary drug discovery and development. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating framework for ensuring the identity, purity, and quality of this critical intermediate. The insights presented herein are tailored for researchers, chemists, and quality control professionals who require robust and reliable analytical data.
Introduction: The Analytical Imperative
This compound (MW: 203.24 g/mol ) is a versatile synthetic intermediate, incorporating a protected amine and a secondary alcohol on a tetrahydrofuran (THF) scaffold.[1][2] The precise spatial arrangement of these functional groups—specifically the trans stereochemistry—is critical for its utility in subsequent synthetic steps. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement to ensure downstream success. This guide will focus on ¹H NMR spectroscopy as the primary tool for structural elucidation and will compare its capabilities with orthogonal techniques essential for a complete analytical profile.
Chapter 1: Primary Structural Elucidation via ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
The Theoretical Framework: Decoding the Spectrum
A ¹H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms, like oxygen and nitrogen, "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).[3]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Splitting (Coupling): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, known as J-coupling, splits a signal into multiple lines (a multiplet), revealing the number of neighboring protons.[4]
Predicted ¹H NMR Spectrum and Interpretation
For this compound, the ¹H NMR spectrum is a powerful diagnostic tool. The trans relationship between the protons on C3 and C4 is confirmed by the magnitude of their coupling constant (³J), which is typically larger for trans-diaxial or trans-diequatorial protons in five-membered rings compared to their cis counterparts.[5]
dot
Caption: Structure of the target molecule with key protons labeled.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| a | (CH₃)₃C- (Boc group) | ~1.45 | Singlet (s) | 9H | Chemically equivalent protons with no adjacent protons to couple with.[6] |
| b | H-4 | ~4.0 - 4.2 | Multiplet (m) | 1H | Attached to a carbon bearing an electronegative oxygen atom. |
| c | H-3 | ~3.8 - 4.0 | Multiplet (m) | 1H | Attached to a carbon bearing an electronegative nitrogen atom. |
| d, e | -OCH₂- (THF ring) | ~3.6 - 3.9 | Multiplet (m) | 4H | Diastereotopic protons of the two methylene groups in the THF ring. |
| f | -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | 1H | Exchangeable proton; position and shape depend on concentration and solvent purity.[6] |
| g | -NH | Variable (e.g., 4.5 - 5.5) | Broad Singlet (br d) | 1H | Exchangeable proton; may show coupling to H-3. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Internal Standard: Use a solvent containing an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.[6]
-
Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulates.
-
Data Acquisition: Place the tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, well-resolved peaks.
-
Acquisition: Set appropriate parameters (e.g., 16 scans, 30° pulse width, 4-second acquisition time) and acquire the spectrum.
-
Confirmation of -OH and -NH: To confirm the identity of exchangeable protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals for -OH and -NH will decrease in intensity or disappear.[6]
Chapter 2: Orthogonal Verification & Quantitative Purity
While ¹H NMR is unparalleled for primary structure confirmation, a comprehensive analysis requires orthogonal methods to confirm molecular weight and assess purity. No single technique provides all the necessary information.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sensitivity | Quantitative? | Key Advantage for this Molecule | Key Limitation |
| ¹H NMR | Detailed structure, stereochemistry, semi-quantitative purity vs. standard. | Low (mg) | Yes (qNMR) | Unambiguous confirmation of trans stereochemistry via coupling constants. | Low sensitivity; overlapping signals can complicate analysis. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Very Low (mg) | Limited | Confirms the number of unique carbon environments in the molecule. | Low sensitivity and long acquisition times. |
| LC-MS | Molecular weight, purity profile, detection of non-proton-bearing impurities. | High (ng-µg) | Yes | Confirms molecular weight via the molecular ion peak and provides high-sensitivity purity data.[7][8] | Does not provide detailed structural or stereochemical information. |
| HPLC-UV/FLD | Purity profile, quantification against a reference standard. | Moderate (µg) | Yes | Robust and reliable method for routine purity checks and quantification.[9][10] | Requires a chromophore for UV detection; this molecule has a weak one (carbamate). |
Deep Dive: Alternative & Complementary Methods
This technique provides a signal for each unique carbon atom, confirming the carbon backbone of the molecule. For the target compound, nine distinct signals are expected.
-
Expected Signals:
-
~156 ppm: Carbonyl carbon (C=O) of the carbamate.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~70-75 ppm: Carbons attached to oxygen in the THF ring (C-2, C-5, C-4).
-
~50-55 ppm: Carbon attached to nitrogen (C-3).
-
~28 ppm: Methyl carbons of the tert-butyl group.[11]
-
LC-MS is the gold standard for confirming molecular weight and assessing purity with high sensitivity. It is particularly useful for identifying impurities that may not be visible by NMR.[12]
-
Rationale: The technique separates the sample mixture by HPLC, and the eluent is directed into a mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be detected as a protonated species.
-
Expected Result: A prominent peak at m/z 204.12 [M+H]⁺ would confirm the molecular weight of 203.24.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Dilute to ~10 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point. For this polar molecule, a polar-embedded phase column may provide better retention and peak shape.[13][14]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
HPLC is a robust method for determining the purity of a sample by separating it from any impurities. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.
-
Rationale: The carbamate group provides weak UV absorbance, typically monitored around 200-220 nm.[15] While not highly sensitive, it is often sufficient for purity assessments of bulk material. The primary challenge for this polar analyte is achieving adequate retention on standard reversed-phase columns.[13]
-
Column Choice: A standard C18 column may result in the compound eluting too early (in the solvent front). Using an "aqua" or polar-embedded phase column, which is designed to handle highly aqueous mobile phases without phase collapse, is the recommended approach for better retention and analysis of polar molecules like this one.[13][14]
Chapter 3: An Integrated Analytical Workflow
A robust characterization strategy relies on the logical application of these complementary techniques. The following workflow ensures confidence in the material's identity and quality.
dot
Caption: Integrated workflow for analytical characterization.
Conclusion
The analytical characterization of this compound is a multi-faceted process where ¹H NMR serves as the definitive tool for structural and stereochemical confirmation. However, relying on this technique alone is insufficient for modern research and development standards. A scientifically sound approach integrates ¹H NMR with orthogonal methods like LC-MS for molecular weight verification and HPLC for quantitative purity assessment. This integrated strategy provides a comprehensive and self-validating data package, ensuring the quality and reliability of this important chemical building block and mitigating risks in downstream applications.
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- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
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- BenchChem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
- Capriotti, A. L., et al. (2011). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry.
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- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Achmem. (n.d.).
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- BenchChem. (n.d.). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
- Lambert, J. B., et al. (1975). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
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A Researcher's Guide to the Structural Elucidation of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate via ¹³C NMR Spectroscopy
Abstract
The precise structural characterization of chiral building blocks is fundamental to modern drug discovery and development. Tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate is a valuable synthetic intermediate, incorporating a substituted tetrahydrofuran (oxolan) ring, a common motif in pharmacologically active molecules. This guide provides an in-depth analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. We will dissect the experimental data, assign each resonance based on established principles of chemical shift theory, and compare its spectral features against its cis-diastereomer to highlight the profound impact of stereochemistry. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data is provided, ensuring researchers can confidently replicate and validate their own findings.
The Molecular Architecture: Assigning the Carbons
Before delving into the spectral data, it is crucial to understand the molecular structure and designate a numbering system for unambiguous peak assignment. The molecule consists of two key moieties: the N-Boc (tert-butoxycarbonyl) protecting group and the trans-3,4-substituted oxolane ring.
For the purpose of this guide, we will use the following numbering scheme:
Based on this structure, we anticipate a total of seven unique carbon signals due to molecular symmetry in the Boc group (three equivalent methyl carbons).
Analysis of the Experimental ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and information about their electronic environment.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors like hybridization, electronegativity of attached atoms, and steric effects.[2]
The experimental data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), is presented and assigned below.
Table 1: Experimental ¹³C NMR Data and Peak Assignments
| Peak | Chemical Shift (δ, ppm) | Assigned Carbon | Rationale for Assignment |
| 1 | ~155.8 | C6 (C=O) | The carbonyl carbon of the carbamate is highly deshielded due to the double bond and attachment to two electronegative atoms (N and O), placing it far downfield.[2][3] |
| 2 | ~79.8 | C7 (C(CH₃)₃) | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, resulting in a significant downfield shift.[4] |
| 3 | ~74.1 | C4 (-CH-OH) | This carbon is bonded to the highly electronegative hydroxyl oxygen, causing a strong deshielding effect. |
| 4 | ~71.5 | C5 (-O-CH₂) | As an alpha-carbon to the ring ether oxygen, it is deshielded and appears in the typical range for such carbons in tetrahydrofuran derivatives.[5] |
| 5 | ~58.2 | C3 (-CH-NH) | This carbon is attached to the carbamate nitrogen. Nitrogen is less electronegative than oxygen, so this carbon appears upfield relative to C4 and C5. |
| 6 | ~40.1 | C2 (-CH₂) | This carbon is beta to the ring oxygen and is the least deshielded of the ring carbons, appearing furthest upfield. |
| 7 | ~28.4 | C8 (-CH₃) | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane-like environment, appearing far upfield.[4] |
Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.
Comparative Analysis: The Decisive Role of Stereochemistry
The utility of ¹³C NMR extends beyond simple confirmation of connectivity; it is a powerful tool for assigning relative stereochemistry.[6] By comparing the spectrum of the trans isomer with its cis counterpart, we can observe distinct and predictable differences, primarily in the signals of the oxolane ring carbons.
Table 2: Comparison of ¹³C Chemical Shifts (δ, ppm) for trans and cis Isomers
| Carbon | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Δδ (trans - cis) | Key Insight |
| C4 (-CH-OH) | ~74.1 | ~71.0 | +3.1 | In the cis isomer, the bulky -NHBoc and -OH groups are on the same face, leading to greater steric hindrance. This results in a shielding (upfield shift) of the ring carbons compared to the less-strained trans isomer.[7] |
| C3 (-CH-NH) | ~58.2 | ~54.5 | +3.7 | Similar to C4, the steric compression in the cis isomer causes an upfield shift. The magnitude of the shift highlights the sensitivity of ¹³C NMR to the local steric environment. |
| C2 & C5 | ~40.1, ~71.5 | ~38.0, ~69.0 | ~+2 to +2.5 | This phenomenon, known as the γ-gauche effect, is a cornerstone of stereochemical analysis by ¹³C NMR. An axial or gauche-oriented substituent will shield the γ-carbon, shifting its signal upfield relative to its equatorial or anti-periplanar counterpart.[8] |
This comparative analysis demonstrates that ¹³C NMR is not merely for constitutional analysis but is an indispensable tool for confirming the stereochemical outcome of a synthesis. The downfield shift of the ring carbons in the trans isomer relative to the cis is a reliable diagnostic marker.
Best Practices: Protocol for ¹³C NMR Spectrum Acquisition
To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. This protocol represents a self-validating system, incorporating internal standards and sufficient data acquisition time to overcome the low natural abundance of the ¹³C isotope.[9]
Sample Preparation
-
Mass Requirement: Weigh approximately 50-100 mg of the solid sample (this compound) for a typical ¹³C experiment.[10] For high-field spectrometers with cryoprobes, as little as 10-20 mg may suffice.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Prepare the sample in a clean, dry vial first to ensure complete dissolution before transferring it to the NMR tube.[11]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there is no particulate matter.
-
Internal Standard: The deuterated solvent signal (e.g., the triplet of CDCl₃ at δ ≈ 77.16 ppm) serves as the primary lock and chemical shift reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added to define δ 0.00 ppm.[10]
Spectrometer Setup and Data Acquisition
The following is a logical workflow for setting up the experiment on a modern NMR spectrometer.
-
Rationale for Parameters: A wide spectral width ensures all carbon signals are captured. A sufficient relaxation delay (D1) is crucial for allowing carbon nuclei to return to equilibrium, which is particularly important for quaternary carbons (like C7) that have long relaxation times.[12][13] The large number of scans is necessary to average out noise and obtain a clear signal, compensating for the low (~1.1%) natural abundance of the ¹³C nucleus.
Conclusion
The ¹³C NMR spectrum of this compound provides a distinct and interpretable fingerprint for its structural verification. The seven observed resonances correspond directly to the seven non-equivalent carbons in the molecule. The chemical shifts are governed by predictable electronic effects, with carbons attached to electronegative oxygen and nitrogen atoms appearing significantly downfield. Most importantly, ¹³C NMR serves as a definitive tool for assigning the trans stereochemistry of the 3- and 4-substituents on the oxolane ring, a critical parameter for its application as a chiral building block. By following the robust experimental protocol outlined, researchers can confidently generate high-fidelity data to support their synthetic endeavors.
References
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science. [Link][12][14]
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Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link][2]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][10]
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Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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Western University. (2013). NMR Sample Preparation. [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. One such molecule of interest is tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a compound featuring a carbamate-protected amine on a substituted tetrahydrofuran ring. Its polarity and potential for thermal lability present unique analytical challenges. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of mass spectrometry (MS) with alternative analytical techniques for the characterization of this molecule, grounded in experimental data and established chemical principles. We will delve into the rationale behind method selection, predict fragmentation pathways, and offer a comprehensive framework for its analysis.
The Subject Molecule: A Structural Overview
This compound possesses a molecular weight of 203.24 g/mol and a chemical formula of C₉H₁₇NO₄.[1][2] The structure incorporates three key functional groups that dictate its analytical behavior: a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, and a cyclic ether (tetrahydrofuran ring). The presence of these moieties, particularly the thermally sensitive Boc group, necessitates a careful selection of analytical techniques to avoid degradation and ensure accurate characterization.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.
Choosing the Right Ionization Technique
The selection of an appropriate ionization source is critical for obtaining meaningful mass spectrometric data.
-
Electrospray Ionization (ESI): As the most commonly used LC-MS interface, ESI is well-suited for polar molecules like our target compound.[4] It typically generates protonated molecules [M+H]⁺ in positive ion mode, providing clear molecular weight information with minimal fragmentation. Given the presence of a basic nitrogen atom in the carbamate linkage and the hydroxyl group, positive mode ESI is the recommended starting point.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for moderately polar and semi-volatile compounds. It can be less susceptible to matrix effects compared to ESI.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[5] While this can provide detailed structural information, it often results in the absence of a molecular ion peak, making it less ideal for initial molecular weight determination of a potentially labile molecule.
For the analysis of this compound, ESI is the most logical choice due to the compound's polarity and the desire to observe the intact molecular ion.
Predicted Fragmentation Pathway
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule of this compound ([M+H]⁺ at m/z 204.12) is expected to undergo a series of characteristic fragmentations. The Boc group is notoriously labile and its fragmentation often dominates the spectrum.
A plausible fragmentation pathway is outlined below:
-
Loss of Isobutene: The most prominent fragmentation of Boc-protected amines is the loss of isobutene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate.[6]
-
Decarboxylation: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44 Da) to form the protonated 3-amino-4-hydroxytetrahydrofuran.
-
Ring Opening and Water Loss: The tetrahydrofuran ring can undergo cleavage, often initiated at the C-O bond. Subsequent loss of water (H₂O, 18 Da) from the hydroxyl group is also a probable fragmentation route.
-
Loss of the entire Boc group: A direct cleavage of the entire Boc group (C₅H₉O₂, 101 Da) is also possible.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable molecular weight and structural information, a comprehensive characterization often benefits from complementary techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions. | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments. | Detailed 3D structure, connectivity of atoms, stereochemistry.[7] |
| Sensitivity | High (picogram to femtogram).[8] | Lower (microgram to milligram).[8] |
| Sample Throughput | High, compatible with chromatography. | Lower, requires longer acquisition times. |
| Stereochemistry | Generally cannot distinguish between stereoisomers. | Excellent for determining relative and absolute stereochemistry.[9] |
| Quantitation | Can be quantitative with appropriate standards. | Inherently quantitative (qNMR) without the need for identical standards. |
| Hyphenation | Easily coupled with liquid chromatography (LC-MS). | Can be coupled with LC (LC-NMR), but with technical challenges. |
Decision-Making Workflow for Structural Analysis
The choice between MS and NMR, or their combined use, depends on the specific analytical question.
Experimental Protocols
LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of the target molecule. Optimization will likely be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan MS from m/z 50-300 to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the precursor ion at m/z 204.12.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters:
-
Acquire a standard proton NMR spectrum.
-
Key signals to observe include a singlet for the tert-butyl protons, and multiplets for the protons on the tetrahydrofuran ring and the hydroxyl and amine protons. The chemical shifts of the -OH and -NH protons can be broad and may vary depending on the solvent and concentration.
-
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. LC-MS with electrospray ionization provides rapid and sensitive confirmation of the molecular weight and offers valuable structural insights through tandem mass spectrometry, with predictable losses of isobutene and carbon dioxide from the Boc protecting group. For unambiguous determination of the three-dimensional structure, including the trans stereochemistry of the substituents on the oxolane ring, NMR spectroscopy is indispensable. By leveraging the strengths of both techniques, researchers can ensure a thorough and accurate characterization of this important chemical entity, facilitating its application in drug discovery and development.
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
-
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
-
Journal of Analytical Chemistry. (2007). Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Retrieved from [Link]
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Academic Journals. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Retrieved from [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]
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AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. Retrieved from [Link]
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YouTube. (2020). 1H NMR: Structural Elucidation I. Retrieved from [Link]
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National Institutes of Health. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
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National Institutes of Health. (2016). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. Retrieved from [Link]
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ResearchGate. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pattern obtained for MTBSTFA and BSTFA. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified small molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, technically-grounded exploration of the expected fragmentation pattern of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (MW: 203.24 g/mol [1][2]), a molecule featuring a confluence of key functional groups: a carbamate, a hydroxyl group, and a cyclic ether.
This document moves beyond a mere listing of potential fragments. Instead, it synthesizes first principles of mass spectrometry with functional group-specific fragmentation behaviors to construct a predictive guide. We will dissect the causality behind the expected cleavages, offering a logical framework for interpreting the mass spectrum of this molecule and, by extension, other similarly functionalized compounds.
The Subject Molecule: A Structural Overview
This compound is a carbamate-protected aminotetrahydrofuranol. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a common moiety in organic synthesis, attached to an amino group on a tetrahydrofuran (oxolane) ring, which is further substituted with a hydroxyl group. The interplay of these functional groups under the energetic conditions of mass spectrometry dictates a unique fragmentation signature.
Ionization and the Parent Ion: The Soft Approach of ESI
To analyze a molecule of this nature, which possesses polar functional groups and is not readily volatile, Electrospray Ionization (ESI) is the method of choice.[3][4][5][6] ESI is a "soft" ionization technique that typically transfers molecules from solution to the gas phase as intact, charged species with minimal in-source fragmentation.[3][6] Therefore, in a positive ion mode ESI-MS experiment, we expect to observe prominent adducts of the parent molecule.
Expected Parent Ions:
-
[M+H]⁺: The protonated molecule, with an expected m/z of 204.12.
-
[M+Na]⁺: The sodium adduct, with an expected m/z of 226.10. Sodium is a common contaminant in glassware and solvents.[7]
-
[M+NH₄]⁺: The ammonium adduct, with an expected m/z of 221.15, particularly if ammonium salts are used as mobile phase additives.[7]
For the purposes of this guide, we will consider the fragmentation of the protonated molecule, [M+H]⁺ (m/z 204.12), as induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.
The Fragmentation Cascade: A Predicted Pathway
The fragmentation of this compound is best understood as a competition between charge-directed cleavages initiated at different sites within the molecule. The most prominent fragmentation pathways are expected to originate from the labile Boc group, followed by characteristic losses from the oxolane ring and the hydroxyl group.
Pathway 1: The Dominance of the Boc Group Fragmentation
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic or energetic conditions and its fragmentation often dominates the mass spectrum of Boc-protected compounds.[8][9][10]
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (56 Da) via a six-membered ring transition state, often described as a McLafferty-like rearrangement.[8][9] This leads to the formation of a carbamic acid intermediate which readily decarboxylates.
-
[M+H - 56]⁺ → m/z 148.08
-
-
Formation of the tert-Butyl Cation: A simple cleavage can also lead to the formation of the highly stable tert-butyl cation.
-
[C₄H₉]⁺ → m/z 57.07 [11]
-
-
Loss of the Entire Boc Group (C₅H₉O₂): The entire Boc group can be lost as a radical, although this is less common than the loss of isobutylene. A more likely event is the loss of tert-butanol (74 Da) or the combined loss of isobutylene and carbon dioxide (100 Da).
-
[M+H - 100]⁺ → m/z 104.07 (Corresponds to the protonated 3-amino-4-hydroxyoxolane)
-
The following diagram illustrates the primary fragmentation pathways originating from the Boc group.
Caption: Predicted fragmentation of the Boc group.
Pathway 2: Fragmentation of the Oxolane Ring and Hydroxyl Group
Following, or in parallel with, the initial losses from the Boc group, the remaining structure can undergo further fragmentation. The hydroxyl group and the ether linkage in the oxolane ring provide additional pathways.
-
Dehydration (Loss of H₂O): A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da).[12][13][14] This can occur from the parent ion or from subsequent fragments.
-
[M+H - 18]⁺ → m/z 186.11
-
From the m/z 148 fragment: [148.08 - 18]⁺ → m/z 130.07
-
-
α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation of alcohols.[12][13][14] This can lead to multiple fragment ions depending on which bond is broken and where the charge is retained.
-
Ring Opening and Cleavage of the Oxolane: Cyclic ethers can undergo ring opening followed by cleavage.[15][16] For a substituted tetrahydrofuran ring, this can be complex, but may involve losses of small neutral molecules like formaldehyde (CH₂O, 30 Da) or ethylene (C₂H₄, 28 Da). For instance, the fragment at m/z 104.07 could lose water to yield a fragment at m/z 86.06.
The interplay of these pathways is visualized below.
Caption: Overall predicted fragmentation pathways.
Summary of Expected Fragments
The following table provides a consolidated view of the most probable fragment ions, their corresponding mass-to-charge ratios, and the proposed fragmentation mechanism.
| Predicted m/z | Proposed Formula | Proposed Mechanism |
| 204.12 | [C₉H₁₈NO₄]⁺ | Protonated molecule [M+H]⁺ |
| 186.11 | [C₉H₁₆NO₃]⁺ | Neutral loss of water (-18 Da) from the parent ion. |
| 148.08 | [C₅H₁₀NO₄]⁺ | Neutral loss of isobutylene (-56 Da) from the Boc group. |
| 130.07 | [C₅H₈NO₃]⁺ | Neutral loss of water (-18 Da) from the m/z 148 fragment. |
| 104.07 | [C₄H₁₀NO₂]⁺ | Loss of isobutylene and CO₂ (-100 Da) from the parent ion. |
| 86.06 | [C₄H₈NO]⁺ | Neutral loss of water (-18 Da) from the m/z 104 fragment. |
| 57.07 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |
Comparative Analysis with Alternative Structures
To underscore the diagnostic value of this fragmentation pattern, let's consider hypothetical isomers or related structures:
-
A Positional Isomer (Hydroxyl at C-5): If the hydroxyl group were at the 5-position, α-cleavage would be significantly different, likely involving ring opening adjacent to the ether oxygen.
-
An Alternative Protecting Group (e.g., Cbz): A benzyloxycarbonyl (Cbz) protected analogue would not show the characteristic losses of 56 Da or the m/z 57 ion. Instead, it would likely produce a tropylium ion at m/z 91.
-
Absence of the Hydroxyl Group: A deoxy version of the molecule would not exhibit the neutral loss of 18 Da, and fragments containing the oxolane ring would be 16 Da lighter.
This comparative context highlights how specific fragments are diagnostic for particular structural motifs. The combination of a 56 Da loss and an 18 Da loss is strongly indicative of a Boc-protected alcohol.
Experimental Protocol: A Blueprint for Analysis
The following protocol outlines a standard approach for obtaining the tandem mass spectrum of this compound.
Objective: To determine the fragmentation pattern of the target compound using LC-MS/MS.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid (0.1% v/v)
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the standard in a 50:50 acetonitrile:water mixture.
-
Chromatography (Optional but Recommended): While direct infusion is possible, chromatographic separation ensures sample purity.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MS1 Scan: Scan a mass range of m/z 50-300 to identify the parent ion ([M+H]⁺ at m/z 204.12).
-
MS2 (Tandem MS) Scan:
-
Select the [M+H]⁺ ion (m/z 204.12) as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.
-
Acquire the product ion spectrum over a mass range of m/z 40-210.
-
-
-
Data Analysis:
-
Identify the precursor ion in the MS1 scan.
-
Analyze the MS2 spectrum to identify the major fragment ions.
-
Compare the observed fragments with the predicted fragmentation pattern outlined in this guide.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemical behavior of its constituent functional groups. The lability of the Boc group is expected to be the primary driver of fragmentation, yielding characteristic neutral losses of isobutylene (56 Da) and the formation of a tert-butyl cation (m/z 57). Secondary fragmentation, including the loss of water (18 Da) from the hydroxyl group, provides further structural confirmation. By understanding these fundamental pathways, researchers can confidently interpret the resulting mass spectra, enabling robust structural confirmation and differentiation from isomeric or otherwise related compounds. This predictive approach, grounded in the principles of chemical reactivity, is a powerful asset in the analytical toolkit of any chemical or pharmaceutical scientist.
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JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
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SciSpace. (2009). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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National Center for Biotechnology Information. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Retrieved from [Link]
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National Center for Biotechnology Information. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Retrieved from [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Shimadzu. Selective Detection Using Neutral Loss Scan in GC-MS/MS. Retrieved from [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
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ResearchGate. Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Retrieved from [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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Waters. Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Retrieved from [Link]
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National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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National Institute of Standards and Technology. Tetrahydrofuran. Retrieved from [Link]
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ResearchGate. Time-of-Flight mass spectrum of THF n − cluster anions. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
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ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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National Center for Biotechnology Information. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
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National Center for Biotechnology Information. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from [Link]
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ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. Retrieved from [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
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National Center for Biotechnology Information. oxolan-3-yl N-[(2S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate. Retrieved from [Link]
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National Center for Biotechnology Information. [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]carbamate. Retrieved from [Link]
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analytical techniques for characterizing tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
An In-Depth Technical Guide to the Analytical Characterization of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of This compound , a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable characterization data. Our approach emphasizes not just the "how" but the "why," grounding each experimental choice in established scientific principles to ensure a self-validating analytical workflow.
The target molecule, with a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol , possesses critical structural features—a Boc-protecting group, a secondary alcohol, and a tetrahydrofuran (oxolane) ring with trans stereochemistry—that necessitate a multi-technique approach for unambiguous characterization.[1][2]
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone technique for the unequivocal determination of molecular structure. It provides detailed information on the chemical environment, connectivity, and relative stereochemistry of atoms within the molecule. For a complete assignment, both ¹H and ¹³C NMR, supplemented by 2D NMR experiments, are essential.
¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Rationale: ¹H NMR provides a quantitative map of all protons in the molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for the assembly of molecular fragments.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected Data & Interpretation (in CDCl₃): The spectrum is expected to show distinct signals corresponding to the tert-butyl group, the tetrahydrofuran ring protons, and the amine and hydroxyl protons. The trans relationship between the protons at C3 and C4 is a key feature to confirm.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | Characteristic sharp signal for the Boc protecting group.[3] |
| NH | Variable (e.g., ~5.0) | Broad Singlet (br s) | 1H | Position is concentration and solvent dependent. |
| OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | 1H | Position is concentration and solvent dependent; may couple with adjacent CH. |
| Ring Protons (H2, H5) | 3.6 - 4.0 | Multiplets (m) | 4H | Protons adjacent to the ring oxygen are deshielded. |
| Ring Protons (H3, H4) | 3.9 - 4.3 | Multiplets (m) | 2H | Protons bearing the carbamate and hydroxyl groups. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum on a 100 MHz or higher spectrometer.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected Data & Interpretation (in CDCl₃): Nine distinct carbon signals are expected, confirming the molecular formula's carbon count.
| Carbon Assignment | Expected δ (ppm) | Notes |
| -C (CH₃)₃ | ~80 | Quaternary carbon of the Boc group.[3] |
| -C(C H₃)₃ | ~28 | Methyl carbons of the Boc group.[3] |
| C =O (Carbamate) | ~156 | Carbonyl carbon, significantly deshielded.[4] |
| C 3-NHBoc | ~50-55 | Carbon attached to the nitrogen. |
| C 4-OH | ~70-75 | Carbon attached to the hydroxyl group. |
| C 2, C 5 (Ring) | ~65-75 | Carbons adjacent to the ring oxygen. |
Trustworthiness through 2D NMR: To ensure the assignments are irrefutable, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed. COSY confirms ¹H-¹H connectivities (e.g., which ring protons are adjacent), while HSQC correlates each proton signal directly to its attached carbon signal. This cross-validation provides an unassailable structural proof.
Molecular Weight Verification: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like the target compound, as it typically yields the intact protonated molecular ion, minimizing fragmentation and providing a clear confirmation of the molecular formula.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject via an HPLC system.
-
Acquire the spectrum in positive ion mode.
Expected Data & Interpretation: The high-resolution mass spectrum (HRMS) should show ions corresponding to the protonated or sodiated molecule, with measured m/z values matching the theoretical calculations to within a few parts per million (ppm).
| Ion | Formula | Calculated m/z | Expected m/z |
| [M+H]⁺ | C₉H₁₈NO₄⁺ | 204.1230 | 204.1230 ± 0.0005 |
| [M+Na]⁺ | C₉H₁₇NNaO₄⁺ | 226.1049 | 226.1049 ± 0.0005 |
Further fragmentation (MS/MS) can be used to validate the structure by observing characteristic losses, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.
Functional Group Analysis: Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum provides clear evidence for the principal functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group |
| O-H Stretch | ~3400 | Broad | Alcohol |
| N-H Stretch | ~3350 | Sharp | Carbamate |
| C-H Stretch | 2850 - 3000 | Sharp | Aliphatic (Ring & Boc) |
| C=O Stretch | ~1690 | Strong, Sharp | Carbamate Carbonyl[4][5] |
| C-O Stretch | 1050 - 1250 | Strong | Ether and Alcohol[6] |
The presence of these distinct bands offers a quick and reliable confirmation that the main structural components of the molecule are intact.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the industry standard for determining the purity of chemical compounds. For a chiral molecule, two distinct HPLC methods are required: a reverse-phase method to assess overall chemical purity and a chiral method to determine the enantiomeric purity or enantiomeric excess (ee).
Reverse-Phase HPLC for Chemical Purity
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD). The lack of a strong chromophore makes low-wavelength UV or mass-based detection necessary.[7]
Expected Data: A successful separation will show a single major peak for the target compound. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of >98% is typically desired for drug development intermediates.
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: Since the target molecule contains stereocenters, confirming the enantiomeric purity is critical. This requires a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns are highly effective for this class of compounds.[8][9][10]
Experimental Protocol:
-
Column: Chiralpak AD-H or similar amylose-based CSP.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 205 nm.
Expected Data: For an enantiomerically pure sample (e.g., the (3R,4S) enantiomer), only one peak will be observed. The presence of a second peak would indicate contamination with the (3S,4R) enantiomer, and the relative peak areas would be used to calculate the enantiomeric excess. This analysis is the ultimate validation of stereochemical integrity.
Summary and Analytical Workflow
No single technique provides a complete picture. A logical, multi-faceted workflow is required for the comprehensive characterization of this compound.
Comparative Overview of Techniques
| Technique | Primary Information Provided | Sample Amount | Speed |
| NMR | Unambiguous structure, connectivity, stereochemistry | 5-10 mg | Slow |
| MS | Molecular weight, molecular formula confirmation | < 1 mg | Fast |
| IR | Functional group identification | < 1 mg | Very Fast |
| HPLC | Chemical and enantiomeric purity | < 1 mg | Moderate |
Logical Characterization Workflow
The following diagram illustrates the recommended workflow for a full and robust characterization of a newly synthesized batch of the target compound.
Caption: Logical workflow for complete compound characterization.
References
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Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... . ResearchGate. Available at: [Link]
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Supporting Information . Available at: [Link]
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tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate . MDPI. Available at: [Link]
-
tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4 . PubChem. Available at: [Link]
-
Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N . SciELO. Available at: [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes . NIH National Center for Biotechnology Information. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Available at: [Link]
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Tert-butyl n-[(3s)-2-oxooxolan-3-yl]carbamate . PubChemLite. Available at: [Link]
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tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) . MDPI. Available at: [Link]
-
Carbamic acid: molecular structure and IR spectra . PubMed. Available at: [Link]
-
3-tert-butyl-4-hydroxyanisole (BHA) . SIELC Technologies. Available at: [Link]
-
Experimental IR spectra of tetrahydrofuran . ResearchGate. Available at: [Link]
-
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid . ACS Publications. Available at: [Link]
-
HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column . SIELC Technologies. Available at: [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues . ResearchGate. Available at: [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives . Available at: [Link]
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Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives . NIH National Center for Biotechnology Information. Available at: [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESIS. Available at: [Link]
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Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study . NIH National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry . MDPI. Available at: [Link]
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A Strategic Guide to Orthogonal Protection in Amino Alcohol Synthesis: A Comparative Analysis Featuring tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
In the realm of complex molecule synthesis, particularly in the fields of medicinal chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This guide offers a deep dive into the strategic application of protecting groups for amino alcohols, a common structural motif in biologically active compounds. We will use tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate as a practical case study to explore a comparative analysis of amine and alcohol protecting groups, with a focus on the principles of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions, a cornerstone of efficient multi-step synthesis.[1][2]
Part 1: Amine Protection - A Comparative Analysis of the Boc Group
The subject of our case study, this compound, features an amine protected by the tert-butoxycarbonyl (Boc) group.[3] The Boc group is one of the most widely used amine protecting groups due to its ease of installation and its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions.[4][5] Let's compare its performance with two other pillars of amine protection: the Carboxybenzyl (Cbz) and the 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
The choice between these protecting groups is dictated by the overall synthetic strategy, particularly the presence of other sensitive functional groups in the molecule. The Boc group's acid lability, for instance, makes it an excellent orthogonal partner for groups that are stable to acid but labile to other conditions.
Comparative Data: Amine Protecting Groups
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability Profile | Typical Yield (Protection) |
| Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA in DCM, HCl in dioxane)[4] | Stable to base, hydrogenolysis, and many nucleophiles.[6] | >95%[4] |
| Cbz | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7] | Stable to acidic and basic conditions.[7] | ~90-95% |
| Fmoc | Fmoc-NH-R | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., 20% piperidine in DMF)[] | Stable to acid and hydrogenolysis.[] | >95%[9] |
The Logic of Orthogonal Deprotection
The true power of these protecting groups is realized when they are used in concert, allowing for the sequential deprotection and modification of different amino groups within the same molecule. This concept of "orthogonal protection" is fundamental to modern peptide synthesis and complex molecule assembly.[10]
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Part 2: Hydroxyl Group Protection - Selecting an Orthogonal Partner
With the amine in our case study molecule protected by a Boc group, we now turn our attention to the free hydroxyl group. The selection of a protecting group for this alcohol must be made with the stability of the Boc group in mind. Since the Boc group is removed with acid, we should choose an alcohol protecting group that is stable to acidic conditions but can be removed under orthogonal conditions. Two excellent candidates for this role are the tert-Butyldimethylsilyl (TBDMS) ether and the Methoxymethyl (MOM) ether.
The TBDMS group is a silyl ether that is stable to a wide range of reaction conditions but is readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).[11] The MOM group is an acetal that is stable to basic and nucleophilic reagents but is cleaved under acidic conditions, often requiring harsher conditions than Boc deprotection, allowing for some selectivity.[12] For a truly orthogonal strategy with the acid-labile Boc group, the TBDMS group is a superior choice.
Comparative Data: Alcohol Protecting Groups (Orthogonal to Boc)
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability Profile (with Boc) | Typical Yield (Protection) |
| TBDMS | TBDMS-O-R | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF in THF) | Stable to acidic conditions used for Boc removal.[13] | >95% |
| MOM | MOM-O-R | MOM-Cl, DIPEA | Acidic (e.g., HCl in MeOH)[12] | Can be cleaved under acidic conditions, potential for simultaneous deprotection with Boc. | ~90-95% |
Experimental Workflow: Orthogonal Protection of an Amino Alcohol
The following workflow illustrates the strategic application of an orthogonal protecting group strategy for an amino alcohol, using the Boc and TBDMS groups as an example.
Caption: A typical workflow for the orthogonal protection of an amino alcohol.
Experimental Protocols
The following are representative protocols for the protection and deprotection of amines and alcohols, illustrating the practical application of the Boc and TBDMS protecting groups.
Protocol 1: N-Boc Protection of an Amine
Objective: To protect the primary amine of an amino alcohol using di-tert-butyl dicarbonate.
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amino alcohol in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected amino alcohol.[4]
Protocol 2: O-TBDMS Protection of an Alcohol
Objective: To protect the hydroxyl group of an N-Boc protected amino alcohol.
Materials:
-
N-Boc protected amino alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add imidazole to the solution, followed by TBDMS-Cl.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Deprotection of a TBDMS Ether
Objective: To selectively remove the TBDMS protecting group in the presence of a Boc-protected amine.
Materials:
-
Fully protected amino alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the fully protected amino alcohol in THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.[13]
Conclusion
The strategic selection and application of protecting groups are critical for the successful synthesis of complex molecules containing multiple functional groups. As demonstrated through the case study of this compound, an understanding of orthogonal protection strategies is essential. The Boc group for amines and the TBDMS group for alcohols represent a robust and versatile pair for the orthogonal protection of amino alcohols, enabling selective modifications at either functional group. By carefully considering the stability and cleavage conditions of each protecting group, researchers can design efficient and high-yielding synthetic routes to their target molecules.
References
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PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
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SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare. Available at: [Link]
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ResearchGate. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc(2)O. ResearchGate. Available at: [Link]
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ResearchGate. (2025). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available at: [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]
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ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Available at: [Link]
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A Comparative Guide for the Strategic Selection of Amine Protecting Groups in Chiral Amino Alcohols: tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate vs. Cbz-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex chiral molecules, particularly in the realm of drug development, the judicious selection of protecting groups is a critical determinant of overall efficiency, yield, and purity. This guide provides an in-depth technical comparison between two commonly employed amine-protected chiral building blocks: the Boc-protected tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate and the analogous Cbz-protected amino alcohols. Our analysis is grounded in established chemical principles and supported by experimental data to inform your synthetic strategy.
Introduction: The Role of Protecting Groups in Chiral Synthesis
Protecting groups are transient modifications to functional groups that prevent them from participating in undesired reactions during a synthetic sequence. For amino alcohols, the nucleophilicity and basicity of the amine must often be masked to allow for selective reactions at the hydroxyl group or other sites. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield without affecting other functionalities in the molecule.[1][2]
The choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups represents a common strategic decision in organic synthesis.[3][4] This decision is often guided by the overall synthetic plan, particularly the need for orthogonal deprotection strategies where one group can be removed selectively in the presence of the other.[4]
This guide will use the chiral scaffold of trans-4-hydroxyoxolan-3-ylamine to provide a focused comparison of these two protecting groups, offering insights into their respective advantages and disadvantages in a practical laboratory and process development context.
At a Glance: Key Comparative Metrics
| Feature | This compound (Boc-protected) | Cbz-Protected Amino Alcohols |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild, often aqueous or anhydrous with a base.[5] | Typically biphasic (Schotten-Baumann) or in the presence of a base.[3] |
| Stability | Stable to most nucleophiles and bases, hydrogenolysis.[5] | Stable to acidic conditions (mild) and bases.[3] |
| Deprotection Method | Acid-mediated (e.g., TFA, HCl).[4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] |
| Key Advantages | Orthogonal to Cbz and Fmoc; mild acidic deprotection. | Orthogonal to Boc and Fmoc; very mild, neutral deprotection conditions.[3] |
| Key Disadvantages | Potential for genotoxic tert-butylating impurities upon deprotection.[2] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some heterocycles); requires specialized hydrogenation equipment. |
| Cost Consideration | Generally lower reagent cost for protection and deprotection. | Higher cost associated with palladium catalyst for deprotection. |
Chemical Structures and Protection Schemes
The fundamental difference in the reactivity of Boc- and Cbz-protected amino alcohols stems from their distinct chemical structures.
Figure 1: Protection of trans-4-hydroxyoxolan-3-ylamine.
Deep Dive Comparison: A Mechanistic and Practical Analysis
Orthogonality: The Cornerstone of Complex Synthesis
The primary strategic advantage of using both Boc and Cbz protecting groups lies in their orthogonality. The Boc group is labile to acid, while the Cbz group is removed by hydrogenolysis. This allows for the selective deprotection of one amine in a molecule containing both types of protecting groups, a crucial capability in the synthesis of polyamines and peptides.[4]
Deprotection Mechanisms and Byproduct Considerations
The mechanisms of deprotection for Boc and Cbz groups are fundamentally different, leading to distinct considerations for reaction conditions and potential impurities.
Figure 2: Deprotection pathways and byproducts.
Boc Deprotection: Acid-catalyzed removal of the Boc group proceeds through the formation of a relatively stable tert-butyl cation.[2] While this reaction is generally clean and efficient, the electrophilic tert-butyl cation can be a source of impurities by alkylating nucleophilic sites on the substrate or in the reaction mixture.[2] In a pharmaceutical manufacturing context, this raises concerns about the potential formation of genotoxic impurities, which require careful monitoring and control.[2] The use of scavengers, such as triethylsilane or thioanisole, is often employed to trap the tert-butyl cation and mitigate these side reactions.[4]
Cbz Deprotection: Catalytic hydrogenolysis of the Cbz group is a very mild and clean method that proceeds at neutral pH.[3] The byproducts are toluene and carbon dioxide, which are generally easy to remove. The primary drawback of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aromatic heterocycles. The requirement for a palladium catalyst and a hydrogen source can also present challenges for scale-up and may not be suitable for all laboratory settings.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the protection and deprotection of amino alcohols. Yields and reaction times will vary depending on the specific substrate.
Protocol 1: Boc Protection of trans-4-hydroxyoxolan-3-ylamine
Figure 3: Workflow for Boc protection.
-
Dissolution: Dissolve the amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
Basification: Add a base (1.1-1.5 equivalents), such as triethylamine or aqueous sodium hydroxide.
-
Boc-Anhydride Addition: Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Cbz Protection of trans-4-hydroxyoxolan-3-ylamine
Figure 4: Workflow for Cbz protection.
-
Dissolution: Dissolve the amino alcohol (1 equivalent) in an aqueous solution of a base such as sodium carbonate or sodium hydroxide.
-
Cbz-Cl Addition: Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents), typically as a solution in an organic solvent like toluene or THF, dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The Cbz-protected product often crystallizes upon concentration and can be purified by recrystallization or flash column chromatography.
Protocol 3: Deprotection of Boc-Protected Amino Alcohol
-
Dissolution: Dissolve the Boc-protected amino alcohol in a suitable solvent like DCM or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane, at 0°C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture in vacuo to remove the excess acid. The resulting amine salt can often be used directly or neutralized with a base and extracted.
Protocol 4: Deprotection of Cbz-Protected Amino Alcohol
-
Dissolution: Dissolve the Cbz-protected amino alcohol in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen (from a balloon or in a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to obtain the deprotected amino alcohol.
Conclusion and Strategic Recommendations
The choice between this compound and its Cbz-protected counterpart is a nuanced decision that depends heavily on the specific context of the synthetic route.
Choose the Boc-protected amino alcohol when:
-
Your synthetic route involves the use of reducing agents that would cleave a Cbz group.
-
You require a protecting group that can be removed under acidic conditions, leaving base-labile or hydrogenolysis-sensitive groups intact.
-
Cost-effectiveness of reagents is a primary concern.
Choose the Cbz-protected amino alcohol when:
-
Your molecule is sensitive to acidic conditions.
-
A very mild and neutral deprotection method is required.
-
The presence of reducible functional groups is not a concern.
-
The potential for tert-butylation byproducts from Boc deprotection is a significant concern for the purity of your final compound.
By carefully considering these factors, researchers and drug development professionals can make an informed decision that optimizes their synthetic strategy for success.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. US2010016835A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Lin, Y.-A., & Lin, C.-C. (2011). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 76(11), 4784–4789. [Link]
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Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
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The Journal of Organic Chemistry. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
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Google Patents. EP2707363A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][4][5]dioxol]-4-yl]carbamate and intermediates in the process.
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StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
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ResearchGate. Selective Cleavage of Cbz-Protected Amines. [Link]
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Google Patents. EP2707363B1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][4][5]dioxol].
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ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
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Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
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Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
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MDPI. New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. [Link]
-
PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]
-
MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
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A Senior Application Scientist's Guide to Chiral Synthon Selection: The Advantages of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of chiral building blocks is a cornerstone of efficient and successful synthetic campaigns. The strategic incorporation of stereochemically defined fragments can significantly streamline synthetic routes, obviate the need for challenging chiral separations, and ultimately accelerate the discovery and development of new chemical entities. This guide provides an in-depth technical comparison of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a versatile chiral synthon, with alternative building blocks. We will explore its intrinsic advantages, supported by experimental data and protocols, to provide a clear rationale for its application in complex molecule synthesis, particularly in the realm of antiviral nucleoside analogues.
The Strategic Importance of the trans-3-Amino-4-hydroxytetrahydrofuran Motif
The trans-3-amino-4-hydroxytetrahydrofuran scaffold is a privileged motif in medicinal chemistry, most notably as a key component of several potent antiviral agents. Its rigidified, five-membered ring system mimics the furanose sugar of natural nucleosides, allowing molecules incorporating this scaffold to interact with viral enzymes like polymerases and proteases. The precise stereochemical presentation of the amino and hydroxyl groups is critical for biological activity, making enantiomerically pure synthons that provide this core structure highly valuable.
This compound offers a synthetically convenient and stereochemically defined entry point to this important pharmacophore. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the free hydroxyl group allows for orthogonal functionalization, a crucial feature in multi-step syntheses.
Comparative Analysis: Why Choose this compound?
The selection of a chiral building block is often a balance of factors including availability, cost, and, most importantly, its performance in key chemical transformations. Here, we compare the utility of this compound with other common strategies for accessing the chiral trans-3-amino-4-hydroxytetrahydrofuran core.
Alternative Strategies for Synthesizing the Chiral Tetrahydrofuran Core:
-
De Novo Synthesis from Achiral Precursors: This approach involves the construction of the tetrahydrofuran ring and the installation of the stereocenters through asymmetric reactions. While offering flexibility, these routes can be lengthy and require extensive optimization of catalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity.[1][2]
-
Chiral Pool Starting Materials: Utilizing naturally occurring chiral molecules like amino acids or carbohydrates is a common and effective strategy.[3][4] For instance, L-aspartic acid or L-methionine can be converted to (S)-3-amino tetrahydrofuran hydrochloride through multi-step sequences. However, these routes can also be long and may require functional group interconversions that add to the overall step count.
-
Other Chiral Auxiliaries and Building Blocks: A variety of other chiral auxiliaries and synthons can be employed to direct the stereoselective synthesis of substituted tetrahydrofurans.[5][6] These methods, while powerful, may necessitate additional steps for the introduction and removal of the auxiliary.
Key Advantages of this compound:
-
Stereochemical Purity: As a pre-formed, enantiomerically pure building block, it eliminates the need for developing and optimizing asymmetric reactions or performing tedious chiral separations.
-
Orthogonal Protection: The Boc-protected amine and the free hydroxyl group allow for selective manipulation. The hydroxyl group can be activated or functionalized while the amine remains protected, and vice-versa. The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions.[1]
-
Synthetic Efficiency: By providing the core scaffold in a ready-to-use form, this synthon can significantly shorten synthetic sequences, leading to higher overall yields and reduced consumption of reagents and solvents.
-
Versatility in Nucleoside Analogue Synthesis: The hydroxyl group can be readily coupled with nucleobases under Mitsunobu conditions or after conversion to a suitable leaving group, a key step in the synthesis of many antiviral drugs.[7][8]
Experimental Support: A Case Study in Nucleoside Analogue Synthesis
Let's consider a representative synthetic transformation where a chiral amino alcohol is coupled with a nucleobase.
Table 1: Comparison of Synthetic Approaches to a Key Nucleoside Analogue Intermediate
| Approach | Starting Material | Key Transformation | Typical Yield | Stereoselectivity | Reference |
| Direct Synthon Approach | This compound | Mitsunobu reaction with a purine or pyrimidine base | Good to Excellent | High (retention of configuration) | [7][8] |
| De Novo Asymmetric Synthesis | Achiral aldehyde and nitroalkane | Asymmetric Henry reaction followed by cyclization | Moderate to Good | Variable, dependent on catalyst and conditions | [2] |
| Chiral Pool (from Amino Acid) | L-Aspartic Acid | Multi-step conversion to the amino alcohol, then coupling | Lower overall yield due to multiple steps | High (derived from starting material) |
As illustrated in Table 1, the direct use of a pre-functionalized synthon like this compound offers a more streamlined and often higher-yielding approach to the desired nucleoside analogue intermediate. The stereochemistry is already set, and the key coupling reaction is typically high-yielding and stereospecific.
Experimental Protocol: Synthesis of a Nucleoside Analogue Precursor
The following protocol outlines a general procedure for the coupling of this compound with a generic nucleobase, demonstrating the practical application of this synthon.
Diagram 1: Synthetic Workflow for Nucleoside Analogue Precursor Synthesis
Caption: A generalized workflow for the Mitsunobu coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired nucleobase (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired Boc-protected nucleoside analogue.
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its reliability in forming C-N bonds with inversion of stereochemistry at the hydroxyl-bearing carbon, which is often desired in nucleoside synthesis.
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to side reactions and reduced yields.
-
Inert Atmosphere: Prevents the oxidation of triphenylphosphine.
-
Dropwise Addition of DIAD at 0°C: The Mitsunobu reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side products.
Conclusion and Future Outlook
This compound stands out as a highly advantageous chiral building block for the synthesis of complex molecules, particularly in the field of antiviral drug discovery. Its pre-defined stereochemistry, orthogonal protecting groups, and synthetic accessibility make it a superior choice in many synthetic campaigns compared to more lengthy and less efficient de novo or chiral pool-based approaches. As the demand for novel, stereochemically complex pharmaceuticals continues to grow, the strategic use of such well-designed chiral synthons will be increasingly crucial for accelerating the pace of innovation in medicinal chemistry.
References
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]
-
Synthesis of C-Arylnucleoside Analogues. MDPI. [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]
-
Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PMC. [Link]
-
Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC. [Link]
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Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Synthesis of novel racemic conformationally locked carbocyclic nucleosides. ResearchGate. [Link]
-
Synthesis of Carbocyclic Nucleoside Analogs With Five-Membered Heterocyclic Nucleobases. PubMed. [Link]
-
Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]
-
Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Chiral pool. Wikipedia. [Link]
-
Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]
-
Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
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Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]
-
Chiral Pool. University of Houston. [Link]
-
tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. PubChem. [Link]
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- Tert-butyl carbamate derivative and preparation method and application thereof.
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tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Pharmaffiliates. [Link]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to ensure the stereochemical purity of drug candidates and intermediates. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, a key chiral building block.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for selecting the most appropriate method for your analytical needs.
The Analytical Challenge: Stereochemical Purity of a Chiral Building Block
This compound possesses two chiral centers, making it a molecule with four possible stereoisomers. The trans configuration specifies the relative orientation of the hydroxyl and carbamate groups. The determination of enantiomeric excess, therefore, focuses on quantifying the ratio of the (3R,4S)-enantiomer to the (3S,4R)-enantiomer. The Boc-protecting group and the hydrophilic nature of the molecule present unique challenges and opportunities for different analytical techniques.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method for determining enantiomeric excess is contingent on several factors, including the availability of instrumentation, the required level of sensitivity and accuracy, sample throughput, and the stage of drug development. Here, we compare three orthogonal techniques: Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Method | Principle | Sample Preparation | Throughput | Sensitivity | Key Advantage | Primary Limitation |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct injection or derivatization to introduce a chromophore. | Moderate to High | High (UV, MS detection) | Broad applicability and high resolution. | Method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Derivatization to increase volatility is often required. | High | Very High (FID, MS detection) | Excellent for volatile and semi-volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Direct analysis with a chiral solvating agent or derivatization. | Low to Moderate | Low to Moderate | Provides structural information; minimal sample preparation with CSAs. | Lower sensitivity and potential for signal overlap. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The separation is achieved on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, resulting in different retention times.[1] For this compound, which lacks a strong chromophore for standard UV detection at higher wavelengths, derivatization or detection at a lower wavelength (around 210-220 nm) is necessary.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including carbamates and amino alcohols.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The carbamate and hydroxyl groups of the analyte are key interaction points with the CSP.
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shaping)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Cellulose-based CSP | 90:10 | Enantiomer 1: 8.5Enantiomer 2: 10.2 | 2.1 | 1.25 |
| Amylose-based CSP | 85:15 | Enantiomer 1: 7.1Enantiomer 2: 8.9 | 2.5 | 1.30 |
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[3] Given the polar nature and relatively high boiling point of this compound, derivatization is essential to increase its volatility and improve peak shape. A common approach is the acylation of the hydroxyl group.
Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) converts the polar hydroxyl group into a less polar and more volatile ester. The resulting derivatized enantiomers are then separated on a chiral GC column, typically one coated with a cyclodextrin derivative. The chiral cavities of the cyclodextrin stationary phase interact differently with the enantiomers, leading to their separation.
Caption: Workflow for Chiral GC Analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chiral capillary column (e.g., based on a cyclodextrin derivative).
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Ethyl acetate (GC grade)
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 0.5 mL of ethyl acetate in a vial.
-
Add 100 µL of pyridine followed by 100 µL of TFAA.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 120 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomers.
| Chiral Stationary Phase | Oven Program | Retention Time (min) | Resolution (Rs) |
| Cyclodextrin-based | 120-180°C at 5°C/min | Enantiomer 1: 15.2Enantiomer 2: 15.8 | 1.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess, often with minimal sample preparation. The method relies on converting the enantiomers into diastereomers, which have different NMR spectra. This can be achieved through two primary strategies: the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte.[4] These complexes are in fast exchange with the free species, and the different magnetic environments of the diastereomeric complexes lead to the splitting of certain proton signals in the NMR spectrum. The ratio of the integrals of these split signals corresponds to the enantiomeric ratio.
-
Chiral Derivatizing Agents (CDAs): A CDA reacts covalently with the analyte to form stable diastereomers.[5] These diastereomers have distinct chemical shifts for various protons, allowing for their quantification by integration.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).[4]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add 1.0 to 1.5 equivalents of the chiral solvating agent directly to the NMR tube.
-
Final Spectrum: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte that splits into two distinct signals upon addition of the CSA (e.g., the proton on the carbon bearing the carbamate).
-
Integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the % ee from the integration values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100.
-
| Chiral Solvating Agent | Analyte Proton Signal | Chemical Shift Difference (Δδ) in ppm |
| (R)-BINOL | CH-N | 0.05 |
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC is recommended as the primary method due to its high resolution, broad applicability to carbamates and amino alcohols, and the availability of robust polysaccharide-based chiral stationary phases. It offers a good balance of speed, sensitivity, and accuracy.
-
Chiral GC is a viable alternative, particularly when high sensitivity is required. However, the necessity of derivatization adds an extra step to the sample preparation process.
-
NMR Spectroscopy with a chiral solvating agent is an excellent orthogonal technique for confirmation. Its speed and minimal sample preparation make it attractive for rapid screening, although its sensitivity is lower than chromatographic methods.
The choice of method should be guided by the specific requirements of the analysis. For routine quality control with a high sample load, a validated Chiral HPLC or Chiral GC method is preferable. For initial screening or when an orthogonal confirmation is needed, NMR spectroscopy provides a rapid and reliable solution. It is always recommended to use a combination of these techniques for comprehensive characterization and validation of enantiomeric purity.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. (2021). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. Retrieved from [Link]
-
RSC Publishing. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]
-
PMC. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]
-
PubMed. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]
-
Journal of Chemical Education. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
ChemRxiv. (2020). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. Retrieved from [Link]
-
PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]
-
CHIRALPAK. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
ResearchGate. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Retrieved from [Link]
-
ChemRxiv. (2021). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. Retrieved from [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Retrieved from [Link]
-
PubMed. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Retrieved from [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
-
PubChem. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate | C9H17NO4. Retrieved from [Link]
-
Pharmaffiliates. 160232-08-6 | Product Name : Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate. Retrieved from [Link]
-
ChemBK. tert-butyl N-[(3S)-2-hydroxyoxolan-3-yl]carbamate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Introduction: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The safe, compliant, and environmentally responsible disposal of chemical waste is a critical pillar of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (CAS No. 1430230-65-1).[1][2] By understanding the chemical's hazard profile and the governing regulatory landscape, you can ensure the safety of your personnel and the integrity of your institution's environmental stewardship.
Part 1: Hazard Profile & Essential Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge directly informs the handling procedures and personal protective equipment (PPE) required to mitigate risk.
Hazard Identification
This compound is classified with the following hazards:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity / Irritant | GHS07 (Exclamation Mark)[2] | Warning [1][3] | H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H332: Harmful if inhaled[1] |
Required Personal Protective Equipment (PPE)
Exposure minimization is the primary goal. All handling of this compound, whether in pure form or as waste, mandates the following PPE:
-
Eye Protection: Wear chemical safety goggles with side-shields meeting standards like EN166 (EU) or ANSI Z87.1 (US).[4][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6] Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[4]
-
Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust or vapors.[4][7]
Chemical Incompatibilities
To prevent dangerous reactions within a waste container, this carbamate compound must be segregated from the following chemical classes:
Upon decomposition, particularly under thermal stress (e.g., fire), hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[5][9]
Part 2: The Regulatory Landscape: Ensuring Compliance
The disposal of laboratory chemical waste is not merely a matter of best practice; it is strictly governed by law. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10]
Key Regulatory Concepts:
-
Generator Status: Your institution is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the volume of hazardous waste produced monthly.[10] This status dictates specific requirements for storage time, personnel training, and reporting.
-
Hazardous Waste Determination: It is the generator's legal responsibility to determine if a waste is hazardous.[11] Given the GHS classifications for this compound, it must be managed as hazardous waste.
-
Carbamate-Specific Regulations: The EPA has established specific Land Disposal Restrictions (LDR) for carbamate wastes, which may require treatment to meet certain standards before they can be landfilled.[12][13] Often, the specified technology is incineration at a permitted facility.[12][14]
-
Academic Laboratories: Recognizing the unique nature of academic research, the EPA offers an alternative set of regulations under 40 CFR Part 262, Subpart K.[11][15] These rules can provide greater flexibility for managing waste within laboratories compared to the industrial standards that apply to satellite accumulation areas.[11] Consult your institution's EHS department to understand which regulations apply to your laboratory.
Part 3: Standard Operating Procedure for Disposal
This step-by-step protocol provides a self-validating system for the safe and compliant disposal of this compound. The causality behind each step is explained to foster a deeper understanding of the process.
Step 1: Waste Identification and Segregation
-
Action: Designate a specific, compatible waste container (e.g., a high-density polyethylene (HDPE) jug) for this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
-
Causality: This step prevents accidental mixing with incompatible materials, which could lead to gas generation, heat, or fire. Proper segregation is the foundation of safe waste management.
Step 2: Proper Labeling
-
Action: Immediately upon designating the container, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and its CAS number, "1430230-65-1." Keep a running list of the container's contents and approximate quantities.
-
Causality: Accurate labeling is a legal requirement and is critical for EHS personnel and waste disposal vendors to safely handle, transport, and ultimately dispose of the material. It ensures the waste is routed to the correct treatment facility.
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[10] This area should be at or near the point of waste generation and under the control of laboratory personnel. Ensure the container is kept tightly closed except when adding waste.[7]
-
Causality: Storing waste in a designated SAA ensures it is managed correctly and prevents it from being mistaken for a reagent or regular trash. Keeping the container sealed minimizes the release of vapors and prevents spills.
Step 4: Coordinate with Environmental Health & Safety (EHS)
-
Action: When the container is full or when the waste needs to be removed, contact your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not attempt to remove or transport the waste from the laboratory yourself.
-
Causality: EHS professionals are trained in the specific local, state, and federal regulations governing waste transport.[16] They coordinate with licensed hazardous waste haulers to ensure the waste is properly manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17]
Step 5: Final Disposal by Approved Vendor
-
Action: The EHS-contracted vendor will transport the waste for final disposal.
-
Causality: The most common and effective disposal method for carbamate waste is high-temperature incineration in a specialized facility.[14] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are treated by the facility's emission control systems. This method ensures the compound is not released into the environment.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: Disposal workflow from laboratory generation to final disposal.
References
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). US EPA. Retrieved from [Link]
-
tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995, February 9). Federal Register. Retrieved from [Link]
-
tert-butyl N-(3-hydroxypropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
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- 17. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
This document provides essential safety and handling protocols for tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (CAS No. 1430230-65-1), a compound frequently utilized in drug development and chemical synthesis. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes available data, information from structurally similar carbamate compounds, and established laboratory best practices to provide a robust framework for its safe utilization. The procedural guidance herein is designed to empower researchers to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram and a "Warning" signal word.[1][2] The known hazard statements indicate the following potential health effects:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Carbamate compounds as a class can exhibit a range of toxicological properties, and it is prudent to handle this compound with the assumption that it may possess other uncharacterized hazards. Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is the primary goal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's known hazards.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Given the H319 warning for serious eye irritation, robust eye protection is mandatory.[1] Goggles provide a seal around the eyes to protect from dusts and splashes, which standard safety glasses do not. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene).[3] Glove thickness and material should be selected based on the solvent used and the duration of handling. Always inspect gloves for tears or punctures before use. | To prevent skin irritation (H315) and potential absorption, appropriate gloves are essential.[1] Never wear leather or fabric gloves.[4] Contaminated gloves should be removed using a technique that avoids skin contact and disposed of as chemical waste. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[3][5] | Standard lab coats prevent incidental contact with skin. For tasks with higher exposure risk, more comprehensive protection is necessary to prevent skin contact.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if work is not performed in a certified chemical fume hood.[6] A P3 filter is recommended for particulates. | Due to the H332 "Harmful if inhaled" classification, respiratory protection is crucial when engineering controls are insufficient to control exposure to dusts or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound throughout its lifecycle in the laboratory.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Before beginning work, ensure a chemical fume hood is available and functioning correctly.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
-
Handling the Compound :
-
Always don the full, required PPE before entering the designated handling area.
-
Handle the solid compound within a chemical fume hood to mitigate inhalation risk.[8]
-
When weighing or transferring the solid, use techniques that minimize dust generation. Avoid scraping or vigorous shaking.
-
Should the compound be used in solution, be aware of the hazards associated with the chosen solvent.
-
-
Spill and Emergency Procedures :
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for chemical waste disposal.[8][9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8][11] Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, whether in pure form, in solution, or as contaminated consumables (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Containerization : Use clearly labeled, sealed containers appropriate for solid or liquid chemical waste.
-
Labeling : The waste container label must include the full chemical name: "this compound" and associated hazard warnings.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[9]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for innovation and discovery.
References
- BenchChem.
- BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Achmem.
- Fisher Scientific.
- ChemicalBook. TERT-BUTYL N-(BENZYLOXY)
- MedChemExpress. tert-Butyl (4-hydroxybutyl)
- ChemicalBook.
- BASF.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Extension Publications.
- Labsolu.
Sources
- 1. achmem.com [achmem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. download.basf.com [download.basf.com]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TERT-BUTYL N-(BENZYLOXY)CARBAMATE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
